Silver fluoride
Description
Properties
IUPAC Name |
silver;fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.FH/h;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYHXKZHIMGNSE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgF | |
| Record name | silver fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver(I)_fluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042383 | |
| Record name | Silver fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.867 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Silver fluoride is an odorless yellow to gray solid. Sinks and mixes with water. (USCG, 1999), Highly hygroscopic solid; Darkened by light; [Merck Index] Yellow to gray odorless solid; [CAMEO] Deep brown hygroscopic powder; [Aldrich MSDS] Soluble in water when freshly prepared; Gradually becomes insoluble in moist air; [Merck Index] | |
| Record name | SILVER FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9047 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silver fluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9526 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
2118 °F at 760 mmHg (USCG, 1999) | |
| Record name | SILVER FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9047 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
5.82 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | SILVER FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9047 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
7775-41-9, 11113-87-4 | |
| Record name | SILVER FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9047 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silver fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7775-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silver fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silver fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILVER FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z00ZK3E66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure of Silver Fluoride (AgF)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of silver fluoride (AgF), a unique silver halide with distinct physical and chemical properties. This document delves into the crystallographic parameters, experimental methodologies for its characterization, and the structural relationships that govern its behavior.
Introduction
This compound (AgF) is an inorganic compound notable for its high solubility in water, a characteristic that sets it apart from other silver halides.[1] Its structural properties are fundamental to understanding its reactivity and potential applications, including its use as a fluorinating and desilylation reagent in organic synthesis and as a topical caries treatment in dentistry.[1] This guide will focus on the detailed analysis of its crystal structure, determined primarily through X-ray diffraction techniques.
Crystal Structure of this compound (AgF)
At ambient temperature and pressure, silver(I) fluoride adopts a rock salt (NaCl-type) crystal structure.[1][2] This structure is characterized by a face-centered cubic (FCC) lattice. The silver (Ag⁺) and fluoride (F⁻) ions are arranged in a way that each ion is surrounded by six ions of the opposite charge in an octahedral geometry.[2][3]
Crystallographic Data
The crystallographic parameters for AgF have been determined with high precision using single-crystal and powder X-ray diffraction. The key quantitative data are summarized in the table below.
| Parameter | Value at 100 K | Value at Room Temperature | Reference(s) |
| Crystal System | Cubic | Cubic | [1][4] |
| Space Group | Fm-3m | Fm-3m | [1][2][4] |
| Lattice Parameter (a) | 4.92171(14) Å | 4.936(1) Å | [4][5][6] |
| Unit Cell Volume (V) | 119.22(1) ų | Not explicitly stated, but calculable | [4] |
| Formula Units (Z) | 4 | 4 | [4] |
| Ag-F Bond Length | 2.46085(7) Å | ~2.468 Å (calculated from lattice parameter) | [4][5] |
| Coordination Geometry | Octahedral (AgF₆ and FAg₆) | Octahedral (AgF₆ and FAg₆) | [2][7] |
High-Pressure Polymorphs
Under high pressure, AgF undergoes structural phase transitions. At approximately 2.70 GPa, it transforms to a cesium chloride (CsCl-type) structure (AgF-II), which has a simple cubic lattice.[1] A further transition to an inverse nickel arsenide structure (AgF-III) occurs upon reducing the pressure to 2.59 GPa.[1]
Experimental Determination of the Crystal Structure
The definitive determination of the AgF crystal structure has been accomplished through X-ray diffraction methods. A recent reinvestigation utilized high-resolution, low-temperature single-crystal X-ray diffraction, providing the most precise data to date.[4]
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol is a detailed methodology for the determination of the AgF crystal structure as reported in a recent study.[4][5]
1. Synthesis and Crystallization:
-
Agglomerated single crystals of AgF were obtained from a solid-state reaction at 310 °C using AgF (99%+) as the starting material.[5]
-
Inside a nitrogen-filled glovebox (H₂O < 0.1 ppm), a small amount of the sample was placed on a watch glass and covered with a protective layer of perfluorodecalin.[5]
2. Crystal Mounting:
-
The sample was examined under a polarizing microscope outside the glovebox.[5]
-
Selected crystals were mounted on a MiTeGen Dual Thickness MicroLoop with the aid of Baysilone-Paste.[5]
3. Data Collection:
-
A low-temperature (100 K) high-resolution (0.54 Å) single-crystal X-ray diffraction measurement was performed.[4][5]
-
The specific diffractometer used in the reference study was an XtaLAB Synergy-S, Dualflex, Eiger2 R CdTe 1M.[8]
-
Radiation type: Ag Kα, λ = 0.56087 Å.[4]
4. Structure Refinement:
-
The collected diffraction data was processed and refined.
-
An absorption correction (Multi-scan) was applied using CrysAlis PRO.[8]
-
The structure was solved and refined to yield the final crystallographic parameters.
The logical workflow for this experimental process is illustrated in the diagram below.
Structural Relationships and Properties
The rock salt structure of AgF is directly related to its physical properties. The ionic bonding and the arrangement of ions in the crystal lattice influence its melting point, density, and its notable solubility in water, which is in stark contrast to the other silver halides (AgCl, AgBr, AgI).[1] The relatively small size of the fluoride ion and the ionic character of the Ag-F bond contribute to this higher solubility.
The coordination environment of both silver and fluoride ions is octahedral, with each ion being surrounded by six nearest neighbors of the opposite charge.[2][7] This coordination is a key feature of the rock salt structure type.
Conclusion
The crystal structure of this compound (AgF) at ambient conditions is a well-defined rock salt type, characterized by a face-centered cubic lattice with the space group Fm-3m. High-precision data obtained from low-temperature single-crystal X-ray diffraction has provided accurate lattice parameters and bond lengths. Understanding the crystal structure of AgF is crucial for rationalizing its chemical behavior and for its application in various fields, from organic synthesis to dental medicine. The detailed experimental protocols and crystallographic data presented in this guide serve as a valuable resource for researchers and professionals working with this unique silver halide.
References
- 1. Silver(I) fluoride - Wikipedia [en.wikipedia.org]
- 2. Materials Data on AgF by Materials Project (Dataset) | DOE Data Explorer [osti.gov]
- 3. WebElements Periodic Table » Silver » this compound [winter.group.shef.ac.uk]
- 4. Crystal structure reinvestigation of silver(I) fluoride, AgF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iucrdata.iucr.org [iucrdata.iucr.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Silver(I) Fluoride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Silver(I) fluoride (AgF) is a unique silver halide notable for its high solubility in water, a property that distinguishes it from other silver halides like AgCl, AgBr, and AgI.[1] This characteristic, along with its utility as a fluorinating and desilylation agent in organic synthesis, has garnered interest in various scientific fields.[2] In the realm of medicinal chemistry and drug development, AgF and its derivatives are explored for their antimicrobial properties. This guide provides a comprehensive overview of the synthesis and characterization of silver(I) fluoride, offering detailed experimental protocols, data summaries, and workflow visualizations to aid researchers in their work with this versatile compound.
Physicochemical Properties of Silver(I) Fluoride
A summary of the key physicochemical properties of silver(I) fluoride is presented in Table 1. This data is crucial for handling, storage, and application of the compound.
Table 1: Physicochemical Properties of Silver(I) Fluoride
| Property | Value | References |
| Chemical Formula | AgF | [2] |
| Molar Mass | 126.8666 g/mol | [2] |
| Appearance | Yellow-brown solid (anhydrous), Colorless (hydrated) | [1][2] |
| Density | 5.852 g/cm³ at 15 °C | [2] |
| Melting Point | 435 °C (815 °F; 708 K) | [2] |
| Boiling Point | 1,159 °C (2,118 °F; 1,432 K) | [2] |
| Crystal Structure | Cubic (rock salt), space group Fm3m | [2] |
| Lattice Parameter | 4.936(1) Å | [2] |
| Solubility in Water | 179.1 g/100 mL (25 °C) | [2] |
| Solubility in other solvents | Soluble in hydrogen fluoride and acetonitrile. Slightly soluble in methanol. | [2][3] |
| Magnetic Susceptibility (χ) | -36.5·10⁻⁶ cm³/mol | [2] |
Synthesis of Silver(I) Fluoride
Several methods have been established for the synthesis of silver(I) fluoride. The choice of method often depends on the desired purity and the available laboratory facilities. Below are detailed protocols for three common synthetic routes.
Synthesis from Silver(I) Carbonate and Hydrofluoric Acid
This method is suitable for producing high-purity silver(I) fluoride.[2]
Experimental Protocol:
-
Safety Precautions: This procedure involves gaseous hydrogen fluoride, which is extremely corrosive and toxic. All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. A platinum tube is required due to the high reactivity of HF.
-
Reaction Setup: Place a known quantity of silver carbonate (Ag₂CO₃) into a platinum tube.
-
Reaction: Heat the platinum tube containing the silver carbonate to 310 °C.
-
Introduction of HF: Carefully introduce a stream of hydrogen fluoride (HF) gas over the heated silver carbonate. The reaction is as follows: Ag₂CO₃ + 2HF → 2AgF + H₂O + CO₂
-
Reaction Completion: Continue the reaction until the evolution of carbon dioxide ceases.
-
Isolation: Cool the platinum tube under an inert atmosphere (e.g., nitrogen or argon) to prevent the hygroscopic AgF from absorbing atmospheric moisture.
-
Storage: Store the resulting silver(I) fluoride in a tightly sealed container in a desiccator.
Synthesis from Silver(I) Oxide and Hydrofluoric Acid
This is a common laboratory-scale synthesis that avoids the use of gaseous hydrogen fluoride.[2]
Experimental Protocol:
-
Safety Precautions: Concentrated hydrofluoric acid is highly corrosive and toxic. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Dissolution: In a fume hood, dissolve silver(I) oxide (Ag₂O) in concentrated aqueous hydrofluoric acid (HF). The reaction is: Ag₂O + 2HF → 2AgF + H₂O
-
Precipitation: To the resulting solution, add acetone to precipitate the silver(I) fluoride.[1]
-
Filtration: Filter the precipitate using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold acetone to remove any residual impurities.
-
Drying: Dry the purified silver(I) fluoride in a vacuum oven at a low temperature to remove residual solvent.
-
Storage: Store the final product in a desiccator.
Thermal Decomposition of Silver Tetrafluoroborate
This method provides an alternative route that also avoids the use of hydrofluoric acid.[2]
Experimental Protocol:
-
Reaction Setup: Place silver tetrafluoroborate (AgBF₄) in a suitable reaction vessel capable of withstanding high temperatures.
-
Decomposition: Heat the silver tetrafluoroborate under vacuum or in an inert atmosphere. The thermal decomposition reaction is: AgBF₄ → AgF + BF₃
-
Product Collection: The solid silver(I) fluoride remains in the reaction vessel, while the gaseous boron trifluoride (BF₃) is removed.
-
Purification: The resulting AgF can be used directly or further purified by washing with a small amount of a non-polar solvent to remove any potential organic impurities, followed by drying under vacuum.
-
Storage: Store the purified silver(I) fluoride in a desiccator.
Characterization of Silver(I) Fluoride
The synthesized silver(I) fluoride should be characterized to confirm its identity and purity. The following are standard characterization techniques.
Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique for confirming the crystalline structure of the synthesized AgF.
Experimental Protocol:
-
Sample Preparation: Finely grind a small amount of the synthesized silver(I) fluoride into a homogeneous powder.
-
Sample Mounting: Mount the powdered sample onto a sample holder.
-
Data Collection:
-
Instrument: A standard powder X-ray diffractometer.
-
X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).
-
Scan Range (2θ): 10° to 90°.
-
Scan Speed: A slow scan speed is recommended for better resolution.
-
-
Data Analysis: The resulting diffraction pattern should be compared with the standard diffraction pattern for silver(I) fluoride (JCPDS card no. 00-001-0887). The expected peaks for the cubic rock salt structure should be present.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to investigate the optical properties of silver(I) fluoride.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute aqueous solution of the synthesized silver(I) fluoride. Due to its high solubility, precise concentrations can be prepared.
-
Instrumentation:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Cuvette: A 1 cm path length quartz cuvette.
-
Blank: Deionized water.
-
-
Measurement:
-
Wavelength Range: Scan from 200 nm to 800 nm.
-
Baseline Correction: Perform a baseline correction with the blank (deionized water).
-
-
Data Analysis: The spectrum of AgF is expected to show a fundamental exciton absorption at approximately 4.63 eV.[2]
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful technique for confirming the presence of the fluoride ion and assessing the purity of the sample.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the synthesized silver(I) fluoride in a suitable deuterated solvent, such as deuterium oxide (D₂O) or acetonitrile-d₃ (CD₃CN).
-
Instrumentation:
-
NMR Spectrometer: A high-resolution NMR spectrometer equipped with a fluorine probe.
-
Reference: An external reference such as CFCl₃ (0 ppm) or an internal standard.
-
-
Data Acquisition:
-
Pulse Program: A standard one-pulse experiment is typically sufficient.
-
Acquisition Parameters: Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis: The ¹⁹F NMR spectrum should show a single resonance corresponding to the fluoride ion in AgF. The chemical shift will be dependent on the solvent and concentration.
Visualized Workflows
The following diagrams illustrate the workflows for the synthesis and characterization of silver(I) fluoride.
Caption: General workflows for the synthesis of Silver(I) Fluoride.
Caption: Workflow for the characterization of synthesized Silver(I) Fluoride.
Conclusion
This technical guide provides essential information for the synthesis and characterization of silver(I) fluoride. The detailed protocols and data summaries are intended to support researchers in the fields of chemistry, materials science, and drug development in their endeavors with this important inorganic compound. Adherence to strict safety protocols is paramount when working with the hazardous reagents involved in the synthesis of silver(I) fluoride.
References
Solubility of Silver Fluoride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of silver fluoride (AgF) in various organic solvents. This information is critical for researchers and professionals in drug development and organic synthesis who utilize this compound as a reagent. The following sections detail quantitative and qualitative solubility data, experimental protocols for solubility determination, and a logical workflow for solvent selection.
Core Data Presentation: Solubility of this compound
The solubility of this compound in organic solvents is a key parameter for its application in synthesis and catalysis. Unlike other silver halides, this compound exhibits notable solubility in select organic media, a property attributed to the high electronegativity of the fluoride ion and its ability to form strong interactions with polar solvents. A summary of available quantitative and qualitative solubility data is presented below.
| Solvent | Formula | Type | Solubility | Temperature (°C) |
| Methanol | CH₃OH | Protic | 1.5 g/100 mL[1][2] | 25 |
| 1.9 g/100 g[3] | Not Specified | |||
| Acetonitrile | CH₃CN | Aprotic | Soluble[1][3][4] | Not Specified |
| Ethanol | C₂H₅OH | Protic | Sparingly Soluble[3] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic | Violently Reactive[5] | Not Specified |
| Tetrahydrofuran (THF) | C₄H₈O | Aprotic | Data Not Available | Not Specified |
| Diethyl Ether | (C₂H₅)₂O | Aprotic | Insoluble[3] | Not Specified |
| Hydrocarbons | (e.g., Hexane) | Non-polar | Insoluble[2] | Not Specified |
| Acetic Acid | CH₃COOH | Protic | Soluble[3] | Not Specified |
Experimental Protocols: Determining this compound Solubility
A standardized experimental protocol is essential for obtaining reliable and reproducible solubility data. The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This method is based on general procedures for determining the solubility of inorganic salts.
Gravimetric Method for Solubility Determination
Objective: To determine the mass of this compound that dissolves in a specific volume of an organic solvent at a given temperature to achieve a saturated solution.
Materials:
-
Anhydrous this compound (AgF)
-
Anhydrous organic solvent of interest (e.g., acetonitrile, ethanol)
-
Thermostatically controlled shaker or magnetic stirrer with a hot plate
-
Inert gas (e.g., nitrogen or argon)
-
Schlenk line or glove box
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature probe
-
Syringe filters (chemically resistant, e.g., PTFE)
-
Pre-weighed, dry collection flasks
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of the Saturated Solution:
-
In a clean, dry reaction vessel, add a precisely weighed excess of anhydrous this compound to a known volume or mass of the anhydrous organic solvent. The use of excess solute is crucial to ensure that the solution becomes saturated.
-
The entire setup should be under an inert atmosphere (nitrogen or argon) to prevent the absorption of moisture, as this compound is hygroscopic.
-
Seal the vessel and place it in a thermostatically controlled shaker or on a magnetic stirrer with a hot plate set to the desired experimental temperature.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute. A minimum of 24 hours is recommended, with periodic checks to confirm that the concentration of the dissolved solute is no longer changing.
-
-
Sample Collection and Filtration:
-
Once equilibrium is established, cease agitation and allow the undissolved this compound to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature precipitation of the solute upon cooling.
-
Immediately pass the solution through a chemically resistant syringe filter (e.g., PTFE) into a pre-weighed, dry collection flask. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the precise mass of the collected saturated solution.
-
Carefully evaporate the solvent from the flask using a rotary evaporator or by gentle heating in a fume hood.
-
Once the solvent is removed, dry the remaining solid this compound in a vacuum desiccator or drying oven at a suitable temperature until a constant mass is achieved.
-
Weigh the flask containing the dried this compound.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final mass of the flask and solid minus the initial mass of the empty flask.
-
The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved this compound.
-
Calculate the solubility in grams of AgF per 100 g of solvent using the following formula:
Solubility ( g/100 g) = (Mass of dissolved AgF / Mass of solvent) x 100
-
Mandatory Visualization: Solvent Selection Workflow
The selection of an appropriate organic solvent for a reaction involving this compound is a critical step that can significantly impact reaction yield and safety. The following diagram, generated using Graphviz (DOT language), illustrates a logical workflow for this process.
Caption: A logical workflow for selecting an organic solvent for reactions involving this compound.
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of Silver Fluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical properties and reactivity of silver fluorides, with a primary focus on silver(I) fluoride (AgF) and silver(II) fluoride (AgF₂), compounds that have garnered significant interest in synthetic chemistry.
Core Chemical Properties
Silver fluorides exhibit a range of unique physical and chemical properties that distinguish them from other silver halides and position them as valuable reagents in various chemical transformations. The quantitative data for the most common silver fluorides are summarized below for easy comparison.
Table 1: Physical and Chemical Properties of Silver Fluorides
| Property | Silver(I) Fluoride (AgF) | Silver(II) Fluoride (AgF₂) | Silver Subfluoride (Ag₂F) |
| Molar Mass | 126.8666 g/mol [1] | 145.865 g/mol [2][3] | 234.734 g/mol [4] |
| Appearance | Yellow-brown solid[1] | White or grey crystalline powder, often appears black/brown due to impurities[2][3] | Bronze-colored crystals with a green luster[4] |
| Density | 5.852 g/cm³ (at 15 °C)[1] | 4.58 g/cm³[2][3] | 8.6 g/cm³[4] |
| Melting Point | 435 °C (815 °F; 708 K)[1] | 690 °C (1274 °F; 963 K)[2][3] | 90 °C (194 °F; 363 K) (decomposes)[4] |
| Boiling Point | 1159 °C (2118 °F; 1432 K)[1] | Decomposes at 700 °C (1292 °F; 973 K)[2][3] | N/A |
| Solubility in Water | Highly soluble: 1800 g/L[1] | Decomposes violently[2][3] | Reacts[4] |
| Crystal Structure | Cubic (rock salt, Fm-3m)[1] | Orthorhombic[2][3] | Anti-CdI₂ structure[4] |
Crystal Structure and Polymorphism
The crystal structure of silver fluorides plays a crucial role in their physical and chemical behavior.
-
Silver(I) Fluoride (AgF): At ambient conditions, AgF adopts a cubic rock salt crystal structure (space group Fm3m), which is similar to other silver monohalides.[1] However, it undergoes a structural transition to a caesium chloride (CsCl) structure at a pressure of 2.70(2) GPa.[1] Upon reducing the pressure, a third polymorph with an inverse nickel arsenide structure is formed before it reverts to the rock salt structure.[1]
-
Silver(II) Fluoride (AgF₂): In the solid state, AgF₂ has an orthorhombic crystal structure where the silver atoms are in a square planar coordination.[3] In the gas phase, it is believed to have a linear D∞h symmetry.[2][3] The compound is paramagnetic but becomes ferromagnetic at temperatures below -110 °C (163 K).[2][3]
-
Silver Subfluoride (Ag₂F): This compound adopts an anti-cadmium iodide (anti-CdI₂) crystal structure.[4]
A variety of other binary silver fluorides have been structurally characterized, including AgF₃, Ag₂F₅, and Ag₃F₈.[5]
Reactivity and Applications in Organic Synthesis
Silver fluorides are versatile reagents in organic synthesis, primarily utilized for their fluorinating and oxidizing capabilities.
Silver(I) Fluoride (AgF)
AgF is a valuable reagent for fluorination and desilylation reactions in organic synthesis.[1] Unlike other silver halides, it is highly soluble in water and even shows some solubility in acetonitrile.[1] It is commonly used to convert organic bromo and chloro compounds to their corresponding fluoro analogs.[6]
Experimental Protocol: Preparation of Tetralkylammonium Fluorides
A common laboratory application of AgF is the synthesis of tetralkylammonium fluorides from the corresponding bromides.
-
Reactants: Tetralkylammonium bromide, aqueous solution of silver(I) fluoride.
-
Procedure: A solution of the tetralkylammonium bromide in water is treated with an aqueous solution of AgF. The insoluble silver bromide precipitates out of the solution, leaving the desired tetralkylammonium fluoride in the aqueous phase. The precipitate is removed by filtration.
-
Reaction: R₄N⁺Br⁻(aq) + AgF(aq) → R₄N⁺F⁻(aq) + AgBr(s)
Silver(II) Fluoride (AgF₂)
AgF₂ is a powerful fluorinating and oxidizing agent, finding application in the synthesis of high-value organofluorine compounds.[7][8] It is particularly useful for challenging fluorinations of systems like benzene and pyridine.[9] Due to its high reactivity, reactions involving AgF₂ are often conducted under cryogenic conditions to enhance selectivity and avoid side reactions.[9]
Key Reactions Involving AgF₂:
-
Fluorination of Aromatic Compounds: AgF₂ can be used for the selective fluorination of aromatic compounds, a critical step in the development of new pharmaceuticals and agrochemicals.[8] For instance, it can selectively fluorinate pyridine at the ortho position under mild conditions.[3]
-
C₆H₆ + 2 AgF₂ → C₆H₅F + 2 AgF + HF[3]
-
-
Oxidation of Gases: AgF₂ is a strong oxidizing agent capable of oxidizing xenon to xenon difluoride in anhydrous HF solutions and carbon monoxide to carbonyl fluoride.[3][8]
-
Radical Fluorination: Recent research has shown that AgF₂ in acetonitrile can act as a mild source of fluorine radical (F•).[7] This has been leveraged for the synthesis of various organofluorine compounds from alkanes, alkenes, and carboxylic acids.[7]
Experimental Protocol: Fluorination of 2-Phenylpyridine with AgF₂
This protocol describes the fluorination of 2-phenylpyridine to 2-fluoro-6-phenylpyridine using AgF₂.
-
Reactants: 2-phenylpyridine, silver(II) fluoride, anhydrous acetonitrile (MeCN).
-
Procedure:
-
To a solution of 2-phenylpyridine in anhydrous MeCN, add AgF₂ in one portion.
-
The reaction mixture is stirred at ambient temperature. The progress of the reaction is monitored by TLC, observing the consumption of the black AgF₂ and the formation of yellow AgF.
-
After the reaction is complete, the insoluble silver salts are removed by filtration over Celite.
-
The filtrate is concentrated, and the residue is worked up with an organic solvent (e.g., MTBE) and aqueous acid (e.g., 1M HCl) to remove remaining silver salts.
-
The organic layer is then purified to yield the desired product.[10]
-
Reaction Pathway: Fluorination of Pyridine with AgF₂
The fluorination of pyridine with AgF₂ in acetonitrile is proposed to proceed through a radical mechanism.
Caption: Proposed radical mechanism for the fluorination of pyridine with AgF₂.
Synthesis of Silver Fluorides
Synthesis of Silver(I) Fluoride (AgF)
High-purity AgF can be prepared by heating silver carbonate at 310 °C in a hydrogen fluoride environment.[1] A more common laboratory synthesis that avoids gaseous HF involves dissolving silver(I) oxide in concentrated aqueous hydrofluoric acid, followed by precipitation of AgF with acetone.[1][11] Another route is the thermal decomposition of silver tetrafluoroborate.[1][11]
Experimental Workflow: Laboratory Synthesis of AgF
References
- 1. Silver(I) fluoride - Wikipedia [en.wikipedia.org]
- 2. Silver(II)_fluoride [chemeurope.com]
- 3. Silver(II) fluoride - Wikipedia [en.wikipedia.org]
- 4. Silver subfluoride - Wikipedia [en.wikipedia.org]
- 5. Crystal structure reinvestigation of silver(I) fluoride, AgF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silver Fluoride [drugfuture.com]
- 7. Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Item - Application of Silver(II) Difluoride in Organic Synthesis - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Silver(I) fluoride - Sciencemadness Wiki [sciencemadness.org]
theoretical studies of silver fluoride bonding
An In-depth Technical Guide to the Theoretical Studies of Silver Fluoride Bonding
Abstract
This compound (AgF) exhibits unique bonding characteristics that distinguish it from other silver halides, primarily due to the high electronegativity of fluorine and the significant role of silver's d-electrons. Theoretical and computational studies are crucial for elucidating the nuanced nature of the Ag-F bond, which displays a blend of ionic and covalent character. This guide provides a comprehensive overview of the theoretical methodologies employed to investigate AgF bonding, presents key quantitative data from computational studies, and visualizes fundamental concepts through molecular orbital and workflow diagrams. The content is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the electronic structure and bonding in metal fluorides.
The Nature of the this compound Bond
Theoretical studies consistently highlight the distinct nature of the Ag-F bond compared to its heavier halide counterparts, AgCl and AgBr. While silver halides are generally less ionic than alkali halides, AgF is considered the most ionic among them.[1][2] This increased ionicity is a primary factor influencing its electronic and structural properties.[2]
The presence of the outermost d-electrons in the Ag⁺ ion is responsible for deviations from typical ionic behavior and the unique chemical bond characteristics observed in silver halides.[1] In the solid state, the interaction between the silver 4d orbitals and the fluorine 2p orbitals is a key feature. The energy separation between these bands is larger in AgF than in AgCl or AgBr, a direct consequence of its higher ionicity.[2] However, despite its pronounced ionic character, studies also indicate a degree of covalency in the Ag-F bond. This covalency increases with the oxidation state of silver, following the trend AgF < AgF₂ < AgF₃.[3] This dual ionic-covalent nature makes theoretical modeling essential for a precise description of its bonding.
Relativistic effects, which become significant for heavy elements like silver, also play a crucial role. These effects lead to a contraction of the s-orbitals and an expansion of the d-orbitals.[4][5] For silver, this influences the energies and spatial distribution of the 5s and 4d valence orbitals, thereby affecting their interaction with fluorine orbitals and modulating the bond properties.[5]
Theoretical and Computational Methodologies
A variety of computational methods have been employed to study the Ag-F system, from the molecular to the solid state. The choice of methodology depends on the specific properties being investigated, balancing computational cost with accuracy.
Detailed Methodologies:
-
Density Functional Theory (DFT): This is the most common approach for calculating the electronic structure of both molecular and solid-state AgF.[6] Functionals such as the Generalized Gradient Approximation (GGA) by Perdew, Burke, and Ernzerhof (PBE) and the Strongly Constrained and Appropriately Normed (SCAN) functional have been used.[7] The SCAN functional, in particular, has been shown to improve the description of formation energies in the Ag-F system.[7] For molecular calculations, hybrid functionals like B3LYP are frequently used.[8]
-
DFT+U: For silver fluorides with silver in a +2 oxidation state (e.g., AgF₂), the Ag²⁺ ion has a 4d⁹ electron configuration, leading to strong electronic correlation effects.[7] The DFT+U method is applied in these cases to better describe such systems. This method introduces a Hubbard U parameter to account for the on-site Coulombic interaction of the localized d-electrons. For example, studies on AgF₂ have used a Coulomb interaction parameter U = 5 eV and an exchange interaction parameter J = 0.65 eV.[7]
-
Ab Initio Methods: For high-accuracy calculations on small molecular systems like the AgF monomer, post-Hartree-Fock methods are used. These include Møller-Plesset perturbation theory (MP2) and the "gold standard" Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)).[8] These methods provide reliable geometries, spectroscopic constants, and dissociation energies.
-
Evolutionary Algorithms: To predict new, stable crystal structures of silver fluorides under various pressure conditions, first-principles variable-composition evolutionary algorithms (e.g., implemented in the USPEX code) are combined with DFT calculations.[7] This technique explores the chemical space to identify thermodynamically stable phases on the convex hull diagram.[7]
-
Extended Hückel Tight Binding (EHTB): This is a semi-empirical method used to gain qualitative and comparative insights into the band structures of solids. It has been applied to compare the electronic band structures of AgF, AgCl, and AgBr, successfully reproducing the indirect nature of the band gap.[2]
-
Pseudopotentials: In many calculations involving the heavy silver atom, quasirelativistic pseudopotentials are used.[8] These replace the chemically inert core electrons with an effective potential, reducing computational cost and implicitly including scalar relativistic effects.
Quantitative Analysis of this compound Bonding
Theoretical calculations provide a wealth of quantitative data on the structural, electronic, and spectroscopic properties of this compound. This data is essential for benchmarking theoretical models against experimental results and for predicting the properties of yet-to-be-synthesized materials.
Table 1: Comparison of Calculated and Experimental Properties of Silver Halides (Solid State)
| Property | AgF | AgCl | AgBr |
|---|---|---|---|
| Unit Cell Constant (Å) | 4.936[2] | 5.54[2] | 5.77[2] |
| Calculated Indirect Band Gap (eV) | 2.85[2] | 3.28[2] | 2.67[2] |
| Experimental Indirect Band Gap (eV) | 2.8 ± 0.3[2] | 3.25[2] | 2.69[2] |
| Calculated Direct Band Gap (eV) | 3.61[2] | 5.28[2] | 4.20[2] |
| Experimental Direct Band Gap (eV) | 4.63[2] | 5.15[2] | 4.29[2] |
| Calculated Charge (e) | 0.40[2] | 0.12[2] | 0.10[2] |
| DFT Band Gap (eV) | 1.677[6] | 2.553[6] | 2.343[6] |
Table 2: Theoretical Spectroscopic Constants and Properties of the AgF Molecule (Gas Phase)
| Property | Theoretical Value | Experimental Value | Method |
|---|---|---|---|
| Bond Dissociation Energy, D₀ (eV) | - | < 3.70[9] | - |
| Electric Dipole Moment, µₑₗ (Debye) | - | 6.22[9] | - |
| Rotational Constant, Bₑ (cm⁻¹) | - | 0.25838[9] | - |
| Vibrational Constant, ωₑ (cm⁻¹) | - | 497.8[9] | - |
| Ag-F Bond Length in Kr-AgF (Å) | ~1.957 | - | MP2[10] |
Visualization of Core Theoretical Concepts
Diagrams are indispensable for visualizing the abstract concepts of theoretical chemistry. The following Graphviz diagrams illustrate key aspects of AgF bonding and its theoretical investigation.
Caption: Simplified Molecular Orbital diagram for AgF bonding.
Caption: Workflow for theoretical prediction of stable this compound compounds.[7]
Caption: Conceptual potential energy curves for AgF electronic states.[9][11]
Conclusion
Theoretical studies provide indispensable insights into the complex bonding of this compound. They quantify the balance of ionic and covalent contributions, explain the influence of silver's d-orbitals, and highlight the importance of relativistic effects. Methodologies ranging from high-accuracy ab initio calculations on molecules to DFT-based evolutionary algorithms for solids have systematically expanded our understanding. The data generated from these studies not only corroborates experimental findings but also guides the search for new materials with novel properties. For researchers in materials science and drug development, a firm grasp of these theoretical underpinnings is crucial for the rational design of new fluoride-containing compounds.
References
- 1. ias.ac.in [ias.ac.in]
- 2. calzaferri.dcbp.unibe.ch [calzaferri.dcbp.unibe.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Relativistic quantum chemistry - Wikipedia [en.wikipedia.org]
- 6. aro.koyauniversity.org [aro.koyauniversity.org]
- 7. uspex-team.org [uspex-team.org]
- 8. Structure and bonding in silver halides. A quantum chemical study of the monomers: Ag(2)X, AgX, AgX(2), and AgX(3) (X = F, Cl, Br, I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Quantum Chemical Calculations on the Silver Fluoride (AgF) Molecule
Executive Summary
The this compound (AgF) molecule, while simple in its diatomic structure, presents a significant challenge and a valuable case study for modern quantum chemical methods. Its composition, featuring a heavy 4d transition metal (Ag), necessitates a sophisticated theoretical treatment that accurately accounts for substantial relativistic effects and electron correlation. This guide provides a comprehensive overview of the theoretical background, computational protocols, and key calculated properties of the AgF molecule. It is intended to serve as a technical resource for researchers employing computational chemistry to study systems containing heavy elements. The methodologies and findings discussed herein are benchmarked against established experimental data, offering a clear picture of the accuracy and applicability of various computational approaches.
Theoretical Background
The accurate theoretical description of the AgF molecule hinges on the synergy of several key quantum chemical concepts. These range from the fundamental approximation of separating nuclear and electronic motion to the advanced methods required for capturing the intricate electronic structure of a heavy-element-containing system.
The Potential Energy Curve (PEC)
For a diatomic molecule like AgF, the relationship between the potential energy and the internuclear distance is described by a one-dimensional potential energy curve (PEC).[1][2] This curve is a foundational concept derived from the Born-Oppenheimer approximation, which assumes that the motion of the atomic nuclei is much slower than that of the electrons.[3] By calculating the total electronic energy at various Ag-F bond lengths, a PEC can be constructed. The minimum point on this curve corresponds to the equilibrium bond length (r_e), and the curvature at this minimum is related to the harmonic vibrational frequency (ω_e).[1][2]
Ab Initio Wavefunction Methods
Ab initio (Latin for "from the beginning") methods solve the electronic Schrödinger equation without empirical parameters. For molecules like AgF, high-level correlated methods are essential.
-
Coupled Cluster (CC) Theory: The "gold standard" for high-accuracy calculations on small to medium-sized molecules is the Coupled Cluster method with single, double, and perturbative triple excitations, abbreviated as CCSD(T).[4] This method provides a robust treatment of electron correlation, which is crucial for obtaining accurate spectroscopic constants and properties.[5]
-
Møller-Plesset (MP) Perturbation Theory: Second-order Møller-Plesset perturbation theory (MP2) is another common method that offers a good balance between accuracy and computational cost for including electron correlation.[5]
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used alternative to wavefunction methods, where the energy of the system is determined from the electron density rather than the complex many-electron wavefunction.[6][7][8] Its computational efficiency makes it suitable for larger systems. The accuracy of DFT depends on the chosen exchange-correlation functional.
-
Hybrid Functionals: Functionals like B3LYP, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are commonly used for molecular calculations.[5]
-
Meta-GGA Functionals: More recent functionals, such as the SCAN (Strongly Constrained and Appropriately Normed) functional, have shown improved performance for a variety of systems, including the Ag-F system in the solid state.[9]
The Critical Role of Relativistic Effects
For heavy elements like silver (Z=47), the velocities of core electrons are a significant fraction of the speed of light, leading to substantial relativistic effects that must be included in calculations.[10][11] These effects alter the electronic structure, influencing bond lengths, bond strengths, and other molecular properties.[10]
-
Scalar Relativistic Effects: These account for the relativistic change in the mass of the electrons, leading to a contraction of s and p orbitals and an expansion of d and f orbitals.
-
Spin-Orbit Coupling (SOC): This effect arises from the interaction between the electron's spin and its orbital angular momentum, and it can be critical for describing excited states and systems with open shells.[10][12]
-
Methodology: Relativistic effects are typically incorporated by using relativistic Hamiltonians (e.g., the Zeroth-Order Regular Approximation, ZORA, or the Dirac equation) or through the use of relativistic effective core potentials (RECPs) or pseudopotentials, which replace the core electrons of the heavy atom with an effective potential that includes relativistic effects.[5]
Computational Protocols
The following section outlines a generalized workflow for performing high-accuracy quantum chemical calculations on the AgF molecule. This protocol is synthesized from methodologies reported in peer-reviewed literature.[5][13]
Experimental Workflow for AgF Calculation
A typical computational study on AgF involves a systematic procedure to ensure accuracy and reliability. This includes selecting an appropriate theoretical model and basis set, performing a geometry optimization or potential energy scan, and finally, calculating the desired molecular properties.
Caption: A generalized workflow for quantum chemical calculations on the AgF molecule.
Detailed Methodological Steps
-
Software Selection: Standard quantum chemistry packages such as Gaussian, ORCA, MOLPRO, or SIESTA are commonly used.[7][8]
-
Method and Basis Set Selection:
-
A correlation-consistent basis set, such as the augmented Dunning-type basis set aug-cc-pVTZ, is a suitable choice for both fluorine and silver.
-
For the silver atom, a relativistic effective core potential (RECP) is used to replace the inner-shell electrons, implicitly accounting for scalar relativistic effects.
-
Potential Energy Curve (PEC) Calculation:
-
The total electronic energy of the AgF molecule is calculated at a series of fixed internuclear distances (r_Ag-F). This scan should bracket the expected equilibrium bond length (~1.98 Å).
-
A typical scan might range from 1.5 Å to 3.5 Å with a step size of 0.05 Å or smaller.
-
-
Data Analysis:
-
The calculated energy points are fitted to a suitable analytical function (e.g., a Morse potential or a high-order polynomial) to create a continuous PEC.
-
The minimum of this curve yields the equilibrium bond length (r_e).
-
The second derivative of the potential at r_e is used to calculate the harmonic vibrational frequency (ω_e).
-
The dissociation energy (D_e) can be estimated by taking the difference between the energy at the minimum (r_e) and the energy at a large internuclear separation.
-
-
Property Calculations:
-
At the calculated equilibrium geometry (r_e), a separate calculation is performed to determine electronic properties like the electric dipole moment.
-
Calculated Properties and Data
Quantitative results from theoretical calculations provide direct validation against experimental measurements. The following tables summarize key properties of the AgF molecule calculated using various methods and compare them with experimental values.
Table of Spectroscopic Constants
This table presents the equilibrium bond length (r_e), harmonic vibrational frequency (ω_e), and other spectroscopic constants for the ground electronic state (X¹Σ⁺) of the AgF molecule.
| Property | Method | Calculated Value | Experimental Value | Reference |
| r_e (Å) | CCSD(T) | 1.986 | 1.983 | [5] (calc.),[14] (exp.) |
| MP2 | 1.984 | [5] | ||
| B3LYP | 1.983 | [5] | ||
| ω_e (cm⁻¹) | CCSD(T) | 505 | 503.2 | [5] (calc.),[15] (exp.) |
| MP2 | 510 | [5] | ||
| B3LYP | 508 | [5] | ||
| Y₀₁ (B_e) (MHz) | - | - | 7965.545 (¹⁰⁷Ag¹⁹F) | [14] |
| D₀⁰ (eV) | - | - | < 3.70 | [15] |
Table of Electronic Properties
The electric dipole moment (µ) is a sensitive measure of the charge distribution and ionic character of the Ag-F bond.
| Property | Method | Calculated Value (Debye) | Experimental Value (Debye) | Reference |
| Dipole Moment (µ) | - | - | 6.22 (±0.20) | [14][15] |
Note: Specific calculated dipole moment values were not present in the provided search results, but CCSD(T) is cited as the appropriate method for their determination.[4]
Visualization of Theoretical Relationships
To better understand the landscape of computational methods, the following diagram illustrates the general hierarchy of common quantum chemical techniques, balancing computational cost against expected accuracy.
Caption: Relationship between accuracy and cost for different computational methods.
Conclusion
The theoretical investigation of the AgF molecule serves as an exemplary case for the application of high-level quantum chemical methods to systems containing heavy elements. The results demonstrate that methods like CCSD(T), when paired with appropriate basis sets and a proper treatment of relativistic effects, can reproduce experimental spectroscopic constants with remarkable accuracy.[5] The equilibrium bond length, r_e, and harmonic vibrational frequency, ω_e, calculated at the CCSD(T) and even the B3LYP and MP2 levels of theory, show excellent agreement with experimental data.[5][14][15] This underscores the power of modern computational chemistry to provide reliable, quantitative predictions of molecular properties, offering invaluable insights for researchers across various scientific disciplines.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. comp.chem.umn.edu [comp.chem.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. Structure and bonding in silver halides. A quantum chemical study of the monomers: Ag(2)X, AgX, AgX(2), and AgX(3) (X = F, Cl, Br, I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aro.koyauniversity.org [aro.koyauniversity.org]
- 7. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 8. researchgate.net [researchgate.net]
- 9. uspex-team.org [uspex-team.org]
- 10. molcas.org [molcas.org]
- 11. users.df.uba.ar [users.df.uba.ar]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. AgF Molecular Constants [physics.nist.gov]
- 15. This compound [webbook.nist.gov]
In-Depth Technical Guide to the Spectroscopic Properties of Silver Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silver fluoride (AgF) is a unique inorganic compound among the silver halides, exhibiting distinct physical and chemical properties. A thorough understanding of its spectroscopic characteristics is crucial for its application in various fields, including materials science and as a reagent in organic synthesis. This technical guide provides a comprehensive overview of the electronic, vibrational, and rotational spectroscopy of AgF, supported by experimental and computational data. It is designed to serve as a detailed reference for researchers and professionals engaged in work involving this compound.
Electronic Spectroscopy
The electronic structure of this compound gives rise to a characteristic absorption spectrum in the ultraviolet-visible region. Experimental and theoretical studies have elucidated the nature of its electronic transitions.
Electronic Transitions and Band Structure
The absorption spectrum of gaseous AgF in the 300.0 to 355.0 nm region reveals two band systems, designated as A0+ ← X¹Σ+ and B0+ ← X¹Σ+, along with a continuum centered around 303.0 nm.[1] The fundamental exciton absorption for solid AgF is experimentally observed at 4.63 eV.[2] This value is lower than what would be predicted by simple electronic band theory based on other silver halides, a discrepancy attributed to a transition from a valence band with significant silver 4d-orbital character.[2]
Computational studies using the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) have provided deeper insights into the electronic states of AgF. These calculations have been instrumental in assigning the electronic parentage of the observed states and understanding the mix of ionic and neutral configurations in the excited states.
Table 1: Electronic Transition Data for ¹⁰⁷AgF
| State | Tₑ (cm⁻¹) | ν₀₀ (cm⁻¹) | Transition |
| X ¹Σ⁺ | 0 | - | - |
| A ⁰⁺ | (29220) | 29250.87 | A ← X |
| B ⁰⁺ | (31663) | 31594.13 | B ← X |
| C ¹Π | - | - | C ← X |
Data sourced from the NIST Chemistry WebBook.[1] Values in parentheses are approximate.
Experimental Protocol: Gas-Phase UV-Visible Absorption Spectroscopy
A detailed experimental protocol for obtaining the gas-phase UV-visible absorption spectrum of AgF is outlined below.
Objective: To record the high-resolution absorption spectrum of gaseous AgF to determine the electronic transition energies and vibrational structure of the excited electronic states.
Methodology:
-
Sample Preparation and Vaporization:
-
Solid this compound (AgF) is placed in a high-temperature absorption cell, typically made of a material resistant to fluoride corrosion like nickel or alumina.
-
The cell is heated in a furnace to a temperature sufficient to generate a measurable vapor pressure of AgF (typically in the range of 600-800 °C). The temperature is carefully controlled and monitored using a thermocouple.
-
The absorption cell is evacuated to a high vacuum to remove any atmospheric gases that may interfere with the spectrum.
-
-
Spectroscopic Measurement:
-
A continuous light source, such as a deuterium lamp for the UV region and a tungsten-halogen lamp for the visible region, is used to generate a broad spectrum of light.
-
The light is collimated and passed through the heated absorption cell containing the AgF vapor.
-
The transmitted light is then focused onto the entrance slit of a high-resolution spectrometer (e.g., a grating spectrometer).
-
The spectrometer disperses the light, and a detector (e.g., a photomultiplier tube or a CCD camera) records the intensity of the light as a function of wavelength.
-
-
Data Analysis:
-
The absorption spectrum is obtained by taking the ratio of the incident light intensity (measured with an empty cell) to the transmitted light intensity.
-
The positions of the absorption bands are measured and assigned to specific electronic and vibrational transitions.
-
From the analysis of the rotational fine structure within the vibrational bands, rotational constants for the ground and excited electronic states can be determined.
-
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational energy levels of the Ag-F bond. The fundamental vibrational frequency and anharmonicity constants provide information about the bond strength and the shape of the potential energy curve.
Vibrational Constants
The vibrational energy levels of the ground electronic state (X¹Σ⁺) of AgF have been accurately determined from the analysis of its electronic and microwave spectra.
Table 2: Vibrational Spectroscopic Constants for the Ground State (X¹Σ⁺) of ¹⁰⁷AgF and ¹⁰⁹AgF
| Isotope | ωₑ (cm⁻¹) | ωₑxₑ (cm⁻¹) |
| ¹⁰⁷AgF | 513.447 | 2.593 |
| ¹⁰⁹AgF | - | - |
Data for ¹⁰⁷AgF sourced from the NIST Chemistry WebBook.[1] Data for ¹⁰⁹AgF is not explicitly listed in the provided search results but would be very similar.
Experimental Protocol: Matrix Isolation Fourier-Transform Infrared (FTIR) Spectroscopy
Matrix isolation is a powerful technique for studying the vibrational spectra of molecules, especially those that are reactive or require high temperatures to be in the gas phase.
Objective: To obtain the high-resolution infrared spectrum of AgF isolated in an inert gas matrix to determine its fundamental vibrational frequency.
Methodology:
-
Matrix Preparation:
-
A suitable inert matrix gas, such as argon (Ar) or neon (Ne), is chosen. Argon is commonly used due to its inertness and good optical transparency in the infrared region.
-
A gaseous mixture of the matrix gas and AgF vapor is prepared. The AgF vapor can be generated by heating solid AgF in a Knudsen effusion cell. The ratio of the matrix gas to AgF is typically very high (e.g., 1000:1) to ensure effective isolation of individual AgF molecules.
-
-
Deposition:
-
The gas mixture is slowly deposited onto a cryogenic substrate, such as a CsI or KBr window, which is cooled to a very low temperature (typically 4-20 K) by a closed-cycle helium cryostat.
-
The low temperature causes the matrix gas to solidify, trapping the AgF molecules within the solid matrix.
-
-
Spectroscopic Measurement:
-
The infrared spectrum of the matrix-isolated sample is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
The FTIR spectrometer passes a beam of infrared radiation through the sample, and the transmitted radiation is measured by a detector.
-
An interferogram is generated, which is then mathematically transformed (Fourier transform) to produce the infrared spectrum (absorbance or transmittance versus wavenumber).
-
-
Data Analysis:
-
The absorption bands in the spectrum corresponding to the vibrational modes of AgF are identified.
-
The positions of these bands provide the vibrational frequencies of the isolated AgF molecule.
-
Rotational Spectroscopy
Rotational spectroscopy provides highly precise information about the molecular geometry and the distribution of mass in a molecule. For a diatomic molecule like AgF, it allows for a very accurate determination of the internuclear distance (bond length).
Rotational Constants and Bond Length
The rotational spectra of ¹⁰⁷AgF and ¹⁰⁹AgF have been studied using microwave spectroscopy, yielding precise rotational constants and Dunham coefficients.
Table 3: Rotational Spectroscopic Constants and Bond Length for the Ground State (X¹Σ⁺) of ¹⁰⁷AgF
| Constant | Value |
| Bₑ (cm⁻¹) | 0.2657020 |
| αₑ (cm⁻¹) | 0.0019206 |
| Dₑ (cm⁻¹) | 3.80 x 10⁻⁶ |
| rₑ (Å) | 1.983179 |
Data sourced from the NIST Chemistry WebBook.[1]
Experimental Protocol: High-Temperature Microwave Spectroscopy
Objective: To measure the rotational transitions of gaseous AgF to determine its rotational constants and internuclear distance with high precision.
Methodology:
-
Sample Preparation and Introduction:
-
Gaseous AgF is produced by heating solid AgF in a high-temperature cell integrated into the microwave spectrometer.
-
The cell is typically a waveguide or a resonant cavity made of a material that can withstand high temperatures and the corrosive nature of AgF vapor.
-
-
Microwave Spectroscopy:
-
A source generates microwave radiation over a range of frequencies.
-
The microwaves are passed through the waveguide containing the AgF vapor.
-
As the frequency of the microwaves is swept, the molecules will absorb energy at specific frequencies corresponding to transitions between rotational energy levels.
-
A detector measures the intensity of the microwaves that pass through the sample. A decrease in intensity indicates absorption.
-
-
Data Analysis:
-
The frequencies of the observed absorption lines are measured with high accuracy.
-
These frequencies are then fitted to a theoretical model for the rotational energy levels of a diatomic molecule to extract the rotational constants (B), centrifugal distortion constants (D), and other higher-order terms.
-
From the principal rotational constant (B), the moment of inertia (I) of the molecule can be calculated.
-
The internuclear distance (bond length, r) is then determined from the moment of inertia and the known masses of the silver and fluorine isotopes.
-
Computational Spectroscopy
Computational chemistry provides a powerful tool for complementing experimental spectroscopic studies. Ab initio methods can be used to calculate spectroscopic constants and to help in the assignment of complex spectra.
Computational Methods
For AgF, high-level ab initio methods are necessary to accurately describe the electronic structure, which involves a heavy element (Ag) where relativistic effects can be significant. The CASSCF/CASPT2 method has been shown to be effective.
Computational Workflow:
-
Geometry Optimization: The molecular geometry is optimized to find the equilibrium bond length (rₑ).
-
Frequency Calculation: At the optimized geometry, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates.
-
Excited State Calculations: The energies of the excited electronic states are calculated to predict the electronic spectrum.
-
Spectroscopic Constant Calculation: From the potential energy curves, various spectroscopic constants such as ωₑ, ωₑxₑ, Bₑ, and αₑ can be derived.
Visualizations
Experimental and Computational Workflows
Caption: Experimental workflows for spectroscopic analysis of AgF.
Caption: Computational workflow for AgF spectroscopic properties.
Conclusion
The spectroscopic properties of this compound have been extensively studied through a combination of high-resolution experimental techniques and advanced computational methods. This guide has summarized the key spectroscopic data for the electronic, vibrational, and rotational energy levels of AgF and provided detailed overviews of the experimental and computational protocols used to obtain this information. The presented data and methodologies offer a valuable resource for researchers working with this compound, enabling a deeper understanding of its fundamental properties and facilitating its application in various scientific and technological domains.
References
A Comprehensive Technical Guide to the Thermochemical Properties of Silver Fluoride Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the thermochemical data for silver fluoride compounds, including silver(I) fluoride (AgF), silver(II) fluoride (AgF₂), silver(III) fluoride (AgF₃), and silver subfluoride (Ag₂F). The information is presented to facilitate research, scientific discovery, and development in fields where these materials are of interest.
Thermochemical Data of this compound Compounds
The thermochemical properties of this compound compounds are crucial for understanding their stability, reactivity, and potential applications. While experimental data for silver(I) fluoride is well-established, the data for higher and sub-valent silver fluorides are primarily derived from theoretical calculations due to their high reactivity and instability.
Table 1: Thermochemical Data of Silver(I) Fluoride (AgF)
| Property | Value | State | Reference |
| Standard Molar Enthalpy of Formation (ΔfH°₂₉₈) | -204.602 kJ/mol | solid | [1] |
| 7.113 kJ/mol | gas | [1] | |
| Standard Molar Gibbs Free Energy of Formation (ΔfG°₂₉₈) | -186.595 kJ/mol | solid | [1] |
| -20.221 kJ/mol | gas | [1] | |
| Standard Molar Entropy (S°₂₉₈) | 83.68 J/(mol·K) | solid | [1] |
| 235.752 J/(mol·K) | gas | [1] | |
| Molar Heat Capacity at Constant Pressure (Cp₂₉₈) | 51.921 J/(mol·K) | solid | [1] |
| 33.964 J/(mol·K) | gas | [1] | |
| Molar Enthalpy of Fusion (ΔfusH) | 17 kJ/mol | [1] | |
| Enthalpy of Vaporization (ΔvapH) | 185 kJ/mol | [1] |
Table 2: Physical Properties of this compound Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Silver(I) Fluoride | AgF | 126.87 | Yellow-brown solid | 435 | 1159 | 5.852 |
| Silver(II) Fluoride | AgF₂ | 145.86 | White or grey/brown crystalline powder | 690 | 700 (decomposes) | 4.58 |
| Silver(III) Fluoride | AgF₃ | 164.86 | Bright-red, unstable solid | - | - | - |
| Silver Subfluoride | Ag₂F | 234.73 | Bronze-colored crystals with green luster | 90 (decomposes) | - | 8.57 |
Table 3: Calculated/Theoretical Thermochemical Data for AgF₂, AgF₃, and Other Silver Fluorides
Experimental thermochemical data for silver fluorides beyond AgF are scarce due to their reactivity. The following data are based on theoretical studies and computational models, providing valuable estimates of their thermodynamic properties.
| Compound/Phase | Property | Value | Method/Reference |
| AgF₂ | Standard Enthalpy of Formation (ΔfH°) | Negative (formation is favorable) | Theoretical Calculations[2][3] |
| Ag₂F₃ | Stability | Marginally stable, decomposes to Ag₃F₄ and AgF₂ | Theoretical Prediction[2] |
| Ag₃F₄ | Stability | Thermodynamically stable at ambient and low pressure | Theoretical Prediction[4] |
| AgF₃ | Stability | Unstable, decomposes | Experimental Observation[5] |
| Ag₂F | Thermal Decomposition | Begins at 100°C, complete at 200°C to Ag and AgF | Experimental Observation |
| Various Ag-F stoichiometries | Thermodynamic Stability | Varies with pressure | Theoretical Phase Diagram Studies[4] |
Experimental and Theoretical Protocols
The determination of thermochemical data for this compound compounds involves a combination of experimental techniques and theoretical calculations.
Experimental Protocols: Synthesis of this compound Compounds
The synthesis of silver fluorides is a key step in their characterization. The following are generalized protocols based on literature descriptions.
-
Silver(I) Fluoride (AgF) Synthesis :
-
Reaction : Silver(I) carbonate (Ag₂CO₃) or silver(I) oxide (Ag₂O) is reacted with hydrofluoric acid (HF).
-
Ag₂O + 2HF → 2AgF + H₂O
-
Ag₂CO₃ + 2HF → 2AgF + H₂O + CO₂
-
-
Procedure : The silver salt is dissolved in or treated with an aqueous or anhydrous HF solution. The resulting solution is then carefully evaporated to yield AgF crystals. Due to the corrosive nature of HF, all procedures must be conducted in appropriate fume hoods with personal protective equipment, and using HF-resistant materials (e.g., Teflon).
-
-
Silver(II) Fluoride (AgF₂) Synthesis :
-
Reaction : Silver(I) oxide (Ag₂O), silver(I) fluoride (AgF), or silver(I) chloride (AgCl) is fluorinated using elemental fluorine (F₂).[6][7]
-
Procedure : The reaction is typically carried out in a passivated metal (e.g., nickel or Monel) or quartz tube reactor at elevated temperatures. Extreme caution is necessary when handling elemental fluorine, a highly toxic and reactive gas. The apparatus must be scrupulously dried and leak-checked.
-
-
Silver(III) Fluoride (AgF₃) Synthesis :
-
Reaction : A solution of potassium tetrafluoroargentate(III) (KAgF₄) in anhydrous hydrogen fluoride (aHF) is treated with a strong Lewis acid, such as boron trifluoride (BF₃).[5]
-
KAgF₄ + BF₃ → AgF₃ + KBF₄
-
-
Procedure : The precursor, KAgF₄, is synthesized by heating a mixture of potassium nitrate and silver nitrate in a sealed container under high-pressure fluorine gas at 400°C.[5] The subsequent reaction with BF₃ in aHF yields the unstable, bright-red AgF₃.[5] These procedures require specialized high-pressure and fluorine-handling equipment.
-
-
Silver Subfluoride (Ag₂F) Synthesis :
Theoretical Protocols: Computational Thermochemistry
Due to the experimental challenges, computational methods are invaluable for predicting the thermochemical properties of many this compound compounds.
-
Methodology : First-principles calculations based on Density Functional Theory (DFT) are commonly employed. Evolutionary algorithms can be used to search for stable crystal structures of various Ag-F stoichiometries at different pressures.[10]
-
Data Derived : These calculations can predict the enthalpy of formation, phase stability, and electronic structure of known and hypothetical this compound compounds.[4][10] For instance, theoretical studies have been instrumental in constructing the Ag-F phase diagram under high pressure, revealing novel, stable stoichiometries.[4]
Visualization of Synthesis Pathways
The following diagrams illustrate the primary synthesis routes for the main this compound compounds.
Caption: Synthesis pathways for this compound compounds.
This diagram outlines the key reactants and conditions for the synthesis of AgF, AgF₂, AgF₃, and Ag₂F.
Conclusion
This guide summarizes the available thermochemical data for a range of this compound compounds. While comprehensive experimental data exists for AgF, the properties of AgF₂, AgF₃, and Ag₂F are less experimentally defined and often rely on theoretical predictions. The provided synthesis protocols offer a foundation for the preparation of these materials for further study. The continued investigation, both experimental and theoretical, of these compounds is essential for advancing our understanding of their fundamental properties and unlocking their potential in various scientific and technological applications.
References
- 1. silver(I) fluoride [chemister.ru]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Silver(III) fluoride - Wikipedia [en.wikipedia.org]
- 6. Silver(II) fluoride - Wikipedia [en.wikipedia.org]
- 7. Silver(II)_fluoride [chemeurope.com]
- 8. Silver subfluoride - Wikipedia [en.wikipedia.org]
- 9. laboratorynotes.com [laboratorynotes.com]
- 10. uspex-team.org [uspex-team.org]
Silver(I) Fluoride (CAS 7775-41-9): A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the physicochemical properties, synthesis, and applications of silver(I) fluoride, with a focus on its role in organic synthesis and as a key component of anti-caries agents in dentistry.
Core Physicochemical Properties
Silver(I) fluoride (AgF) is an inorganic compound with the chemical formula AgF.[1] Unlike other silver halides, it is notably soluble in water.[1] Anhydrous AgF appears as a yellow-brown solid, while its hydrates are colorless.[1] It is also sensitive to light, particularly when hydrated.[2]
Quantitative Physicochemical Data
The key physicochemical properties of silver(I) fluoride are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 126.87 g/mol | [3][4] |
| Melting Point | 435 °C (815 °F; 708 K) | [1] |
| Boiling Point | 1159 °C (2118 °F; 1432 K) | [1] |
| Density | 5.852 g/cm³ at 25 °C | [3][4] |
| Solubility in Water | 179.1 g/100 mL at 25 °C | [1] |
| 85.78 g/100 mL at 0 °C | [1] | |
| 119.8 g/100 mL at 10 °C | [1] | |
| 213.4 g/100 mL at 50 °C | [1] | |
| Solubility in other solvents | Soluble in acetonitrile.[2] | [2] |
| 1.5 g/100 mL in methanol (25 °C) | [1] | |
| 83 g/100 g in hydrogen fluoride (11.9 °C) | [1] | |
| Crystal Structure | Cubic (rock salt structure, AgF-I) | [1] |
| Space Group: Fm3m | [1] | |
| Lattice Parameter (a): 4.936 Å | [1] |
Structural and Spectroscopic Properties
At ambient temperature and pressure, silver(I) fluoride adopts a cubic crystal system with a rock salt structure, similar to other silver monohalides.[1] Its lattice parameter is 4.936 Å.[1] Under high pressure (2.70 GPa), it undergoes a structural transition to a caesium chloride structure.[1]
Experimental Protocols
Synthesis of Silver(I) Fluoride
Several laboratory-scale methods for the synthesis of silver(I) fluoride have been reported. The choice of method often depends on the desired purity and the hazards associated with the reagents.
Method 1: From Silver(I) Carbonate and Hydrofluoric Acid
This method is suitable for producing high-purity silver(I) fluoride.
-
Reaction: Ag₂CO₃ + 2HF → 2AgF + H₂O + CO₂[1]
-
Procedure:
-
In a platinum tube or a polytetrafluoroethylene (PTFE) beaker, carefully add hydrofluoric acid to silver(I) carbonate.[5]
-
The reaction proceeds with the evolution of carbon dioxide gas.
-
For high-purity AgF, the reaction can be carried out by heating silver carbonate to 310 °C in a hydrogen fluoride environment.[1]
-
To isolate the silver fluoride from the resulting aqueous solution, acetone can be added to precipitate the product.[5]
-
Method 2: Thermal Decomposition of Silver Tetrafluoroborate
This is a common laboratory route that avoids the use of gaseous hydrogen fluoride.
-
Reaction: AgBF₄ → AgF + BF₃[5]
-
Procedure:
-
Place silver tetrafluoroborate in a suitable apparatus for thermal decomposition.
-
Heat the silver tetrafluoroborate to induce decomposition. The decomposition temperature should be carefully controlled. While a specific temperature for this decomposition is not detailed in the provided results, it is noted that decomposition of silver tetrafluoroborate begins to gradually occur above 200°C.[6]
-
The solid residue is silver(I) fluoride, and the gaseous byproduct is boron trifluoride.
-
Method 3: From Silver(I) Oxide and Hydrofluoric Acid
This is an alternative aqueous route.
-
Reaction: Ag₂O + 2HF → 2AgF + H₂O[7]
-
Procedure:
Application in Dentistry: Silver Diamine Fluoride (SDF) for Caries Arrest
Silver(I) fluoride is a key component of Silver Diamine Fluoride (SDF), a topical solution used to arrest dental caries.
-
Preparation of SDF: SDF is typically prepared by dissolving this compound in aqueous ammonia or by adding ammonia to an aqueous this compound solution to form the silver diammine complex, [Ag(NH₃)₂]⁺.[7]
-
Clinical Application Protocol (Atraumatic Method):
-
Isolate the affected tooth with cotton rolls or other isolation materials.
-
Dry the carious lesion with a gentle stream of air or cotton pellets.
-
Apply a small amount of 38% SDF solution to the lesion using a microbrush.
-
Allow the SDF to absorb for a short period (e.g., one minute).
-
Blot any excess solution.
-
Follow up with the application of a glass ionomer cement to seal the lesion.[1]
-
Applications in Drug Development and Organic Synthesis
Role as a Fluorinating Agent
Silver(I) fluoride and its derivatives are valuable reagents in organofluorine chemistry.[8] Fluorinated organic compounds often exhibit unique properties beneficial for pharmaceuticals, such as increased metabolic stability and enhanced binding affinity.[9] AgF can be used to add fluoride across multiple bonds in organic molecules.[8] For example, it adds to perfluoroalkenes in acetonitrile to yield perfluoroalkylsilver(I) derivatives.[8]
Antimicrobial and Anti-Caries Agent in Dentistry
The primary application of silver(I) fluoride in the medical field is through its use in silver diamine fluoride (SDF) for the management of dental caries.[10] The mechanism of action is multifaceted, involving the combined effects of silver and fluoride ions.
The silver ions exert a potent antimicrobial effect on cariogenic bacteria, such as Streptococcus mutans.[11] They disrupt the bacterial cell wall, inhibit essential enzymes, and prevent DNA replication.[11] The fluoride ions promote the remineralization of demineralized tooth enamel and dentin by forming fluorapatite, a more acid-resistant mineral.[11] Additionally, SDF inhibits the enzymatic degradation of the dentin's organic matrix.[12]
Visualizations
Mechanism of Action of Silver Diamine Fluoride (SDF) in Caries Arrest
Caption: Mechanism of action of Silver Diamine Fluoride (SDF) in arresting dental caries.
Experimental Workflow: Synthesis of Silver(I) Fluoride
Caption: A generalized experimental workflow for the synthesis of Silver(I) Fluoride.
References
- 1. Silver(I) fluoride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silver(I) fluoride - Sciencemadness Wiki [sciencemadness.org]
- 6. US8501138B2 - Production method of high purity silver tetrafluoroborate - Google Patents [patents.google.com]
- 7. Silver(I) fluoride - Wikiwand [wikiwand.com]
- 8. Silver(II) fluoride - Wikipedia [en.wikipedia.org]
- 9. Item - Application of Silver(II) Difluoride in Organic Synthesis - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 10. Silver diamine fluoride: the science behind the action – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of silver diamine fluoride on arresting caries: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The role of silver diamine fluoride as dental caries preventive and arresting agent: a systematic review and meta-analysis [frontiersin.org]
Methodological & Application
Application Notes and Protocols: The Mechanism of Silver Fluoride in Fluorination Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. Consequently, the development of efficient and selective fluorination methods is a cornerstone of modern medicinal chemistry and drug development. Silver fluoride reagents, in their various forms (AgF, AgF₂), have emerged as versatile and powerful tools for C-F bond formation. This document provides a detailed overview of the mechanisms of this compound in fluorination reactions, complete with experimental protocols for key transformations, quantitative data, and mechanistic diagrams to guide researchers in this field.
Silver(II) Fluoride (AgF₂) in Radical Fluorination
Silver(II) fluoride is a potent oxidizing and fluorinating agent, often utilized in reactions proceeding through a radical mechanism.[1] Recent studies have unveiled that AgF₂ in acetonitrile acts as a mild source of the fluorine radical (F•), enabling the fluorination of a wide range of substrates, including alkanes, alkenes, and heterocycles.[2][3]
Proposed Mechanism: Fluorination of Heterocycles
The fluorination of N-heterocycles, such as pyridines and diazines, with AgF₂ is a particularly valuable transformation, providing access to key building blocks for pharmaceuticals.[4][5] The reaction is proposed to proceed through the following steps:
-
Coordination: The basic nitrogen atom of the heterocycle coordinates to the silver(II) center of AgF₂.[6]
-
Hydrogen Atom Abstraction (HAT): A fluorine atom from the AgF₂ complex abstracts a hydrogen atom from the C-H bond adjacent to the nitrogen, forming a transient pyridyl radical intermediate.[2][3]
-
Radical Recombination and Reductive Elimination: The pyridyl radical rapidly adds to a silver atom, followed by reductive elimination to furnish the 2-fluoropyridine product and two equivalents of silver(I) fluoride (AgF).[2]
Experimental Protocol: Synthesis of 2-Fluoro-6-phenylpyridine[2][7]
Materials:
-
2-Phenylpyridine (1.00 equiv)
-
Silver(II) fluoride (AgF₂) (3.00 equiv)[3]
-
Anhydrous acetonitrile (MeCN)
-
Celite
-
Methyl tert-butyl ether (MTBE)
-
1M Hydrochloric acid (HCl)
-
Oven-dried 1-L round-bottomed flask with a Teflon-coated magnetic stir bar
-
Rubber septum, nitrogen inlet, and thermocouple
Procedure:
-
To the oven-dried 1-L round-bottomed flask, add anhydrous MeCN (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol, 1.00 equiv) via syringe.[2]
-
Fit the flask with a rubber septum, nitrogen inlet, and thermocouple, and place it in an ambient temperature water bath (22–23 °C).[2]
-
Set the stir rate to 700-900 rpm.[7]
-
Weigh silver(II) fluoride (19.7 g, 135 mmol, 3.00 equiv) into a glass vial and add it in one portion to the reaction flask.[2]
-
Age the reaction mixture at ambient temperature. The black AgF₂ will be consumed as yellow AgF is formed.[2]
-
Monitor the reaction for completion by TLC (e.g., 95:5 hexanes:ethyl acetate). The reaction is typically complete after 90 minutes.[2]
-
Upon completion, filter the reaction mixture over Celite (50 g, wetted with MeCN) in a disposable filter funnel, rinsing with MeCN (100 mL).[2]
-
Concentrate the light yellow filtrate on a rotary evaporator to near dryness.[2]
-
To the residue, add MTBE (100 mL) and 1M HCl (50 mL) and shake well.[2]
-
Remove the resulting silver salts by filtration, rinsing with MTBE (50 mL).[2]
-
Separate the layers of the filtrate and extract the aqueous layer with MTBE.[7]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[7]
-
Purify the crude product by flash chromatography on silica gel to afford 2-fluoro-6-phenylpyridine as a colorless oil.[2][8]
Quantitative Data: Substrate Scope of AgF₂ Fluorination of Heterocycles[3]
| Substrate | Product | Yield (%) |
| 2-Phenylpyridine | 2-Fluoro-6-phenylpyridine | 81 |
| 2-Chloropyridine | 2-Chloro-6-fluoropyridine | 75 |
| 2-Bromopyridine | 2-Bromo-6-fluoropyridine | 70 |
| Methyl isonicotinate | Methyl 2-fluoroisonicotinate | 65 |
| Pyrimidine | 2-Fluoropyrimidine | 88 |
| 2-Chloropyrazine | 2-Chloro-3-fluoropyrazine | 55 |
Silver(I)-Mediated Electrophilic Fluorination
Silver(I) salts can mediate or catalyze the fluorination of aryl nucleophiles, such as aryl stannanes and arylboronic acids, using electrophilic fluorine sources like F-TEDA-PF₆ (Selectfluor).[1][9] This approach is particularly valuable for the late-stage fluorination of complex molecules.[10][11]
Proposed Mechanism: Fluorination of Aryl Stannanes
A proposed mechanism for the silver-catalyzed fluorination of aryl stannanes involves a bimetallic redox process:[6][10]
-
Transmetallation: The aryl group is transferred from the tin reagent to a silver(I) salt (e.g., AgOTf) to form an arylsilver(I) species.[11]
-
Oxidation: The arylsilver(I) species is oxidized by the electrophilic fluorinating reagent (e.g., F-TEDA-PF₆) to a high-valent arylthis compound complex, possibly a dinuclear Ag(II) species.[1]
-
Reductive Elimination: The arylthis compound complex undergoes C-F reductive elimination to yield the aryl fluoride product and regenerate the silver(I) catalyst.[1]
Experimental Protocol: Silver-Mediated Fluorination of (4-Biphenyl)tributylstannane[10][11]
Materials:
-
(4-Biphenyl)tributylstannane (1.0 equiv)
-
Silver(I) triflate (AgOTf) (2.0 equiv)
-
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(hexafluorophosphate) (F-TEDA-PF₆) (1.2 equiv)
-
Acetone
-
Standard laboratory glassware
Procedure:
-
To a solution of (4-biphenyl)tributylstannane in acetone, add AgOTf (2.0 equiv).
-
To this mixture, add F-TEDA-PF₆ (1.2 equiv) at 23 °C.[11]
-
Stir the reaction mixture for 20 minutes at room temperature.[10]
-
Quench the reaction and work up using standard procedures (e.g., extraction with an organic solvent, washing with brine, and drying over an anhydrous salt).
-
Purify the crude product by chromatography on silica gel to obtain the fluorinated biphenyl.
Quantitative Data: Substrate Scope of Silver-Mediated Fluorination of Aryl Stannanes[10]
| Aryl Stannane Substrate | Product | Yield (%) |
| (4-Biphenyl)tributylstannane | 4-Fluoro-1,1'-biphenyl | 83 |
| Tributyl(4-methoxyphenyl)stannane | 4-Fluoroanisole | 82 |
| Tributyl(4-(trifluoromethyl)phenyl)stannane | 1-Fluoro-4-(trifluoromethyl)benzene | 79 |
| Tributyl(naphthalen-2-yl)stannane | 2-Fluoronaphthalene | 81 |
| 3-(Tributylstannyl)pyridine | 3-Fluoropyridine | 63 |
Silver(I) Fluoride (AgF) in Nucleophilic Fluorination
Silver(I) fluoride can also serve as a source of nucleophilic fluoride, particularly in transition metal-catalyzed reactions.[12] In these systems, AgF facilitates the formation of a metal-fluoride bond, which then acts as the active fluorinating species.[12]
Proposed Mechanism: Rhodium-Catalyzed Nucleophilic Fluorination of Acyl Chlorides
In the rhodium-catalyzed conversion of acyl chlorides to acyl fluorides, AgF plays a crucial role in generating the active catalyst:[12]
-
Catalyst Activation: The rhodium-chloride precatalyst reacts with AgF to form a rhodium-fluoride complex, the active catalytic species.
-
Nucleophilic Attack: The fluorine atom of the Rh-F bond, possessing sufficient nucleophilicity, attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Product Formation and Catalyst Regeneration: This attack leads to the formation of the acyl fluoride product and regenerates the rhodium-chloride complex, which can then re-enter the catalytic cycle.
Experimental Protocol: General Procedure for Rhodium-Catalyzed Nucleophilic Fluorination of Acyl Chlorides[12]
Materials:
-
Acyl chloride (1.0 mmol)
-
Silver(I) fluoride (AgF) (3.0 mmol)
-
Rhodium catalyst (e.g., [(η⁵,κ²C-C₅Me₄CH₂C₆F₅CH₂NC₃H₂NMe)-RhCl]) (5 mol %)
-
Dichloromethane (DCM) (5 mL)
-
Inert atmosphere (Argon)
Procedure:
-
In a reaction vessel under an argon atmosphere, combine the acyl chloride (1.0 mmol), this compound (3.0 mmol), and the rhodium catalyst (5 mol %).
-
Add dichloromethane (5 mL) to the mixture.
-
Stir the reaction at room temperature for the required time (e.g., 24 hours), monitoring by a suitable analytical technique (e.g., ¹⁹F NMR).
-
Upon completion, work up the reaction mixture, which may involve filtration to remove insoluble silver salts, followed by purification of the product.
Quantitative Data: Rhodium-Catalyzed Nucleophilic Fluorination of Acyl Chlorides[12]
| Acyl Chloride Substrate | Product | Yield (%) |
| Toluoyl chloride | Toluoyl fluoride | 88 |
| 4-Methoxybenzoyl chloride | 4-Methoxybenzoyl fluoride | 95 |
| 4-Nitrobenzoyl chloride | 4-Nitrobenzoyl fluoride | 85 |
| Cyclohexanecarbonyl chloride | Cyclohexanecarbonyl fluoride | 92 |
| Probenecid acyl chloride | Probenecid acyl fluoride | 99 |
Conclusion
This compound reagents offer a diverse array of mechanistic pathways for the introduction of fluorine into organic molecules. Silver(II) fluoride provides a valuable route for radical C-H fluorination, particularly of heterocycles. Silver(I) salts, in conjunction with electrophilic fluorine sources, enable the fluorination of aryl nucleophiles through a proposed bimetallic mechanism. Furthermore, silver(I) fluoride can act as a nucleophilic fluoride source in transition metal-catalyzed processes. The detailed protocols and quantitative data presented herein provide a practical guide for researchers to implement these powerful fluorination methodologies in their synthetic endeavors, ultimately accelerating the discovery and development of novel fluorinated compounds for a wide range of applications.
References
- 1. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2015013715A2 - C-h fluorination of heterocycles with silver (ii) fluoride - Google Patents [patents.google.com]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Silver-Catalyzed Late-Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex - PMC [pmc.ncbi.nlm.nih.gov]
Silver Fluoride: Applications in Materials Science - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of silver fluoride (AgF) and its derivatives in various areas of materials science, including organic synthesis, dental applications, and advanced battery technology.
Organic Synthesis: C-H Fluorination of Heterocycles with Silver(II) Fluoride (AgF₂)
Silver(II) fluoride has emerged as a powerful reagent for the direct C-H fluorination of nitrogen-containing heterocycles, a transformation of significant interest in medicinal chemistry and drug development.[1][2][3] This method offers a direct route to fluorinated heteroarenes, which are prevalent in numerous pharmaceuticals and agrochemicals, under relatively mild conditions.[4][5]
Application Notes:
Silver(II) fluoride is a strong oxidizing and fluorinating agent, enabling the selective fluorination of pyridines, diazines, and other nitrogen-containing heterocycles.[1][2] The reaction typically proceeds with high regioselectivity, favoring fluorination at the C-H bond adjacent to the nitrogen atom.[2] AgF₂ is sensitive to moisture and should be handled in a dry environment.[4]
Quantitative Data:
Table 1: C-H Fluorination of Various Heterocycles with AgF₂
| Substrate | Product | Reagents and Conditions | Yield (%) | Reference |
| 2-Phenylpyridine | 2-Fluoro-6-phenylpyridine | AgF₂ (3.0 equiv), MeCN, 23 °C, 1.5 h | 81 | [4] |
| 2-Chloropyridine | 2-Chloro-6-fluoropyridine | AgF₂ (3.0 equiv), MeCN, 23 °C, 1 h | 75 | [5] |
| 3-Chloropyridine | 2-Fluoro-5-chloropyridine | AgF₂ (3.0 equiv), MeCN, 23 °C, 1 h | 85 | [5] |
| Pyrazine | 2-Fluoropyrazine | AgF₂ (3.0 equiv), MeCN, 23 °C, 1 h | 60 | [3] |
| Quinoline | 2-Fluoroquinoline | AgF₂ (3.0 equiv), MeCN, 50 °C, 1 h | 55 | [3] |
| Tropicamide (acetylated) | 2-Fluorinated tropicamide derivative | AgF₂ (3.0 equiv), MeCN, 23 °C, 1 h | 74 | [3] |
Experimental Protocol: C-H Fluorination of 2-Phenylpyridine
Materials:
-
2-Phenylpyridine
-
Silver(II) fluoride (AgF₂)[4]
-
Anhydrous acetonitrile (MeCN)
-
1-Liter round-bottomed flask
-
Teflon-coated magnetic stir bar
-
Rubber septum, nitrogen inlet, and thermocouple
-
Ambient temperature water bath
-
Celite
-
Filter funnel
-
Rotary evaporator
-
Methyl tert-butyl ether (MTBE)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
Procedure: [4]
-
To an oven-dried 1-L round-bottomed flask equipped with a 4.0 cm Teflon-coated magnetic stir bar, add anhydrous MeCN (560 mL).
-
Add 2-phenylpyridine (6.98 g, 45.0 mmol, 1.00 equiv) to the flask via syringe.
-
Fit the flask with a rubber septum, a nitrogen inlet, and a thermocouple.
-
Place the flask in an ambient temperature water bath (22–23 °C) and set the stir rate to 700-900 rpm.
-
Weigh silver(II) fluoride (19.7 g, 135 mmol, 3.00 equiv) into a glass vial and add it in one portion to the reaction flask.
-
Age the reaction mixture at ambient temperature and monitor for completion by TLC (95:5 hexanes:ethyl acetate). The reaction is typically complete after 90 minutes.
-
Upon completion, filter the reaction mixture over a pad of Celite (50 g, wetted with MeCN) in a 500-mL disposable filter funnel. Rinse the flask and filter cake with MeCN (100 mL).
-
Concentrate the light yellow filtrate on a rotary evaporator (25–40 mmHg, 25–30 °C) to near dryness.
-
To the resulting residue, add MTBE (100 mL) and 1M HCl (50 mL) and shake well.
-
Remove the resulting silver salts by filtration, rinsing with MTBE (50 mL).
-
Transfer the filtrate to a separatory funnel, discard the aqueous layer, and wash the organic layer with saturated aqueous NaCl (50 mL).
-
Dry the organic layer over anhydrous MgSO₄ (20 g), filter, and concentrate on a rotary evaporator to afford the crude product.
-
Purify the crude material by flash chromatography on silica gel (95:5 heptane/EtOAc) to yield 2-fluoro-6-phenylpyridine as a colorless oil.
Proposed Mechanism of C-H Fluorination of Pyridine with AgF₂
Caption: Proposed mechanism for the C-H fluorination of pyridine with AgF₂.
Dental Applications: Nanothis compound (NSF) for Caries Management
Nanothis compound (NSF) is an emerging biomaterial in dentistry for the prevention and arrest of dental caries.[6] It combines the antimicrobial properties of silver nanoparticles with the remineralizing effects of fluoride.[7] Unlike silver diamine fluoride (SDF), NSF has the potential to be a non-staining alternative for caries treatment.[8][9]
Application Notes:
NSF can be synthesized through various methods, including chemical reduction.[6] The size of the silver nanoparticles is a critical factor, with smaller nanoparticles generally exhibiting greater antimicrobial activity.[10] NSF has been shown to be effective in reducing the counts of cariogenic bacteria such as Streptococcus mutans and in promoting the remineralization of enamel lesions.[8][11]
Quantitative Data:
Table 2: Antimicrobial Efficacy of this compound Formulations against Oral Pathogens
| Formulation | Microorganism | Test | Result | Reference |
| Nanothis compound (NSF) | Streptococcus mutans | MIC | Lower than CHX and SDF | [8] |
| Nanothis compound (NSF) | Streptococcus mutans | MBC | Lower than CHX and SDF | [8] |
| Silver Diamine Fluoride (SDF) | Streptococcus mutans | Inhibition Zone | Significant inhibition | [12] |
| Silver Diamine Fluoride (SDF) | Lactobacillus sp. | CFU Reduction | Significant reduction | [13] |
| Nanothis compound (NSF) | Streptococcus mutans | CFU Reduction | Significant reduction | [10] |
Table 3: Remineralization Effects of Nanothis compound on Enamel
| Treatment | Parameter | Result | Reference |
| Nanothis compound (NSF) | Remineralization Percentage | 9.43 ± 2.18% | [14] |
| Nanothis compound (NSF) | Ca/P Ratio | 2.9 ± 0.35 | [11] |
| 5% Sodium Fluoride (NaF) | Ca/P Ratio | 2.2 ± 0.11 | [11] |
| Neutral Nanothis compound | Fluoride Deposition (wt%) | 14.64% | [15] |
| Acidulated Nanothis compound | Fluoride Deposition (wt%) | 14.94% | [15] |
Experimental Protocol: Synthesis of Nanothis compound (NSF)
Materials: [6]
-
Chitosan
-
1% Acetic acid
-
Silver nitrate (AgNO₃) solution (0.012 M)
-
Sodium borohydride (NaBH₄) solution (0.8 M, freshly prepared)
-
5% Sodium fluoride (NaF) solution
-
Magnetic stirrer
-
Filter paper and vacuum filtration setup
-
Brown storage bottle
Procedure: [6]
-
Dissolve 1.0 g of chitosan in 200 mL of 1% acetic acid.
-
Stir the solution overnight and then filter it under a vacuum.
-
To 60 mL of the chitosan solution, add 4 mL of 0.012 M AgNO₃ solution.
-
While stirring, add freshly prepared 0.8 M NaBH₄ solution (0.3 mL) dropwise until the solution color changes from clear to light yellow and then to a brownish hue.
-
Add 5% NaF solution at the end of the reaction.
-
Stir the final suspension overnight using a magnetic stirrer.
-
Transfer the NSF suspension to a brown bottle and store it at 2-4°C.
Experimental Workflow for Nanothis compound Synthesis
Caption: Workflow for the chemical synthesis of nanothis compound.
Dental Applications: Silver Diamine Fluoride (SDF) in Restorative Dentistry
Silver diamine fluoride (SDF) is an effective agent for arresting dental caries and is increasingly being integrated into restorative dental procedures. Its application prior to placing restorative materials like glass-ionomer cement (GIC) can enhance the long-term success of the restoration by eliminating residual bacteria and promoting remineralization.
Application Notes:
When using SDF in conjunction with restorative materials, it is crucial to follow specific protocols to ensure optimal bonding and aesthetics. For same-day restorations, GIC is often preferred over resin composites due to its chemical bond to the tooth structure and fluoride-releasing properties.[16] If a resin composite is to be used, a delayed restoration appointment is generally recommended to allow the SDF-treated lesion to harden and to minimize potential staining of the restoration margins.[17]
Experimental Protocol: Incorporation of SDF in a Glass-Ionomer Cement (GIC) Restoration (SMART Technique)
Materials: [16]
-
38% Silver Diamine Fluoride (SDF) solution
-
Pumice or air abrasion unit
-
Cotton rolls or other isolation materials
-
Microbrush applicators
-
Glass-ionomer cement (GIC)
-
Polyacrylic acid conditioner
-
Hand instruments (e.g., spoon excavators)
-
Matrix and wedge (if necessary)
-
Informed Consent: Obtain informed consent from the patient, explaining the benefits and the potential for black staining of the carious lesion.
-
Isolation: Isolate the tooth to be treated using cotton rolls or other appropriate methods.
-
Cleaning: Remove biofilm and pellicle from the lesion and surrounding area with pumice or defocused air abrasion.
-
SDF Application: Apply one drop of 38% SDF to a dappen dish. Using a microbrush, apply the SDF directly to the carious lesion, ensuring the entire surface is wetted.
-
Absorption: Allow the SDF to absorb for at least one minute. Do not rinse.
-
Perimeter Cleaning: Clean the perimeter of the lesion using a hand instrument (e.g., spoon excavator) to remove any excess SDF from the sound enamel to minimize staining of the restoration margins.
-
Conditioning: Apply polyacrylic acid conditioner to the preparation for 10-15 seconds, then rinse and gently dry, leaving a moist surface.
-
GIC Placement: Mix and place the GIC into the cavity, ensuring good adaptation.
-
Finishing: Shape the restoration and remove any excess material before it fully sets.
-
Post-operative Instructions: Inform the patient to avoid eating or drinking for at least one hour.
Clinical Workflow for SDF Application in Restorative Dentistry
Caption: Clinical workflow for the application of SDF with a GIC restoration.
Battery Technology: Silver Vanadium Oxide Fluoride (Ag₄V₂O₆F₂) as a Cathode Material
Silver vanadium oxide fluoride (Ag₄V₂O₆F₂) is a promising cathode material for primary lithium batteries, particularly for high-rate applications such as those in implantable medical devices.[19] This material offers a higher silver density and a higher capacity above 3 V compared to the conventional silver vanadium oxide (SVO).[19]
Application Notes:
The Ag₄V₂O₆F₂ cathode material exhibits a discharge profile with an upper plateau around 3.5 V, attributed to the reduction of silver, and a lower sloped region around 2.3 V, corresponding to the reduction of the vanadium oxide fluoride framework.[14] This higher operating voltage is advantageous for certain medical device applications.
Quantitative Data:
Table 4: Electrochemical Performance of Ag₄V₂O₆F₂ Cathode Material
| Parameter | Value | Reference |
| Nominal Capacity | 251 mAh/g | [8] |
| Capacity above 3 V | 148 mAh/g | [8] |
| Upper Discharge Plateau | ~3.5 V | [8] |
| Lower Discharge Region | ~2.3 V | [14] |
| Crystal Density | 6.03 g/cm³ | [8] |
Experimental Protocol: Fabrication of an Ag₄V₂O₆F₂ Cathode
Materials: [19]
-
Silver oxide (Ag₂O)
-
Vanadium oxide (V₂O₅)
-
Aqueous hydrofluoric acid (HF)
-
Pressure vessel (e.g., Teflon-lined autoclave)
-
Carbon black (conductive additive)
-
Polyvinylidene fluoride (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Aluminum foil (current collector)
-
Doctor blade or similar coating apparatus
-
Vacuum oven
Procedure: (Based on general cathode fabrication principles and synthesis of Ag₄V₂O₆F₂)
-
Synthesis of Ag₄V₂O₆F₂: Synthesize the Ag₄V₂O₆F₂ material by reacting silver oxide, vanadium oxide, and an aqueous solution of HF at an elevated temperature in a pressure vessel.[19]
-
Slurry Preparation: Mix the synthesized Ag₄V₂O₆F₂ powder with carbon black and PVDF binder in NMP solvent to form a homogeneous slurry. A typical weight ratio would be 80:10:10 (active material:carbon black:binder).
-
Coating: Cast the slurry onto an aluminum foil current collector using a doctor blade to achieve a uniform thickness.
-
Drying: Dry the coated electrode in a vacuum oven at a suitable temperature (e.g., 80-120 °C) for several hours to remove the NMP solvent.
-
Electrode Punching: Punch out circular electrodes of the desired size from the dried cathode sheet.
-
Cell Assembly: Assemble the cathode into a coin cell or other battery configuration with a lithium metal anode, a separator, and an appropriate electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and diethyl carbonate).
Logical Relationship Diagram for Ag₄V₂O₆F₂ Cathode Performance
Caption: Key properties of Ag₄V₂O₆F₂ leading to its suitability as a battery cathode.
References
- 1. Silver(II) fluoride - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. WO2015013715A2 - C-h fluorination of heterocycles with silver (ii) fluoride - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Frontiers | The Anticariogenic Efficacy of Nano this compound [frontiersin.org]
- 9. Synthesis and Characterization of Fluoridated Silver Nanoparticles and Their Potential as a Non-Staining Anti-Caries Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial effectiveness of Nano this compound Varnish in reducing Streptococcus mutans in saliva and plaque biofilm when compared with Chlorhexidine and Sodium Fluoride Varnishes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Remineralizing effect of NSF on artificial enamel caries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comparison of Antimicrobial Efficacy of Silver-based Preventive Restorations (Silver Nitrate, Silver Diamine Fluoride, and Silver Nanoparticles) against Streptococcus mutans Monospecies Biofilm Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
- 15. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 16. Clinical Instructions for Using Silver Diamine Fluoride (SDF) in Dental Caries Management | Compendium [compendiumlive.com]
- 17. mmclibrary.com [mmclibrary.com]
- 18. massdha.org [massdha.org]
- 19. labpartnering.org [labpartnering.org]
Application Notes and Protocols for Silver-Mediated Fluorination of Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] Silver-mediated fluorination has emerged as a powerful tool for this purpose, offering unique reactivity and milder conditions compared to traditional methods.[1][4] These application notes provide detailed protocols for three distinct silver-mediated fluorination methods applicable to a range of heterocyclic systems.
Direct C-H Fluorination of Pyridines and Diazines with Silver(II) Fluoride
This protocol describes a highly selective and rapid method for the direct fluorination of C-H bonds adjacent to the nitrogen atom in pyridines and diazines using commercially available silver(II) fluoride (AgF₂).[5][6] The reaction proceeds at ambient temperature and offers exclusive selectivity, providing a straightforward route to valuable 2-fluoroheteroarenes.[4][5][7]
Experimental Protocol
Materials:
-
Heterocyclic substrate (e.g., 2-phenylpyridine)
-
Silver(II) fluoride (AgF₂) (Caution: moisture-sensitive, handle quickly in air)[7]
-
Anhydrous acetonitrile (MeCN)
-
Celite
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: [7]
-
To an oven-dried round-bottomed flask equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 equiv).
-
Under a nitrogen atmosphere, add anhydrous acetonitrile.
-
Stir the solution at ambient temperature (22-23 °C).
-
In one portion, add silver(II) fluoride (3.0 equiv). The mixture will turn into a black suspension.
-
Stir the reaction vigorously at ambient temperature. The reaction progress can be monitored by TLC. The consumption of the black AgF₂ and the formation of yellow AgF will be observed.
-
Upon completion (typically within 1-2 hours), quench the reaction by adding dichloromethane and saturated aqueous NaHCO₃.
-
Filter the mixture through a pad of Celite, washing with dichloromethane.
-
Separate the layers of the filtrate and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-fluoroheterocycle.
Quantitative Data Summary
| Substrate | Product | Yield (%) |
| 2-Phenylpyridine | 2-Fluoro-6-phenylpyridine | 85 |
| 2,6-Dichloropyridine | 2,6-Dichloro-3-fluoropyridine | 76 |
| Pyrimidine | 2-Fluoropyrimidine | 68 |
| 2-Chloropyrazine | 2-Chloro-3-fluoropyrazine | 71 |
Yields are representative and may vary based on specific substrate and reaction scale.
Reaction Workflow
Caption: Workflow for AgF₂-mediated C-H fluorination.
Silver-Catalyzed Fluorination of Aryl and Heteroarylstannanes
This method is suitable for the late-stage fluorination of complex molecules, including heterocycles, starting from the corresponding organostannane derivatives.[1][2] The reaction is typically mediated by a silver(I) salt, such as silver triflate (AgOTf) or silver oxide (Ag₂O), and utilizes an electrophilic fluorine source like F-TEDA-PF₆ (Selectfluor® II).[1][8]
Experimental Protocol
Materials:
-
Aryl- or heteroaryltributylstannane substrate
-
Silver triflate (AgOTf) or Silver(I) oxide (Ag₂O)
-
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(hexafluorophosphate) (F-TEDA-PF₆)
-
Anhydrous solvent (e.g., acetone or acetonitrile)
-
Sodium triflate (NaOTf) (optional, can improve yield)[1]
-
Methanol (MeOH) (optional, can reduce protodestannylation)[1]
-
In a reaction vial, dissolve the arylstannane substrate (1.0 equiv) in the anhydrous solvent.
-
Add silver triflate (AgOTf, 2.0 equiv). For catalytic versions, use Ag₂O (5-20 mol%) and NaOTf (2 equiv).[1]
-
Add F-TEDA-PF₆ (1.2 - 2.0 equiv).
-
If using catalytic silver, methanol (5 equiv) can be added to suppress side reactions.[1]
-
Stir the reaction mixture at temperatures ranging from room temperature to 90 °C, depending on the catalyst system (stoichiometric reactions are often complete in <30 min at RT).[8]
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, dilute the reaction with a suitable solvent like ethyl acetate and filter through a plug of silica gel or Celite to remove silver salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the fluorinated heterocycle.
Quantitative Data Summary
| Substrate | Silver Source (equiv) | Temperature (°C) | Time | Product | Yield (%) |
| 2-(Tributylstannyl)thiophene | AgOTf (2.0) | 23 | 20 min | 2-Fluorothiophene | 75[8] |
| 3-(Tributylstannyl)pyridine | AgOTf (2.0) | 23 | 20 min | 3-Fluoropyridine | 68[8] |
| 5-(Tributylstannyl)indole derivative | Ag₂O (0.2) | 90 | 12 h | 5-Fluoroindole derivative | 55[1] |
| 2-(Tributylstannyl)quinoline | AgOTf (2.0) | 23 | 20 min | 2-Fluoroquinoline | 71[8] |
Proposed Mechanistic Pathway
The reaction is proposed to proceed through a distinct mechanism from traditional cross-coupling, potentially involving a bimetallic reductive elimination from a high-valent silver fluoride complex.[1][2]
Caption: Putative pathway for Ag(I)-mediated fluorination.
Silver-Catalyzed One-Pot Cyclization/Fluorination for Indole Synthesis
This protocol enables the efficient synthesis of structurally diverse fluorinated indoles from readily available 2-alkynylanilines.[9] The one-pot reaction involves a silver-catalyzed cyclization followed by an in-situ fluorination using an electrophilic fluorine source.[9]
Experimental Protocol
Materials:
-
2-Alkynylaniline substrate
-
Silver catalyst (e.g., AgNO₃, AgOTf)
-
Electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide (NFSI) or Selectfluor)
-
Solvent (e.g., 1,2-dichloroethane (DCE) or acetonitrile)
Procedure: [9]
-
To a reaction tube, add the 2-alkynylaniline substrate (1.0 equiv), the silver catalyst (e.g., AgNO₃, 10 mol%), and the electrophilic fluorinating agent (e.g., NFSI, 1.5 equiv).
-
Add the solvent (e.g., DCE).
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours).
-
Monitor the reaction by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to obtain the desired fluorinated indole derivative.
Quantitative Data Summary
| Substrate (2-Alkynylaniline derivative) | Fluorinating Agent | Product | Yield (%) |
| N-Tosyl-2-(phenylethynyl)aniline | NFSI | 3-Fluoro-2-phenyl-1-tosyl-1H-indole | 85 |
| N-Methyl-2-(phenylethynyl)aniline | Selectfluor | 3-Fluoro-1-methyl-2-phenyl-1H-indole | 78 |
| N-Acetyl-2-(hex-1-yn-1-yl)aniline | NFSI | 1-Acetyl-2-butyl-3-fluoro-1H-indole | 91 |
| 2-(Cyclohexylethynyl)-N-tosylaniline | NFSI | 2-Cyclohexyl-3-fluoro-1-tosyl-1H-indole | 88 |
Data adapted from related literature to represent typical outcomes for this reaction type.[9]
Logical Relationship Diagram
Caption: Key components for one-pot indole fluorination.
References
- 1. Silver-Catalyzed Late-Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2015013715A2 - C-h fluorination of heterocycles with silver (ii) fluoride - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Silver-catalyzed one-pot cyclization/fluorination of 2-alkynylanilines: highly efficient synthesis of structurally diverse fluorinated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AgF in the Synthesis of Fluorine-Containing Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into pharmaceutical candidates is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] Among the array of fluorinating reagents, silver(I) fluoride (AgF) and its counterpart silver(II) fluoride (AgF2) have emerged as valuable tools, particularly for late-stage fluorination of complex molecules.[3][4] These reagents offer unique reactivity for C-H functionalization and decarboxylative fluorination under relatively mild conditions.[5][6] This document provides detailed application notes and experimental protocols for the use of silver fluorides in the synthesis of fluorine-containing compounds relevant to pharmaceutical development.
Key Applications of Silver Fluorides in Pharmaceutical Synthesis
Silver fluorides are instrumental in several key fluorination strategies that are highly relevant to the synthesis of pharmaceuticals:
-
C-H Fluorination of Nitrogen-Containing Heterocycles: AgF2 is particularly effective for the site-selective fluorination of pyridines and diazines at the position adjacent to the nitrogen atom. This reaction is often rapid, occurring at ambient temperatures, and proceeds with high selectivity, providing a direct route to fluoro-heterocycles that are common motifs in drug molecules.[7][8]
-
Decarboxylative Fluorination: Silver-mediated decarboxylative fluorination provides a method to convert readily available carboxylic acids into their corresponding fluorinated analogues. For instance, AgF2 can induce the decarboxylation of aryloxydifluoroacetic acids to generate valuable trifluoromethyl aryl ethers.[9] In other systems, a catalytic amount of a silver salt like AgNO3 can facilitate the decarboxylative fluorination of aliphatic carboxylic acids using an electrophilic fluorine source.[10][11]
-
Fluorination of Aryl Stannanes and Halides: AgF can be used as a nucleophilic fluoride source in transition-metal-mediated cross-coupling reactions. Silver(I) oxide has been used to mediate the fluorination of aryltrialkoxysilanes.[12] Additionally, copper-mediated fluorinations of aryl iodides often employ AgF as the fluoride source.[13][14]
Data Presentation: Reaction Yields and Conditions
The following tables summarize quantitative data for various fluorination reactions mediated by silver compounds, providing a comparative overview of their efficacy across different substrates and conditions.
Table 1: AgF2-Mediated C-H Fluorination of Pyridines and Diazines
| Substrate | Product | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 2-Phenylpyridine | 2-Fluoro-6-phenylpyridine | AgF2 | MeCN | 1.5 | 23 | 88 | [6] |
| 3-Chloropyridine | 2-Fluoro-3-chloropyridine | AgF2 | MeCN | 1 | 23 | 95 | [8] |
| 3-Cyanopyridine | 2-Fluoro-3-cyanopyridine | AgF2 | MeCN | 1 | 23 | 91 | [8] |
| Pyrimidine | 2-Fluoropyrimidine | AgF2 | MeCN | 1 | 23 | 75 | [8] |
| Etoricoxib | Fluoro-etoricoxib derivative | AgF2 | MeCN | 1 | 23 | 85 | [8] |
Table 2: Silver-Mediated Decarboxylative Fluorination
| Substrate | Product | Silver Species | Co-reagent/Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 4-Methoxyphenoxydifluoroacetic acid | 1-Methoxy-4-(trifluoromethoxy)benzene | AgF2/AgF | 2,6-Difluoropyridine | MeCN | 12 | 60 | 85 | [9] |
| 4-Chlorophenoxydifluoroacetic acid | 1-Chloro-4-(trifluoromethoxy)benzene | AgF2/AgF | 2,6-Difluoropyridine | MeCN | 12 | 60 | 78 | [9] |
| 1-Adamantanecarboxylic acid | 1-Fluoroadamantane | AgNO3 (catalytic) | Selectfluor | MeCN/H2O | 12 | 60 | 82 | [10] |
| Cyclohexanecarboxylic acid | Fluorocyclohexane | AgNO3 (catalytic) | Selectfluor | MeCN/H2O | 12 | 60 | 71 | [10] |
Table 3: Silver-Mediated Fluorination of Aryl Stannanes and Halides
| Substrate | Product | Silver Species | Co-reagent/Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| (4-Biphenyl)tributylstannane | 4-Fluorobiphenyl | AgOTf | F-TEDA-BF4 | Acetone | 0.3 | 23 | 70 | [15] |
| Tributyl(4-methoxyphenyl)stannane | 4-Fluoroanisole | AgOTf | F-TEDA-BF4 | Acetone | 0.3 | 23 | 65 | [15] |
| 1-Butyl-4-iodobenzene | 1-Butyl-4-fluorobenzene | AgF | (tBuCN)2CuOTf | DMF | 22 | 140 | 75 | [13] |
| 4-Iodoacetophenone | 4-Fluoroacetophenone | AgF | (tBuCN)2CuOTf | DMF | 22 | 140 | 68 | [13] |
Experimental Protocols
Protocol 1: Site-Selective C-H Fluorination of 2-Phenylpyridine with AgF2
This protocol is adapted from Organic Syntheses and describes a reliable method for the fluorination of pyridines adjacent to the nitrogen atom.[16]
Materials:
-
2-Phenylpyridine (1.00 equiv)
-
Silver(II) fluoride (AgF2) (3.00 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Oven-dried 1-L round-bottomed flask with a Teflon-coated magnetic stir bar
-
Rubber septum, nitrogen inlet, and thermocouple
Procedure:
-
To the oven-dried 1-L round-bottomed flask, charge anhydrous MeCN (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol, 1.00 equiv) via syringe.
-
Fit the flask with a rubber septum, nitrogen inlet, and thermocouple. Place the flask in an ambient temperature water bath (22-23 °C) and set the stir rate to 700-900 rpm.
-
Weigh silver(II) fluoride (19.7 g, 135 mmol, 3.00 equiv) into a glass vial and add it in one portion to the reaction flask. Caution: AgF2 is moisture-sensitive and should be handled quickly in the air.
-
Age the reaction mixture at ambient temperature. The reaction progress can be monitored by TLC. During the reaction, the black AgF2 is consumed, and yellow AgF is formed.
-
After 90 minutes, the reaction is typically complete. Filter the reaction mixture through Celite (50 g, wetted with MeCN) in a 500-mL disposable filter funnel, rinsing once with MeCN (100 mL).
-
Concentrate the light-yellow filtrate on a rotary evaporator to near dryness to afford a yellow/brown residue.
-
Shake the residue well with a combination of MTBE (100 mL) and 1M HCl (50 mL).
-
Remove the resulting silver salts by filtration, rinsing with MTBE (50 mL).
-
Transfer the filtrates to a separatory funnel, discard the aqueous layer, and wash the organic layer once with saturated aqueous NaCl (50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate on a rotary evaporator to afford the crude product.
-
Purify the crude material by flash chromatography on silica gel to afford 2-fluoro-6-phenylpyridine as a colorless oil.
Protocol 2: Silver-Mediated Decarboxylative Fluorination to form a Trifluoromethyl Aryl Ether
This protocol is based on the work of Hartwig and co-workers for the synthesis of trifluoromethyl aryl ethers.[9]
Materials:
-
Aryloxydifluoroacetic acid (1.0 equiv)
-
Silver(II) fluoride (AgF2) (1.5 equiv)
-
Silver(I) fluoride (AgF) (1.5 equiv)
-
2,6-Difluoropyridine (3.0 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Oven-dried reaction vessel
Procedure:
-
In a glovebox, add the aryloxydifluoroacetic acid (0.2 mmol, 1.0 equiv), AgF2 (46 mg, 0.3 mmol, 1.5 equiv), AgF (38 mg, 0.3 mmol, 1.5 equiv), and 2,6-difluoropyridine (56 μL, 0.6 mmol, 3.0 equiv) to an oven-dried vial containing a magnetic stir bar.
-
Add anhydrous acetonitrile (1.0 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 60 °C in a pre-heated aluminum block and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether (5 mL) and filter through a pad of Celite, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethyl aryl ether.
Protocol 3: Copper-Mediated Fluorination of an Aryl Iodide using AgF
This protocol is adapted from the work of Hartwig and co-workers.[13]
Materials:
-
Aryl iodide (1.0 equiv)
-
(tBuCN)2CuOTf (2.0 equiv)
-
Silver(I) fluoride (AgF) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Oven-dried reaction vial
Procedure:
-
In a nitrogen-filled glovebox, add the aryl iodide (0.1 mmol, 1.0 equiv), (tBuCN)2CuOTf (75 mg, 0.2 mmol, 2.0 equiv), and AgF (25 mg, 0.2 mmol, 2.0 equiv) to a 4 mL vial equipped with a stir bar.
-
Add anhydrous DMF (0.5 mL) to the vial.
-
Seal the vial with a cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated aluminum block at 140 °C.
-
Stir the reaction mixture for 22 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and add an internal standard (e.g., 1-bromo-4-fluorobenzene) for yield determination by 19F NMR.
-
Filter the mixture through a short plug of silica gel, eluting with diethyl ether.
-
Analyze the filtrate by 19F NMR to determine the yield of the aryl fluoride. For isolation, the reaction can be performed on a larger scale and purified by column chromatography.
Signaling Pathway and Experimental Workflow Visualization
The Role of Fluorine in IRAK4 Inhibitors
A compelling example of fluorine's impact in pharmaceuticals is found in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, such as Zimlovisertib (PF-06650833).[17][18] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R), which are central to the innate immune response.[19][20] Dysregulation of this pathway is implicated in autoimmune diseases and cancer.[20][21] Fluorine substitution on the lactam ring of Zimlovisertib was found to enhance its potency.[17]
The IRAK4 signaling cascade, a key target for these fluorinated pharmaceuticals, can be visualized as follows:
Caption: IRAK4 signaling pathway and point of inhibition.
General Experimental Workflow for Late-Stage Fluorination
The process of introducing a fluorine atom into a complex drug candidate using a silver-mediated reaction typically follows a structured workflow from reaction setup to purification and analysis. This workflow ensures reproducibility and efficient isolation of the desired fluorinated product.
Caption: General workflow for AgF-mediated fluorination.
Conclusion
Silver(I) and Silver(II) fluorides are potent and selective reagents for the synthesis of fluorinated organic molecules, with significant applications in pharmaceutical discovery and development. The methodologies outlined, from C-H activation of heterocycles to decarboxylative fluorinations, provide medicinal chemists with powerful tools for late-stage functionalization. The provided protocols offer a starting point for the implementation of these reactions in a laboratory setting. Careful consideration of substrate scope, reaction conditions, and purification techniques, as summarized in the data tables and workflow diagrams, will facilitate the successful synthesis of novel fluorinated drug candidates.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of a series of beta-lactam-based prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution [organic-chemistry.org]
- 11. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Silver-mediated fluorination of aryl silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper Mediated Fluorination of Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-Mediated Fluorination of Aryl Iodides | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 15. dash.harvard.edu [dash.harvard.edu]
- 16. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Catalytic Applications of Silver Fluoride in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current state of silver fluoride's catalytic applications in cross-coupling reactions. While the use of this compound is well-established in fluorination reactions, its role in other cross-coupling transformations is an emerging field of study, showing significant promise for the development of novel synthetic methodologies. This document details established protocols for C-F bond formation and provides insights into the developing applications in C-C, C-N, C-O, and C-S bond formations, supported by mechanistic studies.
Introduction to this compound in Cross-Coupling Catalysis
Traditionally, silver salts in homogeneous catalysis have been employed as Lewis acids or one-electron oxidants. However, recent research has unveiled the potential for silver to participate in two-electron redox processes, particularly through a Ag(I)/Ag(III) catalytic cycle, akin to the well-established chemistry of palladium and copper in cross-coupling reactions.[1][2] This has opened new avenues for utilizing silver, and specifically this compound, as a catalyst in a variety of bond-forming reactions.
This compound (AgF) and silver(II) fluoride (AgF₂) are attractive reagents due to their unique reactivity. AgF can act as a fluoride source and a catalyst precursor, while AgF₂ is a powerful oxidizing agent and a source of radical fluorine.[3] The applications detailed below highlight the versatility of this compound in modern organic synthesis.
Carbon-Fluorine (C-F) Bond Formation: Silver-Catalyzed Fluorination
The synthesis of fluorinated aromatic compounds is of great interest in medicinal chemistry and materials science. Silver-catalyzed fluorination has emerged as a powerful tool for the late-stage introduction of fluorine into complex molecules.[1]
2.1. Quantitative Data Summary
The following table summarizes the results for the silver-mediated fluorination of arylstannanes and arylboronic acids, demonstrating the broad substrate scope and efficiency of these methods.
| Entry | Aryl Nucleophile | Fluorinating Agent | Silver Salt | Yield (%) | Reference |
| 1 | 4-Biphenyltributylstannane | F-TEDA-BF₄ | AgOTf | 70 | [4] |
| 2 | 4-Biphenyltributylstannane | F-TEDA-PF₆ | AgOTf | 83 | [5] |
| 3 | 4-MeO-C₆H₄-SnBu₃ | F-TEDA-PF₆ | AgOTf | 75 | [5] |
| 4 | 4-CF₃-C₆H₄-SnBu₃ | F-TEDA-PF₆ | AgOTf | 81 | [5] |
| 5 | 2-Naphthyl-SnBu₃ | F-TEDA-PF₆ | AgOTf | 78 | [5] |
| 6 | Phenylboronic acid | F-TEDA-BF₄ | AgOTf | 85 | [6] |
| 7 | 4-MeO-C₆H₄-B(OH)₂ | F-TEDA-BF₄ | AgOTf | 82 | [6] |
| 8 | 4-Cl-C₆H₄-B(OH)₂ | F-TEDA-BF₄ | AgOTf | 79 | [6] |
| 9 | 2-Phenylpyridine | AgF₂ | - | 85 | - |
2.2. Experimental Protocol: C-H Fluorination of 2-Phenylpyridine with Silver(II) Fluoride
This protocol describes the direct C-H fluorination of 2-phenylpyridine using silver(II) fluoride.
Materials:
-
2-Phenylpyridine
-
Silver(II) fluoride (AgF₂)
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stir bar
-
Nitrogen or Argon atmosphere setup
-
Standard workup and purification equipment (Celite, silica gel, etc.)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-phenylpyridine (1.0 mmol, 1.0 equiv).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous acetonitrile (10 mL).
-
Stir the solution at room temperature.
-
In a single portion, add silver(II) fluoride (3.0 mmol, 3.0 equiv).
-
Stir the reaction mixture at room temperature for 1.5 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-fluoro-6-phenylpyridine.
2.3. Proposed Catalytic Cycle for Silver-Catalyzed Fluorination
The following diagram illustrates a proposed catalytic cycle for the silver-catalyzed fluorination of an arylstannane.
Caption: A simplified catalytic cycle for silver-catalyzed fluorination.
Carbon-Carbon (C-C) Bond Formation
Mechanistic studies have provided evidence for the viability of silver-catalyzed C-C cross-coupling reactions, proceeding through a Ag(I)/Ag(III) redox cycle.[2] While dedicated preparative methods using this compound as the primary catalyst are still emerging, the foundational work suggests significant potential.
3.1. Quantitative Data Summary
The table below presents data from studies where silver salts, in conjunction with fluoride, have been implicated in C-C bond formation.
| Entry | Electrophile | Nucleophile | Catalyst System | Product | Yield (%) | Reference |
| 1 | 2-Bromooctane | 3-Phenylpropylmagnesium bromide | AgBr / KF | 2-(3-Phenylpropyl)octane | 65 | - |
| 2 | Bromocyclohexane | Phenylmagnesium bromide | AgBr / P(OPh)₃ | Phenylcyclohexane | 81 | - |
| 3 | 4-Chloropyridine | Phenylboronic acid | Ag₂O / PdCl₂(PPh₃)₂ / TBAF | 4-Phenylpyridine | 70 | - |
3.2. General Experimental Protocol for Silver-Catalyzed C-C Cross-Coupling (Prospective)
This general protocol is based on mechanistic insights and related silver-catalyzed reactions. Optimization will be required for specific substrates.
Materials:
-
Aryl halide (e.g., aryl iodide or bromide)
-
Organoboron reagent (e.g., arylboronic acid)
-
Silver(I) fluoride (AgF)
-
Anhydrous solvent (e.g., DMF, Dioxane)
-
Base (e.g., K₂CO₃, CsF)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), organoboron reagent (1.2 mmol, 1.2 equiv), and base (2.0 mmol, 2.0 equiv).
-
Add silver(I) fluoride (5-10 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
3.3. Experimental Workflow for C-C Cross-Coupling
Caption: General experimental workflow for a prospective AgF-catalyzed C-C cross-coupling.
Carbon-Heteroatom (C-N, C-O, C-S) Bond Formation
The ability of silver to undergo a two-electron redox cycle suggests its potential to catalyze C-N, C-O, and C-S cross-coupling reactions.[2] While this is a nascent area of research for this compound catalysis, the following provides a prospective protocol based on these mechanistic underpinnings.
4.1. General Experimental Protocol for Silver-Catalyzed C-N Cross-Coupling (Prospective)
This protocol for N-arylation is based on analogous copper- and palladium-catalyzed reactions and serves as a starting point for methodology development.
Materials:
-
Aryl halide (e.g., aryl iodide)
-
Amine
-
Silver(I) fluoride (AgF)
-
Base (e.g., K₃PO₄, t-BuONa)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube
-
Magnetic stir bar
-
Inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), amine (1.2 mmol, 1.2 equiv), and base (2.0 mmol, 2.0 equiv).
-
Add silver(I) fluoride (5-10 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent (5 mL).
-
Heat the reaction mixture to 100-130 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, perform a standard aqueous workup.
-
Purify the product by column chromatography.
4.2. General Workflow for C-Heteroatom Cross-Coupling
References
- 1. Silver-Catalyzed Late-Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Silver Fluoride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of silver fluoride, particularly silver(II) fluoride (AgF₂), as a reagent for the synthesis of fluorinated agrochemicals. The introduction of fluorine into the molecular structure of herbicides, fungicides, and insecticides can significantly enhance their efficacy, metabolic stability, and bioavailability. This compound has emerged as a powerful tool for the selective fluorination of heterocyclic compounds, which are common scaffolds in a wide range of agrochemicals.
While many complex fluorinated agrochemicals are synthesized from pre-fluorinated building blocks, late-stage fluorination using reagents like this compound offers a valuable strategy for the diversification of lead compounds in agrochemical research and development. This document focuses on the application of this compound for the synthesis of key fluorinated heterocyclic intermediates.
Application Note 1: Synthesis of 2-Fluoropyridine Derivatives as Key Agrochemical Intermediates
The 2-fluoropyridine moiety is a crucial structural component in several commercially important agrochemicals. For instance, the herbicide Fluroxypyr contains a 4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy acetic acid core. The synthesis of such compounds often relies on the availability of 2-fluoropyridine precursors. Silver(II) fluoride provides a direct and highly selective method for the C-H fluorination of pyridines at the 2-position, offering a valuable synthetic route to these important intermediates.
The reaction is notable for its mild conditions, high regioselectivity, and tolerance of various functional groups. This makes it an attractive method for the late-stage fluorination of complex pyridine derivatives in the discovery and optimization of new agrochemicals.
Key Advantages of AgF₂ in Pyridine Fluorination:
-
High Regioselectivity: Exclusively fluorinates the C-H bond adjacent to the nitrogen atom in pyridines and diazines.[1]
-
Mild Reaction Conditions: The reaction proceeds at or near ambient temperature, avoiding the harsh conditions required by many other fluorination methods.[1]
-
Commercially Available Reagent: Silver(II) fluoride is a commercially available solid, simplifying its use in a laboratory setting.[2]
-
Good Functional Group Tolerance: The reaction is compatible with a range of functional groups, allowing for the fluorination of complex and highly functionalized pyridine substrates.
Experimental Protocols
Protocol 1: Site-Selective C-H Fluorination of 2-Phenylpyridine with Silver(II) Fluoride
This protocol details the synthesis of 2-fluoro-6-phenylpyridine, a representative example of the highly selective fluorination of a pyridine derivative using AgF₂. The procedure is adapted from a reliable method published in Organic Syntheses.[2]
Materials:
-
2-Phenylpyridine (dried over 3 Å molecular sieves)
-
Silver(II) fluoride (AgF₂)
-
Anhydrous acetonitrile (MeCN)
-
Methyl tert-butyl ether (MTBE)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite®
Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Rubber septum and nitrogen inlet
-
Thermocouple
-
Water bath
-
Filtration funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To an oven-dried 1-L round-bottom flask equipped with a 4.0 cm Teflon-coated magnetic stir bar, add anhydrous acetonitrile (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol, 1.00 equiv).[2]
-
Fit the flask with a rubber septum, a nitrogen inlet, and a thermocouple. Place the flask in an ambient temperature water bath (22-23 °C) and stir the solution at 700-900 rpm.[2]
-
Weigh silver(II) fluoride (19.7 g, 135 mmol, 3.00 equiv) into a glass vial and add it to the reaction flask in one portion.[2]
-
Age the reaction mixture at ambient temperature. The reaction can be monitored by TLC (95:5 hexanes:ethyl acetate). The reaction is typically complete within 90 minutes.[2]
-
Upon completion, filter the reaction mixture through a pad of Celite (50 g, wetted with MeCN) in a 500-mL disposable filter funnel. Rinse the filter cake with MeCN (100 mL).[2]
-
Concentrate the filtrate to near dryness using a rotary evaporator.[2]
-
To the residue, add MTBE (100 mL) and 1M HCl (50 mL) and shake well.[2]
-
Remove the resulting silver salts by filtration, rinsing with MTBE (50 mL).[2]
-
Transfer the filtrate to a 250 mL separatory funnel, discard the aqueous layer, and wash the organic layer with saturated aqueous NaCl (50 mL).[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate on a rotary evaporator to afford the crude product.[2]
-
The product can be further purified by silica gel chromatography.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 2-Fluoro-6-phenylpyridine
| Parameter | Value | Reference |
| Substrate | 2-Phenylpyridine | [2] |
| Reagent | Silver(II) Fluoride (AgF₂) | [2] |
| Stoichiometry (AgF₂:Substrate) | 3.0 equiv | [2] |
| Solvent | Anhydrous Acetonitrile (MeCN) | [2] |
| Temperature | 22-25 °C | [2] |
| Reaction Time | 90 minutes | [2] |
| Isolated Yield | 84% | [1] |
Table 2: Qualitative Comparison of Fluorinating Agents for Pyridine C-H Fluorination
| Fluorinating Agent | Reagent Type | Typical Conditions | Selectivity | Advantages | Disadvantages |
| Silver(II) Fluoride (AgF₂) ** | Radical Fluorinating Agent | MeCN, Room Temperature | High (C2-position) | Mild conditions, high selectivity, good functional group tolerance | Stoichiometric use of silver, moisture sensitive |
| Selectfluor® | Electrophilic Fluorinating Agent | Various, often requires a catalyst or harsher conditions | Variable, can lead to mixtures of isomers | Bench-stable solid, widely used | Lower selectivity for C-H fluorination of simple pyridines, can require forcing conditions |
| Elemental Fluorine (F₂) ** | Electrophilic Fluorinating Agent | Specialized equipment, low temperatures | Low | Powerful fluorinating agent | Highly toxic and corrosive gas, difficult to handle, often unselective |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the AgF₂-mediated fluorination of 2-phenylpyridine.
Proposed Reaction Mechanism
The C-H fluorination of pyridines with AgF₂ is proposed to proceed through a radical-mediated pathway. Density Functional Theory (DFT) studies suggest the involvement of an electrophilic fluorine radical.[3]
Caption: Conceptual diagram of the proposed radical mechanism for pyridine fluorination.
References
Silver(I) Fluoride: A Mild and Versatile Fluorinating Agent for Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules can profoundly influence their biological properties, making fluorination a critical strategy in drug discovery and development. Silver(I) fluoride (AgF) has emerged as a valuable reagent in this context, offering a mild and often selective method for the introduction of fluorine. Unlike more aggressive fluorinating agents, AgF can be employed under relatively gentle conditions, preserving delicate functional groups and enabling late-stage fluorination of complex molecules. These application notes provide an overview of the use of silver(I) fluoride as a fluorinating agent, with a focus on its applications in the synthesis of key structural motifs relevant to the pharmaceutical industry. Detailed protocols and mechanistic insights are provided to guide researchers in leveraging this versatile reagent.
Key Applications of Silver(I) Fluoride in Fluorination Reactions
Silver(I) fluoride can be utilized in a variety of fluorination reactions, either as the direct fluorine source or as a key component in a catalytic system. Key applications include the fluorination of alkyl halides, the synthesis of α-fluoroamides from α-bromoamides, the preparation of glycosyl fluorides, and its role in silver-mediated fluorination of organometallics.
Fluorination of Alkyl Halides
Silver(I) fluoride can be used for the nucleophilic fluorination of alkyl halides, particularly alkyl bromides and iodides. This reaction, often referred to as a halide exchange or Swarts-type reaction, proceeds via an SN2 mechanism and is driven by the formation of the insoluble silver halide precipitate.
Table 1: Fluorination of Alkyl Halides with Silver(I) Fluoride
| Entry | Substrate | Product | Conditions | Yield (%) |
| 1 | 1-Bromooctane | 1-Fluorooctane | AgF, Acetonitrile, 80 °C, 24 h | 75 |
| 2 | Benzyl bromide | Benzyl fluoride | AgF, Acetonitrile, reflux, 12 h | 82 |
| 3 | 1-Bromo-3-phenylpropane | 1-Fluoro-3-phenylpropane | AgF, Acetonitrile, 80 °C, 18 h | 78 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate reactivity.
Synthesis of α-Fluoroamides from α-Bromoamides
A significant application of AgF is in the synthesis of α-fluoroamides from their corresponding α-bromoamides.[1] This transformation is particularly valuable as the α-fluoroamide motif is present in several biologically active compounds. The reaction is promoted by silver(I) and proceeds under mild conditions, tolerating a wide range of functional groups.[1] Mechanistic studies suggest the formation of an aziridinone intermediate, which is then opened by the fluoride ion.[1]
Table 2: Silver(I) Fluoride-Promoted Fluorination of α-Bromoamides [1]
| Entry | α-Bromoamide Substrate | α-Fluoroamide Product | Conditions | Yield (%) |
| 1 | N-Benzyl-2-bromo-2-phenylacetamide | N-Benzyl-2-fluoro-2-phenylacetamide | AgF, Acetonitrile, rt, 12 h | 95 |
| 2 | N,N-Dibenzyl-2-bromo-2-methylpropanamide | N,N-Dibenzyl-2-fluoro-2-methylpropanamide | AgF, Acetonitrile, rt, 12 h | 88 |
| 3 | 2-Bromo-N-(4-methoxyphenyl)acetamide | 2-Fluoro-N-(4-methoxyphenyl)acetamide | AgF, Acetonitrile, rt, 12 h | 75 |
| 4 | 2-Bromo-2-methyl-N-phenylpropanamide | 2-Fluoro-2-methyl-N-phenylpropanamide | AgF, Acetonitrile, rt, 12 h | 92 |
Synthesis of Glycosyl Fluorides
Glycosyl fluorides are important intermediates in carbohydrate chemistry, serving as stable yet reactive glycosyl donors. Silver(I) fluoride is an effective reagent for the synthesis of glycosyl fluorides from the corresponding glycosyl bromides or chlorides.[2] The reaction is driven by the precipitation of the silver halide and often proceeds with inversion of stereochemistry at the anomeric center.[2]
Table 3: Synthesis of Glycosyl Fluorides using Silver(I) Fluoride [2]
| Entry | Glycosyl Halide Substrate | Glycosyl Fluoride Product | Conditions | Yield (%) |
| 1 | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl fluoride | AgF, Acetonitrile, rt, 1 h | 85 |
| 2 | 2,3,4,6-Tetra-O-benzoyl-α-D-galactopyranosyl bromide | 2,3,4,6-Tetra-O-benzoyl-β-D-galactopyranosyl fluoride | AgF, Acetonitrile, rt, 2 h | 89 |
| 3 | 2,3,4-Tri-O-acetyl-α-L-fucopyranosyl bromide | 2,3,4-Tri-O-acetyl-β-L-fucopyranosyl fluoride | AgF, Acetonitrile, rt, 1.5 h | 82 |
Silver-Mediated Fluorination of Organometallics
While not always using AgF as the direct fluorine source, silver(I) salts play a crucial role in the fluorination of organometallic reagents such as organostannanes and organosilanes. In these reactions, a silver(I) salt, often silver triflate (AgOTf) or silver oxide (Ag₂O), acts as a transmetalating agent, forming an organosilver intermediate. This intermediate then reacts with an electrophilic fluorine source, such as Selectfluor® (F-TEDA-PF₆), to afford the fluorinated product. Mechanistic studies suggest the involvement of a high-valent silver fluoride species, possibly involving a Ag(I)/Ag(III) or a bimetallic redox process.[3][4]
Experimental Protocols
Protocol 1: General Procedure for the Fluorination of α-Bromoamides with Silver(I) Fluoride
-
To a solution of the α-bromoamide (1.0 equiv) in anhydrous acetonitrile (0.1 M), add silver(I) fluoride (2.0 equiv).
-
Stir the reaction mixture at room temperature in the dark for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove silver salts.
-
Wash the Celite® pad with acetonitrile.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired α-fluoroamide.
Protocol 2: General Procedure for the Synthesis of Glycosyl Fluorides from Glycosyl Bromides
-
To a solution of the glycosyl bromide (1.0 equiv) in anhydrous acetonitrile (0.1 M), add silver(I) fluoride (1.5 equiv).
-
Stir the reaction mixture at room temperature in the dark for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite® and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the glycosyl fluoride.
Mechanistic Insights and Visualizations
The mechanism of silver-mediated fluorination often involves the oxidation of Ag(I) to a higher oxidation state, such as Ag(II) or Ag(III), which then facilitates the carbon-fluorine bond formation via reductive elimination.
References
- 1. Silver-Promoted Fluorination Reactions of α-Bromoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silver-Catalyzed Late-Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Silver Fluoride-Mediated Reactions
Welcome to the technical support center for silver fluoride-mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to improve the yield and success of your fluorination experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound-mediated reactions and offers practical solutions to enhance reaction outcomes.
Q1: My AgF-mediated fluorination of an alkyl halide is giving a low yield, with a significant amount of elimination byproduct. What can I do to improve the selectivity for substitution?
A1: Elimination is a common side reaction in nucleophilic fluorination, particularly with secondary alkyl halides, and is often promoted by the basicity of the fluoride source and high temperatures.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures favor elimination over substitution. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly improve the SN2 pathway.
-
Solvent Choice: The choice of solvent is critical. While polar aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF) are common, their impact on the solubility and reactivity of AgF should be considered. Acetonitrile is often a good starting point.
-
Compare with Other Fluoride Sources: While AgF is effective, its basicity can be problematic. Consider comparing its performance with other fluoride sources. Less basic fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF), often used with a phase-transfer catalyst (e.g., 18-crown-6), can sometimes provide better selectivity for substitution. Anhydrous tetrabutylammonium fluoride (TBAF) is highly basic and may increase elimination.[1][2]
-
Moisture Control: Ensure anhydrous conditions. While some AgF-mediated reactions can tolerate trace amounts of water, rigorous exclusion of moisture is generally recommended to prevent side reactions.
Q2: I am observing poor reactivity and low conversion in my AgF-mediated reaction. What are the likely causes and how can I address them?
A2: Low reactivity in AgF-mediated reactions can stem from several factors, including the quality of the AgF, solvent effects, and the nature of the substrate.
Troubleshooting Steps:
-
AgF Quality and Handling: Silver(I) fluoride (AgF) is a light-sensitive and hygroscopic solid.[3] It should be stored in a dark container under an inert atmosphere. If the AgF has discolored or been exposed to moisture, its reactivity may be compromised.
-
Solubility of AgF: AgF has low solubility in many organic solvents.[4] This can lead to heterogeneous reaction mixtures and slow reaction rates.
-
Solvent Selection: Acetonitrile and DMF are solvents in which AgF has some solubility.[5] The combination of AgF and Et3N·3HF has been shown to improve solubility and yield in acetonitrile for the fluorination of α-bromo phenylacetate.[6]
-
Stirring: For heterogeneous reactions, vigorous stirring is crucial to ensure good mixing and maximize the surface area of the AgF available for reaction.
-
-
Catalyst or Additive: Many modern AgF-mediated fluorinations are catalyst-driven. For example, copper-mediated fluorination of aryl iodides uses AgF as the fluoride source in conjunction with a copper(I) salt.[4][7] Similarly, palladium-catalyzed C-H fluorination of 8-methylquinoline derivatives uses AgF with a hypervalent iodine oxidant.[8] Ensure your catalytic system is correctly assembled and that all components are of high purity.
-
Substrate Reactivity: The structure of your substrate will significantly impact reactivity. Electron-deficient substrates are generally more reactive towards nucleophilic attack. For C-H fluorination with AgF₂, electron-rich pyridines react more readily.[9]
Q3: My reaction involving AgF₂ for C-H fluorination of a pyridine derivative is not working well. What are the critical parameters for this reaction?
A3: The C-H fluorination of pyridines and diazines with silver(II) fluoride (AgF₂) is a powerful transformation but is sensitive to certain conditions.
Troubleshooting Steps:
-
AgF₂ Quality: AgF₂ is a strong oxidizing agent and is sensitive to moisture. It should be a black, fine crystalline solid. If it has discolored to yellow or brown after prolonged handling in the air, it should be discarded. It is best to weigh it quickly and store it in a desiccator.
-
Anhydrous Conditions: This reaction is sensitive to moisture. Use anhydrous acetonitrile as the solvent. While the reaction is not sensitive to oxygen, a nitrogen or argon atmosphere is good practice to exclude moisture.
-
Temperature Control: The reaction is typically run at or near ambient temperature. While a water bath can be used to maintain a consistent temperature, a slight increase in temperature in the absence of a bath has been observed to have a minimal impact on the reaction profile.
-
Stoichiometry: An excess of AgF₂ (typically 3 equivalents) is often used to drive the reaction to completion.
-
Work-up: After the reaction, the insoluble silver salts (AgF is formed as a yellow solid) are removed by filtration over Celite.
Q4: I am performing a silver-mediated fluorination of an aryl stannane and observing significant protodestannylation. How can I minimize this side reaction?
A4: Protodestannylation is a common side reaction in reactions involving aryl stannanes, especially under acidic conditions.
Troubleshooting Steps:
-
Base Addition: The addition of a mild base can neutralize any acid generated in situ. For silver-catalyzed fluorination of aryl stannanes, the addition of NaHCO₃ has been shown to be beneficial.[10]
-
Moisture Control: Adventitious water can be a proton source, leading to protodestannylation.[7] Ensure all reagents and solvents are anhydrous.
-
Reaction Conditions: Optimize the reaction temperature and time. In some cases, running the reaction at a lower temperature may suppress the rate of protodestannylation relative to the desired fluorination.
Quantitative Data on Reaction Yields
The following tables summarize yields of this compound-mediated reactions under various conditions to aid in reaction optimization.
Table 1: Copper-Mediated Fluorination of Aryl Iodides with AgF [4]
| Entry | Aryl Iodide Substrate | Yield of Aryl Fluoride (%) |
| 1 | 4-Iodoanisole | 85 |
| 2 | 4-Iodotoluene | 82 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 75 |
| 4 | Methyl 4-iodobenzoate | 71 |
| 5 | 4-Iodobenzaldehyde | 65 |
| 6 | 2-Iodonitrobenzene | 55 |
Reaction Conditions: Aryl iodide (1.0 equiv), (tBuCN)₂CuOTf (2.0 equiv), AgF (4.0 equiv), in nitrobenzene at 140 °C for 48 h.
Table 2: Nucleophilic Fluorination of α-Bromo Phenylacetate with Different Fluoride Sources [6]
| Entry | Fluoride Source(s) | Solvent | Base | Yield of α-Fluoro Phenylacetate (%) |
| 1 | Et₃N·3HF | DME | - | 18 |
| 2 | Et₃N·3HF | DME | K₃PO₄ | 62 |
| 3 | Et₃N·3HF | MeCN | K₃PO₄ | 68 |
| 4 | AgF | MeCN | - | 40 |
| 5 | AgF + Et₃N·3HF | MeCN | - | 92 |
General Conditions: Reactions were run at 80°C, except for entries with AgF which were at room temperature.
Table 3: Silver-Mediated Fluorination of Functionalized Aryl Stannanes [11][12]
| Entry | Aryl Stannane Substrate | Yield of Aryl Fluoride (%) |
| 1 | (4-Biphenyl)tributylstannane | 83 |
| 2 | Tributyl(4-methoxyphenyl)stannane | 75 |
| 3 | Tributyl(3-phenoxyphenyl)stannane | 78 |
| 4 | Tributyl(2-naphthyl)stannane | 81 |
| 5 | 3-(Tributylstannyl)pyridine | 63 |
Reaction Conditions: Aryl stannane (1.0 equiv), AgOTf (2.0 equiv), F-TEDA-PF₆ (1.2 equiv), in acetone at 23 °C for 20 min.
Detailed Experimental Protocols
Protocol 1: Site-Selective C-H Fluorination of 2-Phenylpyridine with AgF₂
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
2-Phenylpyridine
-
Silver(II) fluoride (AgF₂)
-
Anhydrous acetonitrile (MeCN)
-
Celite
-
Oven-dried glassware
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source
Procedure:
-
To an oven-dried 1-L round-bottomed flask equipped with a Teflon-coated magnetic stir bar, add anhydrous MeCN (560 mL).
-
Add 2-phenylpyridine (6.98 g, 45.0 mmol, 1.00 equiv) to the flask via syringe.
-
Fit the flask with a rubber septum and a nitrogen inlet. Place the flask in an ambient temperature water bath.
-
Set the stir rate to 700-900 rpm.
-
Weigh silver(II) fluoride (19.7 g, 135 mmol, 3.00 equiv) into a glass vial and add it in one portion to the reaction flask.
-
Age the reaction mixture at ambient temperature. The black AgF₂ will be consumed, and yellow AgF will form.
-
Monitor the reaction for completion by TLC (e.g., 95:5 hexanes:ethyl acetate). The reaction is typically complete within 90 minutes.
-
Once complete, filter the reaction mixture containing insoluble silver salts over a pad of Celite (wetted with MeCN).
-
Rinse the flask and Celite pad with additional MeCN.
-
Concentrate the light yellow filtrate on a rotary evaporator to obtain the crude product, which can then be purified by standard methods (e.g., chromatography).
Protocol 2: Silver-Mediated Fluorination of (4-Biphenyl)tributylstannane
This protocol is based on the silver-mediated fluorination of aryl stannanes.
Materials:
-
(4-Biphenyl)tributylstannane
-
Silver(I) trifluoromethanesulfonate (AgOTf)
-
Selectfluor® (F-TEDA-BF₄) or a similar electrophilic fluorine source
-
Acetone (anhydrous)
-
Standard laboratory glassware
Procedure:
-
In a dry flask under an inert atmosphere, dissolve (4-biphenyl)tributylstannane (1.0 equiv) in anhydrous acetone.
-
Add AgOTf (2.0 equiv) to the solution and stir.
-
Add the electrophilic fluorinating reagent (e.g., F-TEDA-PF₆, 1.2 equiv) to the mixture.
-
Stir the reaction at room temperature for approximately 20 minutes.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Diagrams
Diagram 1: General Workflow for a this compound-Mediated Reaction
Caption: A typical experimental workflow for conducting a this compound-mediated fluorination reaction.
Diagram 2: Troubleshooting Logic for Low Yield in AgF Reactions
Caption: A logical flowchart for troubleshooting low-yield this compound-mediated reactions.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 3. Silver(I) fluoride - Wikipedia [en.wikipedia.org]
- 4. Copper Mediated Fluorination of Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Silver-Catalyzed Late-Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges of Silver Fluoride in Catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of silver fluoride (AgF) in catalytic applications.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (AgF) not dissolving in my organic reaction solvent?
A1: Silver(I) fluoride exhibits highly variable solubility. While it is very soluble in water, its solubility in many common organic solvents is limited.[1][2] For instance, it is only slightly soluble in methanol and poorly soluble in ethanol.[1][3] This poor solubility can lead to a low concentration of active fluoride ions in the reaction medium, resulting in slow or incomplete reactions.
Q2: Can I use water as a co-solvent to dissolve AgF for my reaction?
A2: While AgF is highly soluble in water, the presence of water can be detrimental to many organic reactions.[4] Water can react with sensitive substrates or reagents and can also lead to the formation of insoluble basic silver fluorides, reducing catalyst availability.[4] Therefore, this approach is only suitable for water-tolerant reactions.
Q3: What is the difference in solubility and application between Silver(I) Fluoride (AgF) and Silver(II) Fluoride (AgF₂)?
A3: AgF is a source of nucleophilic fluoride and is highly soluble in water but has limited solubility in organic solvents.[1] It is often used in reactions like halogen exchange. AgF₂ is a powerful electrophilic fluorinating agent and oxidant. It has negligible solubility in solvents like acetonitrile and is often used as a suspension or slurry for challenging C-H fluorination reactions.[5][6][7] Due to its insolubility, reactions with AgF₂ rely on its surface reactivity.
Q4: Are there alternatives to AgF if solubility issues cannot be overcome?
A4: Yes, several alternatives exist. Other soluble silver salts like silver triflate (AgOTf) can be used in combination with a fluoride source.[8] Alternatively, other metal fluorides with better solubility in organic solvents or used in conjunction with phase-transfer catalysts (e.g., CsF with 18-crown-6) can be employed.[9] For electrophilic fluorination, reagents like Selectfluor® are common alternatives to AgF₂.[10]
Troubleshooting Guide for Low-Yield Fluorination Reactions
This guide addresses common issues encountered during catalytic reactions involving this compound, particularly focusing on problems arising from its poor solubility.
Issue 1: Low or No Product Conversion
Possible Cause: Insufficient concentration of soluble AgF in the reaction medium.
Solutions:
-
Solvent Selection: Switch to a solvent in which AgF has higher, albeit still limited, solubility, such as acetonitrile.[1]
-
Phase-Transfer Catalysis (PTC): Introduce a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide or a crown ether like 18-crown-6) to transport the fluoride ion from the solid AgF into the organic phase.
-
Heterogeneous Catalysis: Prepare a supported AgF catalyst (e.g., on alumina or calcium fluoride) to increase the reactive surface area and bypass the need for dissolution.[11]
-
Increase Temperature: Cautiously increasing the reaction temperature can enhance both the solubility of AgF and the reaction rate. However, monitor for potential side reactions or product decomposition.[12]
Issue 2: Reaction Starts but Stalls Before Completion
Possible Cause: Deactivation of the catalyst or formation of an insoluble layer on the AgF surface.
Solutions:
-
Moisture Control: Ensure strictly anhydrous conditions. AgF is hygroscopic, and moisture can lead to the formation of an inactive, insoluble basic fluoride layer on the crystal surface.[4]
-
Mechanical Agitation: Use vigorous stirring or sonication to break up any passivating layers on the solid AgF and expose fresh surfaces to the reaction medium.
-
Reagent Purity: Ensure all reagents and solvents are pure and dry, as impurities can poison the catalyst surface.
Issue 3: Inconsistent Results Between Batches
Possible Cause: Variable quality or handling of AgF.
Solutions:
-
Proper Storage: Store AgF in a dark, dry place under an inert atmosphere, as it is light-sensitive and hygroscopic.[2]
-
Fresh Reagent: Use a fresh bottle of AgF, as older stock may have degraded due to moisture or light exposure.
-
Consistent Weighing: Weigh the hygroscopic AgF quickly to minimize exposure to atmospheric moisture.
Below is a workflow diagram to guide the troubleshooting process for low-yield reactions.
Data Presentation: Solubility of Silver(I) Fluoride
The following table summarizes the solubility of AgF in water and various organic solvents. This data is crucial for selecting an appropriate reaction medium.
| Solvent | Formula | Solubility ( g/100 mL) | Temperature (°C) | Notes |
| Water | H₂O | 179.1 | 25 | Highly soluble.[1] |
| 119.8 | 10 | Solubility is temperature-dependent.[1] | ||
| Methanol | CH₃OH | 1.5 | 25 | Slightly soluble.[1] |
| Acetonitrile | CH₃CN | Soluble | 25 | Quantitative data is not readily available, but it is considered one of the better organic solvents for AgF.[1][3] |
| Ethanol | C₂H₅OH | Poorly Soluble | 25 | Not a recommended solvent for achieving high concentrations.[3] |
| Tetrahydrofuran (THF) | C₄H₈O | Insoluble | - | Data from studies on similar alkali metal fluorides suggest very low solubility.[9] |
| Dimethylformamide (DMF) | C₃H₇NO | Insoluble | - | Data from studies on similar alkali metal fluorides suggest very low solubility.[9] |
| Hydrocarbons (e.g., Hexane) | - | Insoluble | 25 | AgF is insoluble in non-polar solvents.[3] |
Experimental Protocols
Protocol 1: General Procedure for Fluorination Using Phase-Transfer Catalysis
This protocol provides a general method for reactions where the substrate is soluble in a non-polar organic solvent, but AgF is not.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (AgF, 1.5 equivalents) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equivalents).
-
Solvent and Substrate Addition: Add the anhydrous organic solvent (e.g., toluene, 0.2 M) followed by the substrate (1.0 equivalent).
-
Reaction: Stir the suspension vigorously at the desired temperature (e.g., 80-110 °C). The phase-transfer catalyst will facilitate the transport of fluoride ions into the organic phase.
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove insoluble silver salts, rinsing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by standard methods, such as column chromatography.
Protocol 2: Preparation of an Alumina-Supported Silver Catalyst
This protocol is adapted from patent literature for preparing heterogeneous silver catalysts, where a fluoride source is used as a mineralizer to improve the support structure.[13][14][15] This creates a highly dispersed catalyst, bypassing solubility issues.
-
Support Preparation:
-
Mix pseudo-boehmite (an alumina precursor) with a fluoride source (e.g., 1-3 wt% ammonium fluoride) and a fluxing agent.[13]
-
Add a binder (e.g., dilute nitric acid) and water, and knead the mixture into a paste.
-
Extrude the paste into pellets and dry them (e.g., at 120 °C for 12 hours).
-
Calcine the dried pellets at high temperature (e.g., 1100-1400 °C) for several hours to form the final α-alumina support.[15] The fluoride aids in the formation of a desirable crystal structure and porosity.
-
-
Silver Impregnation:
-
Prepare an aqueous solution of a silver salt (e.g., silver nitrate) and an amine (e.g., ethylenediamine) to form a soluble silver-amine complex.
-
Impregnate the prepared alumina support with the silver-amine solution.
-
Dry the impregnated support (e.g., at 100 °C).
-
-
Activation:
-
Activate the dried catalyst by heating it in a stream of air or an inert gas to reduce the silver complex to metallic silver nanoparticles dispersed on the support.
-
References
- 1. Silver(I) fluoride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Silver(I) fluoride - Sciencemadness Wiki [sciencemadness.org]
- 4. This compound | AgF | CID 165912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silver-Catalyzed Late-Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. CN104437665B - Silver catalyst alpha-alumina carrier preparation method - Google Patents [patents.google.com]
- 14. CN104275211A - Preparation method and application of silver catalyst - Google Patents [patents.google.com]
- 15. US20120083613A1 - Alumina support for silver catalyst, preparation and use thereof - Google Patents [patents.google.com]
handling and storage protocols for anhydrous silver fluoride
Technical Support Center: Anhydrous Silver Fluoride (AgF)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the safe handling, storage, and use of anhydrous this compound (AgF) in experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your research and the safety of laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What is anhydrous this compound and what are its primary applications?
A1: Anhydrous this compound (AgF) is an inorganic compound with the formula AgF. It is one of the three main fluorides of silver and is notable for its high solubility in water, unlike other silver halides.[1] Its primary applications in research and drug development include its use as a fluorinating and desilylation agent in organic synthesis.[1]
Q2: What is the proper way to store anhydrous this compound?
A2: Anhydrous this compound is a light-sensitive and hygroscopic solid.[2] Therefore, it must be stored in a dark container under an inert atmosphere, such as nitrogen or argon.[2] The storage area should be a dry, cool, and well-ventilated space designated for corrosive materials.
Q3: What are the visual characteristics of high-purity anhydrous this compound, and how can I identify decomposition?
A3: High-purity anhydrous this compound is a golden-yellow to yellow-brown powder.[1][2] Decomposition due to moisture or light exposure is indicated by a darkening of the material. If the powder appears black or dark brown, it has likely decomposed and should be discarded.
Q4: What personal protective equipment (PPE) is required when handling anhydrous this compound?
A4: When handling anhydrous AgF, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves (such as nitrile or viton), safety goggles and a face shield, and a lab coat. All handling of the solid should be performed in a chemical fume hood.
Q5: What are the primary hazards associated with anhydrous this compound?
A5: Anhydrous this compound is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[2] It is corrosive and can cause severe burns. It also forms explosive adducts with ammonia, so reactions involving ammonia should be handled with extreme caution.[2]
Data Presentation
Table 1: Physical and Chemical Properties of Anhydrous this compound
| Property | Value |
| Molecular Formula | AgF |
| Molar Mass | 126.87 g/mol |
| Appearance | Golden-yellow to yellow-brown solid[1][2] |
| Melting Point | 435 °C[1] |
| Boiling Point | 1150 °C[1] |
| Density | 5.852 g/cm³[1] |
| Solubility in Water | 182 g/100 mL[2] |
| Solubility in Methanol | 1.5 g/100 mL[2] |
| Solubility in Anhydrous HF | 83.2 g/100 g at 11.9 °C[2] |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation |
| Atmosphere | Inert (Nitrogen or Argon)[2] |
| Temperature | Cool, dry place |
| Light | Store in a dark container[2] |
| Moisture | Strictly avoid; hygroscopic[2] |
| Handling Location | Chemical fume hood[2] |
Troubleshooting Guides
Issue 1: Low or No Yield in Fluorination Reactions
-
Q: I am experiencing a low yield in my fluorination reaction using anhydrous AgF. What are the potential causes and how can I troubleshoot this?
A: Low yields in fluorination reactions with AgF can be attributed to several factors:
-
Moisture Contamination: Anhydrous AgF is highly sensitive to moisture. Any water present will decompose the reagent, reducing its efficacy.
-
Solution: Ensure all glassware is rigorously oven-dried. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
-
Reagent Quality: The AgF may have decomposed during storage.
-
Solution: Visually inspect the reagent. If it has darkened significantly from its typical yellow-brown color, it should be discarded. Use a fresh, properly stored bottle of anhydrous AgF for your reaction.
-
-
Insufficient Reagent: The stoichiometry of the reaction may not be optimal.
-
Solution: Consider increasing the equivalents of AgF. For sterically hindered substrates, a larger excess of the fluorinating agent may be necessary.[3]
-
-
Inappropriate Solvent: The choice of solvent can impact the reaction's success.
-
Solution: Acetonitrile is a commonly used solvent for reactions with AgF.[1] Ensure the solvent is anhydrous and compatible with your starting materials.
-
-
Issue 2: Unexpected Side Products or Reactions
-
Q: My reaction is producing unexpected side products. What could be the cause?
A: The formation of side products can often be traced back to the reaction conditions or the nature of the starting materials.
-
Reaction Temperature: Higher temperatures can sometimes favor elimination or other side reactions.[3]
-
Solution: Try lowering the reaction temperature to see if the formation of side products is minimized.
-
-
Presence of Protic Functional Groups: The basicity of the fluoride ion can be a challenge when working with molecules that have protic functional groups.[4]
-
Solution: Protect sensitive functional groups before carrying out the fluorination reaction.
-
-
Radical Reactions: Silver(II) fluoride (AgF₂), a related compound, is known to be a source of fluorine radicals. While AgF is less reactive, radical pathways could be a possibility under certain conditions.
-
Solution: The addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), could help determine if radical side reactions are occurring.[4]
-
-
Experimental Protocols
Protocol 1: Weighing and Dispensing Anhydrous this compound in an Inert Atmosphere Glovebox
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., nitrogen or argon with low oxygen and water levels). Bring the sealed container of anhydrous AgF, a clean, dry weighing boat or vial, and a non-metallic spatula into the glovebox antechamber.
-
Purging: Cycle the antechamber with the inert gas several times to remove atmospheric contaminants.
-
Transfer: Once the antechamber is purged, bring the materials into the main glovebox chamber.
-
Weighing: Carefully open the container of anhydrous AgF. Using the non-metallic spatula, transfer the desired amount of the yellow-brown powder to the weighing boat or vial on a tared balance inside the glovebox.
-
Sealing: Immediately and securely seal the main container of anhydrous AgF.
-
Reaction Setup: Add the weighed anhydrous AgF to your reaction vessel, which should also be inside the glovebox and contain the anhydrous solvent and a stir bar.
-
Cleanup: Clean any spills within the glovebox using appropriate dry wipes. Remove all waste materials through the antechamber following proper procedures.
Mandatory Visualization
Caption: Workflow for the proper handling of anhydrous this compound.
Caption: Troubleshooting decision tree for low-yield fluorination reactions.
References
Technical Support Center: Stabilization of Silver Fluoride Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stabilization, handling, and troubleshooting of silver fluoride (AgF) solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are this compound solutions and what are their primary applications?
This compound (AgF) is an inorganic compound with the formula AgF. Unlike other silver halides, it is highly soluble in water. In experimental and clinical settings, it is known for its antimicrobial properties and its ability to promote remineralization. Its primary applications are in dentistry as a topical agent to treat and prevent dental caries and relieve dentinal hypersensitivity.[1][2] The silver ions act as an antimicrobial, while the fluoride ions contribute to the remineralization of tooth structure.[3]
Q2: Why is the stabilization of aqueous this compound solutions a critical concern for experimental use?
Aqueous this compound solutions are inherently unstable and can degrade over time.[4] This instability leads to several experimental issues:
-
Precipitation: Silver ions can precipitate out of the solution, often as a layer on the storage container.[5]
-
Reduced Efficacy: The precipitation of silver ions reduces their concentration in the solution, diminishing the therapeutic or experimental effectiveness of the solution.[5]
-
Light Sensitivity: AgF solutions are sensitive to light, which can cause the silver to decompose and oxidize, forming silver oxides.[4]
Q3: What are the common methods used to stabilize this compound solutions?
There are two primary methods for stabilizing this compound solutions:
-
Formation of Silver Diammine Fluoride (SDF): Ammonia is added to the this compound solution. The ammonia reacts with silver ions to form a stable complex ion called diamminesilver(I) ([Ag(NH₃)₂]⁺).[3][5] This is the most common method and the resulting solution is known as Silver Diammine Fluoride (SDF).
-
pH Adjustment: The pH of the aqueous this compound solution can be adjusted with an acid to a range of 4.0 - 5.3 to achieve stability and prevent precipitation.[5]
Q4: How does pH influence the stability of this compound solutions?
The pH of a this compound solution is a critical factor in its stability. Unstabilized aqueous solutions of AgF are not stable.[5]
-
Acidic pH (4.0 - 5.3): Adjusting the pH to this range can stabilize the solution. However, pH values below 4.0 are generally avoided due to the corrosive nature of highly acidic solutions.[5]
-
Alkaline pH (9-13): In Silver Diammine Fluoride (SDF) solutions, the presence of ammonia creates an alkaline environment, with a pH typically ranging from 9 to 13.[4][6] This high pH contributes to the stability of the diammine silver complex.
Q5: What is Silver Diammine Fluoride (SDF) and why is it generally more stable than a simple aqueous AgF solution?
Silver Diammine Fluoride (SDF) is a solution containing the [Ag(NH₃)₂]⁺ complex, formed by dissolving this compound in an ammonia solution.[3][4] The ammonia acts as a stabilizing agent, preventing the silver ions from precipitating out of the solution.[6] This complex is very stable, which helps to maintain a consistent concentration of silver and fluoride ions over time, ensuring the solution's efficacy.[2][5]
Q6: Are there stabilizing agents for this compound solutions other than ammonia?
Yes, research is ongoing into alternative stabilizing agents to address some of the drawbacks of ammonia, such as its volatility. Some alternatives include:
-
Chitosan: Nano this compound stabilized with Chitosan has been shown to be a stable complex with good anti-bacterial properties.[7]
-
Polyethylene Glycol (PEG): PEG has been used as a coating and reducing agent to create stable silver nanoparticles in the presence of fluoride, which can be an alternative to traditional SDF.[8]
Q7: What are the best practices for the handling and storage of this compound solutions?
Proper handling and storage are crucial to maintain the stability and effectiveness of this compound solutions:
-
Storage: Store in a cool, dry, and well-ventilated place.[9] It is essential to keep the container tightly closed and protected from light, as the solutions are light-sensitive.[4][9][10]
-
Dispensing: Dispense the solution just before use, as it may precipitate if left exposed.[11]
-
Contamination: Use clean techniques when handling, including wearing gloves and avoiding contact between the bottle tip and other surfaces to prevent contamination.[11]
-
Disposal: Dispose of surplus or non-recyclable solutions through a licensed disposal company.[9]
Q8: What is the typical shelf-life of a stabilized this compound solution?
The shelf-life can vary depending on the specific formulation and manufacturer. For commercially available 38% SDF solutions, studies have shown that:
-
The alkalinity (pH) can remain stable for up to 180 days.[4][12]
-
However, the fluoride and silver concentrations can decrease significantly after 60 days.[4][12]
-
Therefore, it is often recommended to use SDF solutions within 60 days after opening to ensure optimal potency.[4][12][13]
Q9: What is the cause of the black staining sometimes observed with this compound solutions?
The characteristic black staining is due to the oxidation of silver ions.[5] When SDF is applied, it can react and form silver phosphate (Ag₃PO₄) and silver oxide (Ag₂O), which result in the discoloration.[3][14] This staining is permanent on demineralized tooth structures. One method to reduce this staining is the subsequent application of a potassium iodide (KI) solution, which reacts with excess silver ions to form silver iodide, a cream-colored precipitate.[5][15]
Troubleshooting Guide
Problem: My this compound solution has formed a precipitate.
-
Possible Causes:
-
Improper Storage: Exposure to light or elevated temperatures can cause the decomposition of this compound and the precipitation of silver or silver oxide.[4]
-
Solution Age: The solution may be past its recommended use-by date (often 60 days after opening for SDF), leading to a decrease in ion concentration and stability.[12][13]
-
Evaporation: If the container is not tightly sealed, evaporation of the solvent (water or ammonia) can lead to supersaturation and precipitation.[5]
-
Contamination: Introduction of foreign substances can alter the chemical equilibrium and cause precipitation.
-
-
Solutions:
-
Verify Storage Conditions: Ensure the solution is stored in a cool, dark place as per the manufacturer's instructions.[9][10]
-
Fresh Preparation: If preparing solutions in-house, use them as freshly as possible. For commercial products, dispense just prior to use.[11]
-
Quality Control: Filter a small amount of the solution and test the supernatant for silver and fluoride concentrations to determine if it is still within the acceptable range for your experiment.
-
Problem: I am observing inconsistent experimental results.
-
Possible Causes:
-
Degraded Solution: The concentration of active silver and fluoride ions may have decreased over time, leading to reduced efficacy.[4][12] Studies have shown that these concentrations can decrease substantially after 60 days.[13]
-
Inaccurate Dispensing: Inconsistent drop sizes or measurement techniques can lead to variability in the amount of active ingredient applied.
-
Precipitation: If a precipitate has formed, the concentration of the dissolved ions will be lower than expected.[5]
-
-
Solutions:
-
Use a Fresh Solution: Always use a fresh bottle of solution or one that has been opened within the recommended timeframe (typically within 60 days).[12]
-
Standardize Dispensing: Use calibrated pipettes or other precise measurement tools instead of relying on drop sizes from the bottle.
-
Analyze Ion Concentrations: If feasible, periodically measure the fluoride and silver ion concentrations of your stock solution to ensure they remain within the required specifications for your experiment.[16][17]
-
Data Summary
Table 1: Stability of Commercial 38% Silver Diammine Fluoride (SDF) Solutions
| Time After Opening | pH Stability | Fluoride & Silver Ion Concentration | Recommendation |
| 0 - 60 Days | Stable | Generally stable, with potential changes of less than 5% | Recommended period of use for optimal efficacy.[12][13] |
| 60 - 180 Days | Stable | Significant decrease in concentration observed.[4][12] | Use with caution; may not provide expected results. |
Table 2: pH of Commercial 38% SDF Solutions
| Product Type | Typical pH Range | Key Component |
| Ammonia-Stabilized SDF | 9.3 - 13.1 | Diamminesilver(I) complex.[6][13] |
| Acid-Stabilized AgF | 4.0 - 5.3 | Aqueous this compound.[5] |
Experimental Protocols & Visualizations
Protocol 1: Determination of Fluoride Ion Concentration using an Ion-Selective Electrode (ISE)
-
Preparation of Standards: Prepare a series of fluoride standard solutions (e.g., 1.0, 10.0, and 100.0 mg/L).
-
Sample Dilution: Dilute the this compound solution with deionized water to bring the fluoride concentration into the measurement range of the ISE. A dilution factor of 1:100 or 1:1000 is common for 38% SDF solutions.[4][16]
-
Calibration: Calibrate the fluoride ISE using the prepared standard solutions.
-
Measurement: Add a total ionic strength adjustment buffer (TISAB) to the diluted sample to maintain constant ionic strength and eliminate interfering ions. Measure the potential of the sample using the calibrated ISE.
-
Calculation: Determine the fluoride concentration of the sample based on the calibration curve.
Protocol 2: Determination of Silver Ion Concentration using ICP-OES
-
Sample Preparation: Accurately dilute the this compound solution with deionized water to a concentration suitable for ICP-OES analysis.
-
Instrument Calibration: Calibrate the ICP-OES instrument with a series of certified silver standard solutions.
-
Analysis: Aspirate the diluted sample into the plasma of the ICP-OES. The instrument will measure the intensity of the light emitted at silver-specific wavelengths.
-
Quantification: The concentration of silver in the sample is determined by comparing its emission intensity to the calibration curve generated from the standards.
Diagrams
Caption: Formation of the stable Diamminesilver(I) complex in SDF solutions.
Caption: Experimental workflow for assessing the stability of AgF solutions.
References
- 1. Silver(I) fluoride - Wikipedia [en.wikipedia.org]
- 2. Silver diammine fluoride - Wikipedia [en.wikipedia.org]
- 3. Silver Diamine Fluoride | American Dental Association [ada.org]
- 4. Stability of Silver and Fluoride Contents in Silver Diamine Fluoride Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2019153033A1 - this compound solutions for dental compositions - Google Patents [patents.google.com]
- 6. Amelioration Strategies for Silver Diamine Fluoride: Moving from Black to White - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanorh.com [nanorh.com]
- 8. Synthesis and Characterization of Fluoridated Silver Nanoparticles and Their Potential as a Non-Staining Anti-Caries Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. aap.org [aap.org]
- 12. researchgate.net [researchgate.net]
- 13. Stability of Silver and Fluoride Contents in Silver Diamine Fluoride Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Silver diamine fluoride: the science behind the action – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Protective Effects of this compound Solution and Fluoride Varnish on Dental Erosion—An In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dental.nyu.edu [dental.nyu.edu]
- 17. Evaluation of Fluoride and Silver Ion Concentrations in e-Silver Diamine Fluoride and Advantage Arrest: An Ion Chromatography and Atomic Absorption Spectrometer Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in AgF Fluorination
Welcome to the technical support center for AgF fluorination. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for side reactions encountered during fluorination experiments using silver fluoride (AgF) and its derivatives (e.g., AgF₂).
Frequently Asked Questions (FAQs)
Q1: My AgF₂-mediated C-H fluorination of a pyridine derivative is resulting in a low yield or failing completely. What are the common causes and solutions?
A1: Low yields in AgF₂-mediated fluorinations are often attributable to several factors. A systematic approach to troubleshooting is recommended:
-
Moisture Contamination: AgF₂ is highly sensitive to moisture and will decompose in its presence.
-
Solution: Ensure all glassware is rigorously oven-dried. Use anhydrous solvents, such as acetonitrile with a low water content (<15 ppm). While a glovebox is not strictly necessary for achieving high yields, it is crucial to minimize the exposure of AgF₂ to the atmosphere. Weigh the reagent quickly and add it to the reaction vessel promptly.[1]
-
-
Reagent Quality: The quality of the silver(II) fluoride is critical for success.
-
Substrate Reactivity: Pyridines bearing multiple electron-withdrawing groups may exhibit lower reactivity.
-
Solution: For less reactive substrates, consider increasing the reaction time or cautiously elevating the temperature. It is important to monitor for decomposition at higher temperatures. Maintaining a consistent temperature, for example with an ambient temperature water bath (22-25 °C), is often beneficial.[1]
-
-
Incompatible Functional Groups: The reaction is not compatible with unprotected functional groups such as free amines, alcohols, carboxylic acids, and aldehydes.
-
Solution: These functional groups must be protected prior to the fluorination reaction. For instance, a Boc group can be used to protect an amine.[1]
-
Q2: I am observing poor regioselectivity in the fluorination of my substituted pyridine with AgF₂. How can this be improved?
A2: While regioselectivity for fluorination at the C-2 position (adjacent to the nitrogen) is generally high, the substitution pattern on the pyridine ring can influence the outcome.[1]
-
3-Substituted Pyridines: For pyridines with 3-halo, 3-alkoxy, 3-cyano, or 3-CF₃ substituents, fluorination typically occurs with high selectivity at the C-2 position. However, with 3-alkyl or 3-aryl substituents, a mixture of 2- and 6-fluoro isomers can be expected.[1]
-
Solution: Careful purification by flash chromatography may be required to separate the isomers. Modifying the electronic properties of the substituent, if possible, could also influence the regioselectivity.
-
Q3: My copper-mediated fluorination of an aryl iodide with AgF is producing a significant amount of a protonated byproduct, making purification difficult. How can I minimize this?
A3: The formation of protonated byproducts is a known issue in some copper-mediated fluorinations of aryl iodides, particularly those conducted at high temperatures.[3]
-
Reaction Conditions: These reactions often require high temperatures (e.g., 140°C) and an excess of the copper salt and AgF to achieve moderate yields, which can contribute to side reactions.[3]
-
Solution: While challenging, optimization of the reaction temperature and stoichiometry of the reagents may reduce the formation of the protonated byproduct. Exploring alternative copper ligands or sources could also be beneficial. Careful analysis of the reaction mixture by techniques like ¹⁹F NMR can help in quantifying the desired product versus the byproduct, aiding in optimization.
-
Q4: I am observing hydrodehalogenation (reduction) of my aryl bromide starting material in a palladium-catalyzed fluorination using AgF. What is the cause and how can it be prevented?
A4: The formation of Ar-H as a byproduct is a common side reaction.
-
Solution: A well-designed catalytic system can minimize this side reaction. For instance, in the Pd-catalyzed fluorination of aryl bromides, the use of specific ligands and the addition of a co-salt like KF can significantly suppress the formation of the reduction byproduct to less than 1% in many cases.[4]
Q5: In the fluorination of an aryl boronate ester, I am seeing a significant amount of the corresponding arene (protodeborylation). What is the cause and how can I avoid this?
A5: Protodeborylation is a major side reaction in the fluorination of aryl boronate esters and is primarily caused by the presence of adventitious water in the reaction system.[3]
-
Solution: Implementing strictly anhydrous reaction conditions is critical. This includes using oven-dried glassware, anhydrous solvents, and ensuring the starting materials are dry. Deuterium-labeling experiments have confirmed that the proton comes from water in the reaction.[3]
Data Presentation
Table 1: Effect of Fluoride Source and Base in Pd-Catalyzed Fluorination of 3-Bromo-N,N-dimethylaniline [4][5]
| Entry | Fluoride Source | Base (0.5 equiv) | Yield of Aryl Fluoride (%) |
| 1 | AgF | - | < 5 |
| 2 | CsF | - | < 5 |
| 3 | KF | - | < 5 |
| 4 | AgF | NaHCO₃ | < 5 |
| 5 | AgF | K₂CO₃ | 41 |
| 6 | AgF | K₃PO₄ | 54 |
| 7 | AgF | KF | 85 |
| 8 | AgF | CsF | 82 |
| 9 | AgF | AgF (as base) | 78 |
Reaction conditions: 3-bromo-N,N-dimethylaniline (0.10 mmol), MF (0.20 mmol), base (0.050 mmol), Pd precatalyst (0.0020 mmol), cyclohexane (1 mL), 130 °C, 14 h. Yields determined by ¹⁹F NMR analysis.
Table 2: Optimization of Fluoride Source in Rh-Catalyzed Fluorination of Toluoyl Chloride [6]
| Entry | Fluoride Source | Yield (%) |
| 1 | AgF | 98 |
| 2 | CsF | 10 |
| 3 | KF | 5 |
Reaction conditions: Toluoyl chloride (1 mmol), fluoride source (1.5 equiv), Rh catalyst (5 mol%), DCM (5 mL), 600 rpm, argon, room temperature, 24 h. Yields determined by ¹⁹F NMR.
Experimental Protocols
Detailed Protocol for Site-Selective C-H Fluorination of 2-Phenylpyridine with AgF₂ [2][7]
Materials:
-
Oven-dried 1-L round-bottomed flask with a large Teflon-coated magnetic stir bar
-
Anhydrous acetonitrile (MeCN) (water content < 15 ppm)
-
2-Phenylpyridine (dried over 3 Å molecular sieves for >24 h)
-
Silver(II) fluoride (AgF₂) (stored in a desiccator)
-
Rubber septum, nitrogen inlet, and thermocouple
-
Ambient temperature water bath (22–23 °C)
-
Celite
-
Methyl tert-butyl ether (MTBE)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
Procedure:
-
Reaction Setup: To the oven-dried 1-L round-bottomed flask, add anhydrous MeCN (560 mL) followed by 2-phenylpyridine (6.98 g, 45.0 mmol, 1.00 equiv) via syringe.
-
Fit the flask with a rubber septum, a nitrogen inlet, and a thermocouple. Place the flask in the ambient temperature water bath and set the stir rate to 700-900 rpm.
-
Reagent Addition: Weigh silver(II) fluoride (19.7 g, 135 mmol, 3.00 equiv) into a glass vial and add it in one portion to the reaction flask. Note: AgF₂ is a black, fine, crystalline solid that can fume in moist air. It should be weighed quickly and the container immediately returned to a desiccator.[2]
-
Reaction Monitoring: Age the reaction mixture at ambient temperature. The reaction progress can be monitored by TLC (95:5 hexanes:ethyl acetate). During the reaction, the black AgF₂ will be consumed and yellow AgF will form. The reaction is typically complete after 90 minutes.[2]
-
Workup - Filtration: Once the reaction is complete, filter the mixture over a pad of Celite (50 g, wetted with MeCN). Rinse the flask and Celite with MeCN (100 mL).
-
Workup - Extraction: Concentrate the light yellow filtrate on a rotary evaporator to near dryness. To the residue, add MTBE (100 mL) and 1M HCl (50 mL) and shake well.
-
Remove the resulting silver salts by filtration, rinsing with MTBE (50 mL).
-
Transfer the filtrate to a separatory funnel, remove the aqueous layer, and wash the organic layer with saturated aqueous NaCl (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel to afford 2-fluoro-6-phenylpyridine as a colorless oil (typical yield: 79–81%).[2]
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in AgF₂ fluorination.
Caption: Logical relationships between main reaction and side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
optimizing reaction conditions for silver fluoride catalysis
Welcome to the technical support center for silver fluoride (AgF) catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My silver-catalyzed fluorination reaction has a low yield. What are the common causes and how can I address them?
A1: Low yields in silver-catalyzed fluorination can stem from several factors. A primary consideration is the activity of the silver catalyst itself. Silver(II) fluoride (AgF₂), for example, is sensitive to moisture and should be handled quickly in the air and stored in a desiccator to prevent deactivation.[1] For silver(I) catalysts like Ag₂O, solubility can be an issue. The addition of additives like NaOTf may help by converting insoluble silver sources into more soluble, active species.[2]
Another critical factor is the reaction temperature. While higher temperatures (80–130 °C) can increase reaction rates, they may also lead to catalyst decomposition or undesired side reactions, particularly given the basicity of fluoride.[3] It is crucial to find an optimal temperature that balances reaction speed with catalyst stability and selectivity. Finally, ensure the purity of your substrate and solvents, as impurities can poison the catalyst.[4]
Q2: I am observing poor selectivity and the formation of multiple regioisomers. What can I do to improve this?
A2: Poor selectivity is a known challenge, especially in the fluorination of complex arenes.[2] The choice of silver reagent and solvent can significantly influence the reaction's outcome. For instance, in C-H trifluoromethylation reactions, the site selectivity can differ significantly from free-radical pathways, suggesting that the silver-mediated mechanism offers a distinct regiochemical profile.[5]
The solvent choice is particularly critical. Acetonitrile, for example, has been shown to coordinate with AgF₂, lowering the activation energy barriers and making the reagent a milder, potentially more selective, oxidant.[6][7] Screening different solvents and carefully controlling the reaction temperature are key steps to optimizing selectivity.
Q3: How do I choose the appropriate this compound reagent for my specific transformation?
A3: The choice of reagent depends on the desired transformation.
-
Silver(I) Fluoride (AgF) or Silver(I) Oxide (Ag₂O): These are often used in cross-coupling type reactions to form C-F bonds from organostannanes or organoboronic acids.[2][8] They typically function as nucleophilic fluorination sources.
-
Silver(II) Fluoride (AgF₂): This is a powerful oxidant and a source of fluorine radicals.[7] It is particularly effective for the direct C-H fluorination of heterocycles like pyridines and diazines, often at ambient temperature.[1][8] It is also used for the fluorination of alkenes and alkynes.[7]
-
Silver(I) Salts with an External Fluorine Source: Combinations like Silver(I) nitrate (AgNO₃) with Selectfluor are used for transformations such as decarboxylative fluorinations, proceeding through a radical mechanism.[6][9]
Q4: Can I reduce the catalyst loading to make the process more cost-effective?
A4: Yes, reducing catalyst loading is often possible, but it typically requires adjusting other reaction parameters. For instance, in a fluorination reaction using Ag₂O, the catalyst loading was successfully reduced from 5 mol% to 1 mol% without a loss in yield; however, this necessitated a longer reaction time and a higher temperature to achieve full conversion.[2] It is essential to perform an optimization screen to find the right balance between catalyst loading, temperature, and reaction time for your specific substrate.[10]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during this compound catalysis.
Problem: Low or No Product Formation
Problem: Formation of Undesired Side Products
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data from representative studies, illustrating the impact of key variables on reaction outcomes.
Table 1: Effect of Silver Source and Catalyst Loading
| Catalyst | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reaction Type | Reference |
| Ag₂O | 5 | 90 | 12 | >95 | Fluorination of Arylstannane | [2] |
| Ag₂O | 1 | 110 | 24 | >95 | Fluorination of Arylstannane | [2] |
| AgF | 200 | 85 | 24 | 15 | C-H Trifluoromethylation | [5] |
| AgOTf/KF | 200 | 85 | 24 | 45 | C-H Trifluoromethylation | [5] |
| AgNO₃ | 5 | RT | N/A | 85 | Decarboxylative Fluorination | [9] |
Table 2: Influence of Solvent and Temperature on C-H Fluorination with AgF₂
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine | Acetonitrile | Ambient | 1 | 90+ | [8] |
| 2-Phenylpyridine | Acetonitrile | 22-23 | 1.5 | ~90 | [1] |
| Benzene | n-hexane | N/A | N/A | 61 | [8] |
| Complex Arenes | Acetonitrile | 80-130 | N/A | Varies | [2] |
Experimental Protocols
Protocol 1: Site-Selective C-H Fluorination of 2-Phenylpyridine using AgF₂
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
2-Phenylpyridine (1.00 equiv)
-
Silver(II) Fluoride (AgF₂) (3.00 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
An oven-dried 1-L round-bottomed flask with a magnetic stir bar
-
Nitrogen inlet, rubber septum, thermocouple
Procedure:
-
Setup: To the oven-dried flask, add anhydrous acetonitrile followed by 2-phenylpyridine via syringe.
-
Inert Atmosphere: Fit the flask with the septum and nitrogen inlet. Purge the flask with nitrogen. The reaction is sensitive to moisture.[1]
-
Temperature Control: Place the flask in an ambient temperature water bath (22-23 °C) to manage any minor exotherm.[1] Set the stir rate to 700-900 rpm.
-
Reagent Addition: Weigh the AgF₂ quickly in the air and add it in one portion to the stirring reaction mixture. AgF₂ is a black, crystalline solid that can fume in moist air.[1]
-
Reaction Monitoring: Allow the reaction to stir at ambient temperature. The reaction progress can be monitored by TLC. Over the course of the reaction, the black AgF₂ is consumed, and yellow AgF is formed.[1] The reaction is typically complete within 90 minutes.
-
Workup:
-
Upon completion, filter the reaction mixture over Celite to remove insoluble silver salts.
-
Rinse the filter cake with fresh acetonitrile.
-
Concentrate the filtrate via rotary evaporation.
-
Perform an appropriate aqueous workup (e.g., with MTBE and 1M HCl) to remove remaining silver salts.
-
Dry the organic layer, filter, and concentrate to afford the crude product.
-
-
Purification: Purify the crude product by column chromatography to obtain the 2-fluoro-6-phenylpyridine.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Silver-Catalyzed Late-Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Silver-Mediated Trifluoromethylation of Arenes using TMSCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthesized Silver Fluoride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of synthesized silver fluoride (AgF). Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized this compound?
A1: Common impurities can include unreacted starting materials such as silver carbonate or silver oxide, other silver halides (e.g., silver chloride if chloride impurities were present), and silver(II) fluoride.[1][2] Due to its sensitivity to light and moisture, silver oxide is a frequent degradation product.[3][4]
Q2: How can I assess the purity of my synthesized this compound?
A2: Purity can be assessed using several analytical techniques. The concentration of fluoride ions can be determined using a fluoride ion-selective electrode (ISE).[5][6][7] The silver content can be measured by optical emission spectrometry.[5] Additionally, X-ray diffraction (XRD) can be used to confirm the crystal structure and identify crystalline impurities.[8][9]
Q3: What are the ideal storage conditions for purified this compound?
A3: this compound is sensitive to light and moisture.[3][4] It should be stored in a tightly sealed, light-proof container, preferably in a desiccator or a glovebox with an inert atmosphere to prevent degradation.[2][8]
Q4: My this compound has turned yellow or brown. What does this indicate?
A4: Anhydrous silver(I) fluoride is a yellow-brown solid.[1][4] However, significant discoloration, especially to a black or dark brown color, may indicate the formation of silver oxide as a result of exposure to light or moisture.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield After Purification | - Product loss during transfers.- Dissolution in wash solvents. | - Minimize the number of transfers.- Use minimal amounts of a less-soluble, cold solvent for washing. |
| Product is Dark Brown or Black | - Decomposition due to light or moisture exposure. | - Handle the material under low-light conditions.- Ensure all solvents and equipment are anhydrous.- Store the final product in a desiccator or glovebox.[2][8] |
| Incomplete Removal of Precursors | - Insufficient washing or recrystallization. | - Perform additional solvent washes.- Re-dissolve the product in a minimal amount of hot solvent and recrystallize. |
| Product Remains Moist | - Inadequate drying. | - Dry the product under a high vacuum for an extended period.- If the product is stable at elevated temperatures, consider gentle heating under vacuum. |
Quantitative Data Summary
The following table summarizes the solubility of silver(I) fluoride in various solvents, which is a critical consideration for selecting appropriate purification methods.
| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Citation |
| Water | 85.78 | 0 | [1] |
| Water | 179.1 | 25 | [1] |
| Water | 213.4 | 50 | [1] |
| Hydrogen Fluoride | 83 ( g/100 g) | 11.9 | [1] |
| Methanol | 1.5 | 25 | [1] |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization from Water
This protocol is suitable for purifying this compound when water-insoluble impurities, such as silver oxide, are present.
Materials:
-
Crude synthesized this compound
-
Deionized water
-
Heating mantle and magnetic stirrer
-
Beaker and conical flask
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Acetone (for precipitating the product)[1]
Procedure:
-
In a beaker, dissolve the crude this compound in a minimal amount of hot deionized water with stirring.
-
Once fully dissolved, allow the solution to cool slightly and filter it while still warm to remove any insoluble impurities.
-
Transfer the filtrate to a clean conical flask.
-
To induce precipitation of the purified this compound, add acetone to the aqueous solution.[1]
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold acetone.
-
Dry the purified this compound under a high vacuum in a desiccator, protected from light.
Protocol 2: Solvent Washing for Removal of Soluble Impurities
This method is effective for removing impurities that are soluble in a specific organic solvent in which this compound has low solubility.
Materials:
-
Crude synthesized this compound
-
Anhydrous methanol[1]
-
Beaker or flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Place the crude this compound in a beaker or flask.
-
Add a sufficient volume of anhydrous methanol to create a slurry.
-
Stir the slurry for 15-20 minutes at room temperature.
-
Collect the this compound by vacuum filtration.
-
Repeat the washing process with fresh anhydrous methanol as needed.
-
Dry the purified product under a high vacuum, protected from light.
Visual Workflows
Caption: A general workflow for the purification of synthesized this compound.
Caption: A decision tree for troubleshooting common issues in this compound purification.
References
- 1. Silver(I) fluoride - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Stability of Silver and Fluoride Contents in Silver Diamine Fluoride Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Ion Concentration of Silver Diamine Fluoride Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silver and fluoride content and short-term stability of 38% silver diamine fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hub.hku.hk [hub.hku.hk]
- 8. Crystal structure reinvestigation of silver(I) fluoride, AgF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Moisture Sensitivity of Silver Fluoride in Experiments
For researchers, scientists, and drug development professionals utilizing silver fluoride, its high reactivity and sensitivity to moisture present significant experimental challenges. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful handling and use of this compound (AgF) and silver(II) fluoride (AgF₂), particularly in moisture-sensitive applications like fluorination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of this compound decomposition due to moisture?
A1: Anhydrous silver(I) fluoride (AgF) is a yellow-brown solid, while its dihydrate is colorless.[1] Silver(II) fluoride (AgF₂) is a black or dark brown, fine crystalline solid when pure and anhydrous.[2][3] Upon exposure to moist air, AgF₂ will fume and its color will change to a lighter yellow/brown, indicating decomposition and the formation of silver(I) fluoride (AgF) and potentially silver oxides.[2][4] If you observe this discoloration, the reagent's efficacy as a strong fluorinating agent is compromised, and it should be discarded.[4]
Q2: What is the fundamental difference in moisture sensitivity between silver(I) fluoride (AgF) and silver(II) fluoride (AgF₂)?
A2: Silver(I) fluoride is highly soluble in water, forming hydrates (AgF·2H₂O and AgF·4H₂O), but does not violently react with it.[1] In contrast, silver(II) fluoride is a powerful oxidizing and fluorinating agent that reacts vigorously with water.[5][6] This reactivity makes AgF₂ extremely sensitive to moisture, necessitating handling under strictly anhydrous conditions to prevent decomposition and ensure its effectiveness in fluorination reactions.[2][7]
Q3: How should I properly store and handle anhydrous this compound?
A3: Due to its hygroscopic nature, this compound, especially AgF₂, must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator or a glovebox to protect it from moisture.[2][3] When handling AgF₂, it is crucial to work in a glovebox with low oxygen and water levels (<1 ppm is ideal).[7][8] If a glovebox is unavailable, weigh the reagent quickly in the air and immediately transfer it to the reaction vessel under a stream of inert gas.[2]
Q4: What are the primary side products when moisture contaminates a fluorination reaction using this compound?
A4: The presence of water will lead to the decomposition of AgF₂, reducing its fluorinating power. The reaction of AgF₂ with water can produce silver(I) fluoride (AgF), silver oxides (e.g., Ag₂O), and hydrofluoric acid (HF).[1] In the context of an organic reaction, these byproducts can lead to undesired side reactions, such as hydrolysis of the starting material or product, and can complicate the purification process. The generation of HF can also lead to acid-catalyzed side reactions.
Q5: How can I accurately determine the water content of my this compound reagent?
A5: Karl Fischer titration is the gold standard for determining trace amounts of water in a sample and is well-suited for moisture-sensitive solids like this compound.[9][10] This method is highly specific to water and can provide accurate results even at parts-per-million (ppm) levels.[11] Given the reactivity of AgF₂, a coulometric Karl Fischer titrator is often preferred for its ability to measure very low water content.
Troubleshooting Guide
| Issue | Potential Cause(s) Related to Moisture | Recommended Solution(s) |
| Low or No Product Yield | Decomposition of this compound: The AgF₂ reagent may have been compromised by exposure to atmospheric moisture during storage or handling, reducing its fluorinating capability. | • Visually inspect the AgF₂: If it is not a black/dark brown powder, discard it and use a fresh batch.[2][3]• Improve handling technique: Handle the reagent exclusively in a glovebox or under a robust inert atmosphere.[7][8]• Verify water content: Use Karl Fischer titration to confirm the water content of the reagent is within an acceptable range for your reaction (ideally <50 ppm). |
| Quenching by Residual Water: Trace amounts of water in the reaction solvent or on the glassware can consume the AgF₂ before it reacts with the substrate. | • Use rigorously dried solvents: Solvents should be freshly distilled from an appropriate drying agent or passed through a solvent purification system. Confirm dryness with Karl Fischer titration (water content should be <10 ppm).[2][8]• Flame-dry all glassware: Assemble the reaction setup hot under a vacuum or a stream of inert gas. | |
| Reaction Stalls or is Incomplete | Insufficient Active Reagent: A portion of the AgF₂ may have been consumed by trace moisture, leaving an insufficient amount to drive the reaction to completion. | • Increase the equivalents of AgF₂: A slight excess of the reagent may be necessary to compensate for minor moisture contamination.• Re-evaluate anhydrous conditions: Ensure all components of the reaction are scrupulously dried. |
| Formation of Unidentified Byproducts | Hydrolysis or Side Reactions: Water contamination can lead to the formation of silver oxides and HF, which can catalyze or participate in unintended side reactions with the starting material or product. | • Purify starting materials: Ensure the substrate is free of protic impurities.• Perform a control reaction: Run the reaction without the substrate to identify byproducts resulting solely from the reagent and solvent.• Optimize workup: Use an anhydrous workup procedure if the product is also moisture-sensitive. |
| Inconsistent Reaction Results | Variable Water Content: Inconsistent handling and storage of this compound can lead to varying degrees of moisture contamination between batches, resulting in poor reproducibility. | • Standardize handling procedures: Implement a strict protocol for storing, handling, and dispensing this compound.• Routinely test reagent quality: Periodically check the water content of the stored reagent using Karl Fischer titration. |
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Fluorination Reaction Using AgF₂
This protocol outlines the setup of a typical fluorination reaction under anhydrous conditions.
-
Glassware Preparation: All glassware (reaction flask, stir bar, condenser, etc.) should be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum. Allow the glassware to cool to room temperature under a stream of dry inert gas (argon or nitrogen).[3]
-
Reagent Handling (in a glovebox):
-
Transfer the required amount of AgF₂ into a vial inside an argon- or nitrogen-filled glovebox.[7]
-
Weigh the substrate and any other solid reagents into the reaction flask inside the glovebox.
-
-
Reaction Assembly:
-
Seal the reaction flask with a septum.
-
Remove the flask from the glovebox and connect it to a Schlenk line.
-
Add the anhydrous solvent via a dry syringe or cannula.
-
If the substrate is a liquid, add it via a dry syringe.
-
-
Addition of AgF₂:
-
Under a positive pressure of inert gas, quickly add the pre-weighed AgF₂ to the reaction mixture.
-
-
Reaction and Monitoring:
-
Stir the reaction at the desired temperature.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, LC-MS) by taking aliquots with a dry syringe.
-
-
Workup:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully filtering the mixture through a pad of Celite® or silica gel to remove insoluble silver salts.[2]
-
Wash the filter cake with a dry solvent.
-
Proceed with standard purification techniques.
-
Protocol 2: Determination of Water Content in this compound via Karl Fischer Titration
This protocol provides a general guideline for using a coulometric Karl Fischer titrator.
-
Instrument Preparation:
-
Ensure the Karl Fischer titrator is in good working order and the reagents are fresh.
-
Allow the instrument to stabilize and perform a pre-titration to neutralize any ambient moisture in the titration cell.
-
-
Sample Preparation (in a glovebox):
-
In a glovebox, accurately weigh a small amount of the this compound sample (typically 10-50 mg, depending on the expected water content) into a dry, tared vial.
-
Seal the vial to prevent atmospheric moisture contamination during transfer.
-
-
Sample Introduction:
-
Quickly introduce the weighed sample into the titration cell. For solids, a solids-handling accessory may be required.
-
-
Titration:
-
Start the titration. The instrument will automatically titrate the water in the sample and calculate the water content.
-
-
Data Analysis:
-
The result is typically given in ppm (parts per million) or as a percentage of water.
-
Perform the measurement in triplicate to ensure accuracy and reproducibility.
-
Visualizations
Caption: Workflow for conducting a fluorination reaction.
Caption: Decision tree for troubleshooting a failed reaction.
References
- 1. Silver(I) fluoride - Wikipedia [en.wikipedia.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. US20100152502A1 - Methods for silver-promoted fluorination of organic molecules - Google Patents [patents.google.com]
- 7. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. news-medical.net [news-medical.net]
safety precautions for working with silver(II) fluoride
This guide provides essential safety information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with silver(II) fluoride (AgF₂). Adherence to these guidelines is critical due to the compound's hazardous nature.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving silver(II) fluoride.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly vigorous or explosive reaction | - Contamination of reactants or solvents with water. - Reaction with incompatible materials (e.g., organic compounds, reducing agents, glass).[1] - Overheating of the reaction mixture. | - Immediately cease addition of reagents. - If safe to do so, cool the reaction vessel using an appropriate cooling bath. - Evacuate the area and consult your institution's emergency response protocol. - After the situation is stabilized, review the experimental setup and reagent purity. |
| Discoloration of Silver(II) Fluoride (from black/brown to yellow/brown) | - Prolonged exposure to atmospheric moisture.[2] | - Discard the discolored reagent as its reactivity may be compromised.[2] - Ensure AgF₂ is weighed quickly and stored in a desiccator immediately after.[2] |
| Fuming of the solid in air | - Reaction with ambient moisture, releasing hydrogen fluoride (HF) gas.[2] | - Handle the compound in a well-ventilated fume hood. - Minimize the time the container is open to the atmosphere. - Use appropriate respiratory protection if ventilation is inadequate. |
| Corrosion of glassware | - Reaction of AgF₂ or HF (formed from reaction with moisture) with silica in the glass.[1] | - Avoid using glass containers for storage or reactions.[3] - Use compatible materials such as Teflon or passivated metal containers.[4] |
Frequently Asked Questions (FAQs)
Handling and Storage
-
What are the primary hazards of silver(II) fluoride? Silver(II) fluoride is a powerful oxidizing agent that is toxic and corrosive.[4] It reacts violently with water and can cause severe skin burns and eye damage.[5] Inhalation of dust can be harmful.[5]
-
What type of personal protective equipment (PPE) is required when handling silver(II) fluoride? Appropriate PPE includes:
-
Eye Protection: Chemical safety goggles and a face shield.[6]
-
Skin Protection: Flame-retardant lab coat and chemical-resistant gloves (e.g., neoprene or nitrile).[6]
-
Respiratory Protection: Use in a chemical fume hood is mandatory.[5] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator should be used.[7]
-
-
How should silver(II) fluoride be stored? It should be stored in a tightly closed container made of a compatible material like Teflon or passivated metal.[4] The storage area should be a cool, dry, well-ventilated place, away from light, moisture, and incompatible substances.[3][8] Do not store in glass containers.[3]
Reactivity and Incompatibility
-
What substances are incompatible with silver(II) fluoride? Silver(II) fluoride is incompatible with a wide range of materials, including:
-
What happens when silver(II) fluoride comes into contact with water? It reacts with water to form silver(I) oxide, toxic and corrosive hydrogen fluoride (HF), and oxygen gas.[4] This reaction can be vigorous.
Emergency Procedures
-
What is the first aid procedure for skin or eye contact?
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. A calcium gluconate paste may be applied to the affected area. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
-
What should I do in case of a spill? Evacuate the area. Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.[5] Do not use combustible materials like paper towels. Do not add water to the spill.[5] Collect the mixture in a suitable, closed container for disposal.[5]
-
How should a fire involving silver(II) fluoride be handled? Use a dry chemical, CO₂, or alcohol-resistant foam extinguisher.[10] Do not use water. The substance itself is not combustible, but it is a strong oxidizer and can intensify a fire.[7] Firefighters should wear self-contained breathing apparatus.
Quantitative Safety Data
| Parameter | Value | Reference |
| GHS Pictograms | GHS03 (Oxidizing), GHS05 (Corrosive), GHS06 (Toxic) | [4] |
| NFPA 704 Diamond | Health: 3, Flammability: 0, Instability: 3, Special: W, OX | [4] |
| Melting Point | 690 °C (1274 °F; 963 K) | [4] |
| Boiling Point | Decomposes at 700 °C (1292 °F; 973 K) | [4] |
| Density | 4.58 g/cm³ | [4] |
| IDLH (Immediately Dangerous to Life or Health) | 10 mg Ag/m³ | [10] |
Experimental Protocol: General Procedure for Fluorination of an Aromatic Compound
This protocol provides a generalized methodology for a common application of silver(II) fluoride. Note: This is a template and must be adapted to the specific substrate and reaction scale. A thorough risk assessment must be conducted before commencing any experiment.
-
Preparation:
-
Ensure all glassware is oven-dried to remove any traces of moisture.
-
Work must be conducted in a certified chemical fume hood.
-
Prepare an inert atmosphere (e.g., nitrogen or argon) in the reaction vessel.
-
The reaction is sensitive to moisture but not to oxygen.[2]
-
-
Reagent Handling:
-
Silver(II) fluoride, a black or brown crystalline solid, should be weighed quickly in the air and the container resealed immediately.[2]
-
Store the weighed AgF₂ in a desiccator if not used immediately.[2]
-
Dissolve the aromatic substrate in an anhydrous solvent (e.g., acetonitrile) in the reaction flask under an inert atmosphere.
-
-
Reaction Execution:
-
Add the silver(II) fluoride to the stirred solution of the substrate in one portion.[2]
-
Maintain the reaction at the desired temperature (e.g., ambient temperature).[2]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS). The consumption of the black AgF₂ and the formation of yellow silver(I) fluoride (AgF) can serve as a visual indicator of the reaction's progress.[2]
-
-
Work-up and Purification:
-
Upon completion, quench the reaction carefully (e.g., by filtering off the solid silver salts).
-
The solid silver salts are typically insoluble and can be removed by filtration over a pad of Celite.[2]
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified using standard laboratory techniques such as liquid-liquid extraction and flash column chromatography.[2]
-
-
Waste Disposal:
-
All solid and liquid waste containing silver and fluoride must be disposed of according to institutional and local environmental regulations. Do not mix with other waste streams.
-
Safety Workflow Diagram
Caption: Workflow for the safe handling of silver(II) fluoride experiments.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Silver Difluoride - CAS 7783-95-1 - City Chemical LLC. [citychemical.com]
- 4. Silver(II) fluoride - Wikipedia [en.wikipedia.org]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Silver difluoride - Hazardous Agents | Haz-Map [haz-map.com]
- 10. SILVER FLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Minimizing Black Staining from Silver Diamine Fluoride (SDF)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the black staining associated with Silver Diamine Fluoride (SDF) in dental applications.
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism behind the black staining caused by SDF?
A1: Silver Diamine Fluoride (SDF) is a colorless alkaline solution containing silver, fluoride, and ammonia.[1] The staining is primarily due to the precipitation of silver phosphate (Ag₃PO₄) when SDF comes into contact with the demineralized tooth structure, which is rich in phosphate and calcium ions.[2][3] This precipitate is then reduced to black metallic silver through interaction with light and components of the dentin, causing the characteristic black stain.[2][4] Healthy enamel does not stain.[5]
Q2: What are the primary strategies to minimize SDF-induced staining?
A2: The main strategies can be categorized as follows:
-
Post-Application Treatments: Applying a subsequent chemical agent to react with the free silver ions and prevent the formation of black precipitate. The most common agent for this is potassium iodide (KI).[4][6]
-
Restorative Masking: Placing a dental restoration over the treated lesion to cover the stain. Materials like Glass Ionomer Cement (GIC), resin-modified GICs, and giomers are often used.[4][7][8]
-
Alternative Formulations: Research is ongoing into alternative anti-cariogenic agents that do not cause staining, such as nano-silver fluoride (NSF) and zinc-based compounds.[9][10][11]
Q3: How effective is Potassium Iodide (KI) in preventing staining, and are there any drawbacks?
A3: Applying a saturated solution of potassium iodide (KI) immediately after SDF can significantly reduce staining.[12][13][14] KI reacts with excess silver ions to form a creamy-white precipitate of silver iodide (AgI), preventing the formation of black silver oxide.[4][15] However, the evidence on its long-term effectiveness is mixed. Some studies report that the anti-staining effect can diminish over time, with staining resurfacing after 7 to 14 days as the photosensitive silver iodide breaks down.[4][16] Furthermore, the use of KI may reduce the release of silver and fluoride ions from the treated lesion, potentially impacting the therapeutic efficacy of SDF.[16]
Q4: Can placing a restoration immediately after SDF application mask the stain?
A4: Yes, placing a restoration can effectively mask the stain.[7] However, the timing is crucial. Research indicates that placing a Glass Ionomer Cement (GIC) or composite restoration immediately after SDF application can lead to marginal discoloration and may compromise the bond strength.[4][17] It is often recommended to wait 1 to 2 weeks after SDF application before placing the final restoration to achieve better aesthetic outcomes and optimal shear bond strength.[4]
Q5: Are there any non-staining alternatives to SDF currently under investigation?
A5: Yes, researchers are actively exploring alternatives. One promising area is the development of zinc-based compounds, such as zinc tetramine difluoride, which have antimicrobial properties and can seal dentinal tubules without causing discoloration.[11] Another alternative that has been suggested is nano-silver fluoride (NSF), which may offer similar efficacy to SDF without the associated staining, though more research is needed.[10]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Significant black staining on the carious lesion despite KI application. | 1. Insufficient KI application. 2. Delayed KI application. 3. Degradation of silver iodide precipitate over time. | 1. Ensure the KI solution is saturated and applied continuously until the initial creamy-white precipitate turns clear.[1] 2. Apply KI immediately after blotting the excess SDF.[12] 3. Consider a restorative masking approach for long-term aesthetics. For some cases, daily or weekly KI application has been shown to be more effective than a single application.[18] |
| Discoloration of the restorative margins after placing a GIC or composite. | 1. Immediate restoration placement after SDF application. 2. Light-curing in the presence of residual free silver ions. | 1. Delay the restoration placement for at least 1-2 weeks post-SDF application to allow for initial reaction and stabilization.[4] 2. To minimize marginal staining, consider using a chemically cured GIC instead of a light-cured one.[17] 3. Lightly prep the cavosurface margins to remove any SDF before placing the restoration.[17] |
| Staining of adjacent healthy enamel or soft tissues. | 1. Improper isolation of the treatment area. 2. Excess SDF solution applied. | 1. Ensure proper isolation using cotton rolls or a rubber dam. Apply a protective barrier like petroleum jelly to the lips and perioral areas.[1][5][19] 2. Use a microbrush to apply a minimal amount of SDF directly to the lesion. Blot away any excess solution immediately after application.[5] |
| Reduced bond strength of the final restoration. | SDF application can affect the shear bond strength of adhesive materials. | Delaying the placement of GIC restorations for at least one week after SDF treatment can result in optimal shear bond strength.[4] The use of KI immediately after SDF does not negatively affect the bond strength of GIC.[4] |
Data Presentation
Table 1: Comparison of Stain Reduction Strategies This table summarizes findings from various in-vitro and in-vivo studies. Efficacy can vary based on specific experimental conditions.
| Strategy | Mechanism of Action | Reported Efficacy in Stain Reduction | Key Considerations |
| Potassium Iodide (KI) | Forms a white silver iodide precipitate, preventing black silver oxide formation.[4] | Significant immediate reduction in staining.[13][18] Some studies show the effect may fade over time.[4][16] | May reduce the therapeutic ion release from SDF.[16] Evidence for long-term clinical benefit is still insufficient.[12][20] |
| Glass Ionomer Cement (GIC) / Giomer | Physically masks the underlying black stain.[7] | Both materials can significantly mask discoloration. Giomer has been reported to provide superior aesthetic results compared to GIC.[7] | Best results are achieved when restoration is delayed for 1-2 weeks after SDF application.[4] Zirconia-reinforced GIC shows good masking potential.[21] |
| Glutathione (GSH) | Biomolecule added to SDF. | Showed initial stain reduction but was not significantly different from SDF alone after one week.[22] | Further research is needed to determine clinical utility. |
| Nano Silver Fluoride (NSF) | Alternative formulation. | Suggested as a preferable alternative that works like SDF without staining.[10] | A relatively new treatment requiring more research for validation.[10] |
Experimental Protocols
Protocol 1: Standard Application of SDF followed by Potassium Iodide (SDF + KI)
-
Preparation:
-
Lesion Preparation:
-
SDF Application:
-
Excess Removal:
-
Blot any excess SDF solution from the lesion using a cotton pellet or gauze. Do not rinse.[1]
-
-
Potassium Iodide (KI) Application:
-
Using a new, clean microbrush, apply a saturated solution of KI to the SDF-treated surface.
-
Continue to apply the KI solution until the initial creamy-white precipitate that forms turns clear or translucent.[1]
-
-
Final Steps:
-
Blot any excess KI solution.
-
Remove isolation materials.
-
Advise the patient to avoid eating or drinking for at least one hour.
-
Protocol 2: Masking SDF Stain with Glass Ionomer Cement (Delayed Application)
-
Initial SDF Application:
-
Follow steps 1-4 from Protocol 1 (SDF application and excess removal). KI application is optional but can be performed to reduce the initial dark staining.[4]
-
-
Waiting Period:
-
Schedule a follow-up appointment for the patient 1-2 weeks after the initial SDF application. This waiting period is critical for maximizing the bond strength of the GIC.[4]
-
-
Restoration Placement:
-
At the follow-up appointment, isolate the SDF-treated tooth.
-
Gently clean the surface of the lesion.
-
Place the Glass Ionomer Cement (GIC) restoration according to the manufacturer's instructions, ensuring the entire stained lesion is covered. Opaque or zirconia-reinforced GICs may provide better masking.[17][21]
-
Finish and polish the restoration as required.
-
Visualizations
Caption: Chemical pathways of SDF staining and KI intervention.
Caption: Decision workflow for minimizing SDF staining.
References
- 1. sdi.com.au [sdi.com.au]
- 2. The effect of the combined use of silver diamine fluoride and potassium iodide in disrupting the plaque biofilm microbiome and alleviating tooth discoloration: A systematic review | PLOS One [journals.plos.org]
- 3. What is the mechanism of Silver Diammine Fluoride? [synapse.patsnap.com]
- 4. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 5. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 6. researchgate.net [researchgate.net]
- 7. Masking SDF-Induced Discoloration On Deciduous Molars: GIC Vs. Giomer | DentalReach - Leading Dental Magazine - Dentistry Journal, News & Events [dentalreach.today]
- 8. Viva Learning Dental Blog: The Most Minimally Invasive Way to Treat Decay [vivalearning.com]
- 9. Zinc compound offers non-staining alternative to silver diamine fluoride - Smile Escapes [smileescapes.com]
- 10. The Benefits and Risks of Silver Diamine Fluoride [webmd.com]
- 11. drbicuspid.com [drbicuspid.com]
- 12. nationalelfservice.net [nationalelfservice.net]
- 13. Approaches to minimize tooth staining associated with silver diamine fluoride: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. blog.dentalcity.com [blog.dentalcity.com]
- 16. A quantitative evaluation of the effects of potassium iodide on the clinical properties of silver diamine fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. media.centrixdental.com [media.centrixdental.com]
- 18. researchgate.net [researchgate.net]
- 19. A Review of the Protocol of SDF Therapy for Arresting Caries - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Does potassium iodide application following silver diamine fluoride reduce staining of tooth? A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. thieme-connect.com [thieme-connect.com]
- 22. oraljournal.com [oraljournal.com]
- 23. mmclibrary.com [mmclibrary.com]
- 24. compendiumlive.com [compendiumlive.com]
Validation & Comparative
A Comparative Guide to Silver Fluoride (AgF) and Silver(II) Fluoride (AgF₂) as Fluorinating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a critical strategy in modern drug discovery and materials science, often imparting unique and beneficial properties. Among the diverse array of fluorinating agents, silver-based reagents, particularly silver(I) fluoride (AgF) and silver(II) fluoride (AgF₂), have emerged as valuable tools. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
At a Glance: Key Differences
| Feature | Silver(I) Fluoride (AgF) | Silver(II) Fluoride (AgF₂) |
| Primary Fluorination Type | Nucleophilic | Radical/Electrophilic |
| Oxidizing Power | Moderate | Strong |
| Typical Substrates | Alkyl halides, Aryl boronic acids (with catalyst) | Alkanes, Alkenes, Heterocycles, Carboxylic acids |
| Reaction Mechanism | Sɴ2, Catalytic cycles | Radical chain, SET |
| Handling | Hygroscopic, light-sensitive | Highly reactive with moisture, corrosive |
Performance Comparison: A Data-Driven Analysis
The choice between AgF and AgF₂ is fundamentally dictated by the desired transformation and the nature of the substrate. AgF typically acts as a source of nucleophilic fluoride, while AgF₂ is a powerful oxidant capable of generating fluorine radicals.
C-H Fluorination
Direct C-H fluorination is a highly sought-after transformation. AgF₂ has proven to be a potent reagent for this purpose, particularly for heteroaromatic compounds. In contrast, AgF generally requires a transition metal catalyst to effect C-H fluorination.
Table 1: C-H Fluorination of Heterocycles
| Substrate | Reagent | Catalyst/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Phenylpyridine | AgF₂ | None | Acetonitrile | 23-25 | 1.5 | 79-81 | [1] |
| 8-Methylquinoline | AgF | Pd(OAc)₂ / PhI(OPiv)₂ | CH₂Cl₂ | 60 | 24 | 58 | [2] |
| Various Pyridines | AgF₂ | None | Acetonitrile | RT | 0.25 | 9-38 | [3] |
As the data indicates, AgF₂ can directly fluorinate pyridines at ambient temperature with high efficiency.[1][3] AgF, on the other hand, requires a palladium catalyst and an oxidant to achieve C-H fluorination of a related quinoline substrate, and often at elevated temperatures.[2]
Fluorination of Alkenes and Alkynes
AgF₂ is highly effective for the difluorination of alkenes and tetrafluorination of alkynes, proceeding through a radical addition mechanism.
Table 2: Fluorination of Alkenes and Alkynes with AgF₂
| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
| Styrene | AgF₂ | Acetonitrile | RT | >80 | [4] |
| Benzyl vinyl ether | AgF₂ | Acetonitrile | RT | >80 | [4] |
| Diphenylacetylene | AgF₂ | Acetonitrile | RT | ~85 | [4] |
Yields are for the corresponding di- or tetra-fluorinated products.
Decarboxylative Fluorination
Both silver fluorides can be employed in decarboxylative fluorination, a process that converts carboxylic acids into alkyl fluorides. AgF₂ can act as both the oxidant to initiate decarboxylation and the fluorine source.[4] Silver(I) salts, such as AgNO₃, can catalyze the reaction using an external oxidant and fluorine source like Selectfluor.[5]
Table 3: Decarboxylative Fluorination
| Substrate | Reagent System | Solvent | Temp (°C) | Yield (%) | Reference |
| α-Benzylic carboxylic acids | AgF₂ | Acetonitrile | RT | >60 | [4] |
| Unactivated alkyl carboxylic acids | AgF₂ | Acetonitrile | RT | 50-60 | [4] |
| Aliphatic carboxylic acids | AgNO₃ / Selectfluor | Aqueous | RT | Good | [5] |
Experimental Protocols
General Procedure for C-H Fluorination of 2-Phenylpyridine with AgF₂
This procedure is adapted from Organic Syntheses.[1]
-
To an oven-dried 1-L round-bottomed flask equipped with a magnetic stir bar, add anhydrous acetonitrile (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol).
-
Fit the flask with a rubber septum, nitrogen inlet, and a thermocouple, and place it in an ambient temperature water bath (22-23 °C).
-
Weigh silver(II) fluoride (19.7 g, 135 mmol) quickly in the air and add it in one portion to the stirred reaction mixture.
-
Age the reaction mixture at ambient temperature. The reaction progress can be monitored by TLC. The black AgF₂ is consumed as yellow AgF is formed.
-
After 90 minutes, filter the reaction mixture over Celite wetted with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The residue is taken up in MTBE (100 mL) and 1M HCl (50 mL) and filtered to remove silver salts.
-
The organic layer is separated, washed with saturated aqueous NaCl, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography on silica gel to afford 2-fluoro-6-phenylpyridine (yield: 79-81%).[1]
General Procedure for Pd-Catalyzed C-H Fluorination of 8-Methylquinoline with AgF
This procedure is adapted from a report by Sanford and coworkers.[2]
-
To a vial, add 8-methylquinoline (1 equiv), Pd(OAc)₂ (10 mol %), and PhI(OPiv)₂ (2 equiv).
-
Add AgF (5 equiv) to the vial.
-
Add dichloromethane as the solvent.
-
Seal the vial and heat the reaction mixture at 60 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is filtered and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the fluorinated product (58% yield).[2]
Mechanistic Insights
The distinct reactivity of AgF and AgF₂ stems from their different oxidation states and, consequently, their preferred reaction pathways.
Silver(II) Fluoride: A Radical Approach
AgF₂ in acetonitrile acts as a mild source of fluorine radicals (F•).[4] The reaction with a substrate, such as a pyridine, is proposed to proceed via a hydrogen atom abstraction by a fluorine atom, generating a pyridyl radical. This radical then reacts further to yield the fluorinated product.
Caption: Proposed radical mechanism for AgF₂-mediated C-H fluorination of pyridine.
Silver(I) Fluoride: Nucleophilic and Catalytic Pathways
AgF primarily serves as a nucleophilic fluoride source. In the absence of a catalyst, it can participate in Sɴ2 reactions with alkyl halides. When used in conjunction with a transition metal catalyst like palladium, it engages in a catalytic cycle. The role of Ag(I) is often crucial, even when other fluoride salts are used, suggesting its involvement beyond being just a fluoride source.[2]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution [organic-chemistry.org]
A Comparative Analysis of Silver Fluoride and Xenon Difluoride: Efficacy in Distinct Scientific Domains
This guide, therefore, provides a comparative overview of the efficacy of each compound within its primary area of application, supported by experimental data and protocols.
Silver Diamine Fluoride (SDF): Antimicrobial Efficacy in Dental Applications
Silver diamine fluoride is a topical medication used to treat and prevent dental caries and relieve dentinal hypersensitivity. Its efficacy is attributed to the combined antimicrobial action of silver ions and the remineralizing effect of fluoride ions.[1][2]
Quantitative Data on Antimicrobial and Clinical Efficacy
The following table summarizes the key findings from various studies on the efficacy of silver diamine fluoride in arresting dental caries.
| Efficacy Metric | Study Population/Model | Key Findings | Reference |
| Caries Arrest Rate | Preschool children | 38% SDF was more effective than 12% SDF in arresting caries. | [3] |
| Caries Arrest Rate | Preschool children | Nano Silver Fluoride (NSF) showed a higher arrest rate (71.3% at 12 months) compared to SDF (56.3% at 12 months). | [4][5] |
| Caries Arrest Rate | Children and adolescents | SDF is effective in arresting dental caries, offering a viable, cost-effective, and minimally invasive treatment. | [3] |
| Antimicrobial Effect | In vitro subgingival biofilm | SDF significantly reduced total viable counts of red- and orange-complex periodontal pathogens. | [6] |
| Comparison to other treatments | Children | SDF is reported to be 89% more effective than fluoride treatments alone. | [7] |
| Parental Satisfaction | Preschool children | Parents of children receiving NSF had significantly greater satisfaction with their children's dental appearance than those receiving SDF due to less staining. | [4][5] |
Experimental Protocols
Clinical Trial for Caries Arrest in Primary Teeth:
A common methodology for evaluating the clinical efficacy of SDF involves a randomized controlled trial:
-
Participant Recruitment: A cohort of children with at least one active carious lesion is recruited.
-
Randomization: Participants are randomly assigned to different treatment groups (e.g., 38% SDF, 12% SDF, placebo, or another active control like glass ionomer cement).
-
Baseline Examination: The status of each carious lesion is recorded using a standardized index (e.g., International Caries Detection and Assessment System - ICDAS).
-
Intervention: The assigned treatment is applied to the carious lesions. For SDF, this typically involves:
-
Isolating the tooth with cotton rolls.
-
Drying the lesion with a gentle stream of air.
-
Applying a micro-brush dipped in SDF to the lesion for a specified time (e.g., one minute).
-
Blotting any excess SDF.
-
-
Follow-up: Participants are re-examined at set intervals (e.g., 6 and 12 months) to assess whether the lesions have arrested (i.e., become hard and inactive).
-
Data Analysis: The proportion of arrested lesions in each group is calculated and statistically compared.
In Vitro Antimicrobial Activity against Subgingival Biofilms:
-
Sample Collection: Subgingival biofilm specimens are collected from patients with periodontitis.
-
Treatment: The biofilm samples are mixed in vitro with different concentrations of SDF (e.g., 19% and 38%) or left untreated as a control.
-
Culturing: The treated and untreated samples are inoculated on enriched agar plates and incubated under anaerobic conditions.
-
Analysis: The total viable bacterial counts and the proportional levels of specific periodontal pathogens (e.g., red- and orange-complex species) are determined and compared between the groups.[6]
Mechanism of Action of Silver Diamine Fluoride
The dual action of SDF involves the antimicrobial properties of silver and the remineralizing effects of fluoride.
Figure 1: Mechanism of action of Silver Diamine Fluoride (SDF).
Xenon Difluoride: Efficacy as a Fluorinating Agent and Silicon Etchant
Xenon difluoride is a white, crystalline solid and a powerful fluorinating agent.[8] Its primary applications are in synthetic chemistry for the fluorination of organic and inorganic compounds, and in the microelectronics industry for the isotropic etching of silicon.[9][10]
Quantitative Data on Chemical Reactivity
Direct "efficacy" metrics like in the biological sense are not applicable. Instead, its performance is measured by reactivity and etch rates.
| Performance Metric | Substrate | Key Findings | Reference |
| Reaction Probability | Silicon | The reaction probability of XeF2 with silicon is between 1 and 3x10⁻³, which is a factor of 10 lower than that of atomic fluorine. | [11] |
| Selectivity | Silicon vs. Silicon Dioxide | XeF2 shows high selectivity, with no detectable reaction with SiO2 under conditions where it actively etches silicon. | [11] |
| Etching Products | Silicon | The final products of the etching process are gaseous SiF4 and Xe, which can be easily removed. | [12] |
| Fluorination Role | Organic Synthesis | Acts as a mild fluorinating agent, essential for the synthesis of various pharmaceuticals and agrochemicals. | [10] |
Experimental Protocols
Silicon Etching using Xenon Difluoride:
A typical experimental setup for silicon etching involves the following steps:
-
Sample Preparation: A silicon wafer, often with a patterned mask (e.g., photoresist or silicon nitride) to define the areas to be etched, is placed in a vacuum chamber.
-
Chamber Evacuation: The chamber is pumped down to a low base pressure.
-
Introduction of XeF2: Gaseous XeF2 is introduced into the chamber. The process can be either a continuous flow or a pulsed exposure.
-
Etching Process: The XeF2 gas spontaneously reacts with the exposed silicon surfaces. The reaction is typically carried out at room temperature.
-
Termination and Purging: After the desired etch depth is achieved, the supply of XeF2 is stopped, and the chamber is purged with an inert gas (e.g., nitrogen) to remove the reactant and gaseous products (SiF4 and Xe).
-
Analysis: The etch depth, surface morphology, and roughness are characterized using techniques such as profilometry, scanning electron microscopy (SEM), and atomic force microscopy (AFM).
Xenon Difluoride in Action: Silicon Etching and Fluorination
The following diagrams illustrate the primary applications of xenon difluoride.
Figure 2: Workflow for isotropic silicon etching with Xenon Difluoride.
Figure 3: General scheme for electrophilic fluorination using Xenon Difluoride.
Conclusion
References
- 1. Silver Compounds for Caries Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. – Silver fluorides: The new magic bullet? | Pocket Dentistry [pocketdentistry.com]
- 3. Effectiveness of silver diamine fluoride (SDF) in arresting coronal dental caries in children and adolescents: a systematic review [jocpd.com]
- 4. Effectiveness of nanothis compound and silver diamine fluoride in arresting early childhood caries: a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness of nanothis compound and silver diamine fluoride in arresting early childhood caries: a randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. Xenon Difluoride: Properties, Uses & Structure Explained [vedantu.com]
- 10. prezi.com [prezi.com]
- 11. researchgate.net [researchgate.net]
- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Validating Computational Models of Silver Fluoride Reactions: A Comparative Guide
This guide provides a comparative analysis of computational models and experimental data for reactions involving silver fluoride (AgF) and its derivatives, such as silver diamine fluoride (SDF). The objective is to offer researchers, scientists, and drug development professionals a clear overview of the current validation landscape for these computational methods. By juxtaposing theoretical predictions with experimental findings, this guide aims to highlight the strengths and limitations of existing models and identify areas for future research.
Organofluorine Synthesis: The Fluorination of Pyridine with Silver(II) Fluoride (AgF₂)
The synthesis of organofluorine compounds is a critical area of research in drug development. Silver(II) fluoride has emerged as a potent reagent for fluorination reactions. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the complex mechanisms of these reactions.
One key example is the fluorination of pyridine. Initial mechanistic proposals suggested a pathway involving the coordination of AgF₂ to pyridine followed by the addition of the Ag-F bond across the pyridine's π-system. However, a discrepancy between the computationally predicted and experimentally determined kinetic isotope effect (kH/kD) prompted a re-evaluation of this mechanism.[1][2]
A revised mechanism, supported by DFT calculations, points to a hydrogen atom abstraction (HAT) pathway as the more likely route.[1][2] In this mechanism, a complex of pyridine with two molecules of AgF₂ is formed, followed by the abstraction of a C-H bond by a fluorine atom.
| Parameter | Computational Prediction (DFT) | Experimental Result | Reference |
| Kinetic Isotope Effect (kH/kD) for proposed addition-elimination mechanism | 1.1 | 2.9 | [1][2] |
| Bond Dissociation Energy (BDE) of (AgF₂)₂(CH₃CN)₂ | 37.7 kcal/mol | Not directly measured | [1] |
| Bond Dissociation Energy (BDE) of F₂ | 36.0 kcal/mol | 37.7 kcal/mol | [1] |
Table 1: Comparison of computationally predicted and experimental values for the fluorination of pyridine with AgF₂.
Experimental Protocol: Kinetic Isotope Effect Measurement The competitive kinetic isotope effect (kH/kD) for the fluorination of pyridine was determined by reacting an equimolar mixture of pyridine and deuterated pyridine (d5-pyridine) with AgF₂. The ratio of the products, 2-fluoropyridine and deuterated 2-fluoropyridine, was then measured to calculate the kH/kD value.[1][2]
Computational Protocol: DFT Calculations The computational studies were performed using Density Functional Theory (DFT). The calculations were used to determine the bond dissociation energies (BDEs) of AgF₂ and its dimer, both with and without solvent coordination.[1] Transition state energies for different proposed reaction pathways were also calculated to predict the kinetic isotope effect.
References
A Comparative Guide to Silver Fluoride and Silver Triflate in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of reagents is critical to the success of synthetic endeavors. Among the myriad of available promoters and catalysts, silver salts have carved out a significant niche, particularly in the realm of glycosylation and activation of various functional groups. This guide provides a detailed comparative study of two prominent silver salts: Silver Fluoride (AgF) and Silver Triflate (AgOTf), offering insights into their respective performances, supported by experimental data, detailed protocols, and mechanistic visualizations.
Overview of this compound (AgF) and Silver Triflate (AgOTf)
This compound (AgF) is a simple inorganic salt primarily recognized for its role as a fluorinating agent in organic synthesis.[1] However, its utility extends to acting as a catalyst or promoter in various other transformations, including glycosylation reactions.
Silver Triflate (AgOTf) , or silver trifluoromethanesulfonate, is a powerful and versatile Lewis acid catalyst.[2][3] Its triflate anion is weakly coordinating, making the silver cation highly available to activate substrates. AgOTf is extensively used in a wide range of organic reactions, most notably in glycosylation chemistry, where it is a common promoter for the Koenigs-Knorr reaction and the activation of thioglycosides.[2][4][5][6]
Comparative Performance in Organic Reactions
While a direct, comprehensive comparative study of AgF and AgOTf in the same organic reaction under identical conditions is not extensively documented in the literature, their performance can be inferred and compared from various studies focusing on similar transformations. The Koenigs-Knorr glycosylation, a cornerstone of carbohydrate chemistry, serves as an excellent platform for this comparison.
The Koenigs-Knorr reaction involves the coupling of a glycosyl halide (donor) with an alcohol (acceptor) in the presence of a promoter, typically a silver salt, to form a glycoside.[4] The choice of promoter significantly influences the reaction's yield, stereoselectivity, and reaction time.
Data Presentation: Koenigs-Knorr Type Glycosylation
The following table summarizes typical results obtained for the glycosylation of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose) with a simple alcohol acceptor, promoted by different silver salts, including conditions that are representative of AgF and AgOTf performance.
| Promoter System | Glycosyl Donor | Glycosyl Acceptor | Solvent | Temp. (°C) | Time | Yield (%) | α:β Ratio | Reference |
| AgF (representative) | Acetobromoglucose | Methanol | Dichloromethane | 25 | 24 h | Moderate | Predominantly β | Inferred from general principles |
| AgOTf | Acetobromoglucose | Methanol | Dichloromethane | 0 | < 1 h | 66-90 | Predominantly β | [7] |
| Ag₂CO₃ (Original Koenigs-Knorr) | Acetobromoglucose | Methanol | Dichloromethane | 25 | Several hours | Variable | Predominantly β | [2] |
| AgBF₄ | Various Glycosyl Halides | Various Alcohols | Dichloromethane | 0 - 25 | Minutes to hours | High | Variable |
Note: Data for AgF in this specific reaction is inferred from its general reactivity profile as a halide abstractor, which is typically less efficient than AgOTf in promoting glycosylation. A direct experimental comparison under these exact conditions was not found in the reviewed literature.
In a direct comparison in a different reaction, the silver-mediated C-H trifluoromethylation of toluene using TMSCF₃, the performance of various silver salts was evaluated. In this study, AgOTf provided a significantly higher yield compared to AgF.
| Silver Salt (2 equiv) | Additive (2 equiv) | Solvent | Yield of Trifluorotoluene (%) |
| AgF | KF | MeCN | Modest |
| AgNO₃ | KF | MeCN | Modest |
| AgOTf | KF | MeCN | 68 |
| AgOAc | KF | MeCN | <10 |
| Ag₂O | KF | MeCN | <10 |
This data strongly suggests that for reactions requiring strong Lewis acidity and halide abstraction, AgOTf is a more potent promoter than AgF .
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for glycosylation reactions using AgOTf and a general protocol that could be adapted for AgF.
Silver Triflate Promoted Glycosylation (Koenigs-Knorr Type)
Reaction: Synthesis of Methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside
Materials:
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)
-
Methanol (anhydrous)
-
Silver Triflate (AgOTf)
-
Dichloromethane (DCM, anhydrous)
-
4 Å Molecular Sieves
Procedure:
-
To a stirred suspension of freshly activated 4 Å molecular sieves (200 mg) in anhydrous DCM (5 mL) under an inert atmosphere (e.g., Argon or Nitrogen) at 0 °C, add the glycosyl acceptor, methanol (1.2 equivalents).
-
Add the glycosyl donor, acetobromoglucose (1.0 equivalent), to the mixture.
-
In a separate flask, dissolve silver triflate (1.1 equivalents) in anhydrous DCM (2 mL).
-
Add the AgOTf solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction by adding a few drops of pyridine.
-
Filter the reaction mixture through a pad of Celite® to remove the silver salts and molecular sieves.
-
Wash the Celite® pad with DCM.
-
Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.
This compound Promoted Glycosylation (General Protocol)
Reaction: General synthesis of an O-glycoside
Materials:
-
Glycosyl Halide (e.g., Acetobromoglucose)
-
Alcohol Acceptor
-
This compound (AgF)
-
Anhydrous Solvent (e.g., Dichloromethane or Acetonitrile)
-
4 Å Molecular Sieves
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the alcohol acceptor (1.2 equivalents), the glycosyl halide (1.0 equivalent), and freshly activated 4 Å molecular sieves in the chosen anhydrous solvent.
-
Add this compound (1.5 - 2.0 equivalents) to the mixture in one portion.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC. Reaction times are expected to be longer compared to AgOTf-promoted reactions.
-
Upon completion, filter the reaction mixture through Celite® to remove insoluble silver salts.
-
Work-up the filtrate as described in the AgOTf protocol (aqueous washes, drying, and concentration).
-
Purify the product by silica gel column chromatography.
Mechanistic Insights and Visualizations
The promoting role of silver salts in the Koenigs-Knorr reaction involves the coordination of the silver ion to the halogen of the glycosyl halide, facilitating its departure and the formation of a key oxocarbenium ion intermediate. The stereochemical outcome is often influenced by the participation of the neighboring group at the C-2 position of the glycosyl donor.
Koenigs-Knorr Reaction Workflow
Caption: General workflow of the Koenigs-Knorr glycosylation reaction.
Signaling Pathway: Role of the C-2 Neighboring Group
When the C-2 position of the glycosyl donor has a participating group (e.g., an acetate), it can form a cyclic acyloxonium ion intermediate. This intermediate shields one face of the anomeric carbon, leading to a stereoselective attack by the alcohol from the opposite face, typically resulting in a 1,2-trans-glycoside.
Caption: Mechanism of neighboring group participation in glycosylation.
Conclusion
Both this compound and Silver Triflate have their places in the synthetic organic chemist's toolkit.
Silver Triflate stands out as a highly efficient and versatile Lewis acid promoter, particularly for glycosylation reactions. Its ability to rapidly and cleanly promote the formation of glycosidic bonds, often with high yields, makes it a preferred choice for many synthetic applications.[2][7] The primary drawback of AgOTf can be its moisture sensitivity, often requiring anhydrous conditions for optimal performance.
This compound , while a potent fluorinating agent, is generally a less effective promoter for glycosylation compared to AgOTf. Its lower Lewis acidity results in slower reaction rates and potentially lower yields. However, its use might be explored in specific cases where the stronger acidity of AgOTf could lead to undesired side reactions.
For researchers in drug development and complex molecule synthesis, Silver Triflate is generally the superior choice for promoting glycosylation reactions due to its higher reactivity and efficiency. The selection between AgF and AgOTf will ultimately depend on the specific requirements of the reaction, including the nature of the substrates, desired reaction kinetics, and tolerance to acidic conditions.
References
- 1. Glycosyl fluorides in glycosidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 3. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 4. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Silver(I) tetrafluoroborate as a potent promoter for chemical glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Transience: A Guide to Characterizing Reaction Intermediates in Silver Fluoride Catalysis
For researchers, scientists, and drug development professionals, understanding the fleeting intermediates in silver fluoride-mediated reactions is paramount for optimizing existing synthetic methods and discovering novel transformations. This guide provides a comparative overview of the key experimental and computational techniques used to characterize these elusive species, supported by experimental data and detailed protocols.
This compound reagents, particularly silver(II) fluoride (AgF₂), have emerged as powerful tools for the fluorination of organic molecules. The unique reactivity of these reagents often involves highly reactive intermediates that dictate the course and efficiency of these transformations. Elucidating the structure and behavior of these transient species is a significant challenge that requires a multi-faceted analytical approach. This guide compares the primary methods employed for this purpose: computational modeling, mass spectrometry, X-ray crystallography, and radical trapping experiments.
Comparative Analysis of Characterization Techniques
The characterization of reaction intermediates in this compound catalysis relies on a combination of computational and experimental methods. While direct observation of these often short-lived species is challenging, a combination of techniques can provide a detailed picture of the reaction mechanism.
| Technique | Type of Information Provided | Strengths | Limitations | Typical Application in AgF Catalysis |
| Density Functional Theory (DFT) | - Structure and energetics of intermediates and transition states- Reaction pathways and mechanisms- Predicted spectroscopic properties | - Provides insights into highly unstable species- Can rationalize experimental observations- Predictive power for designing new reactions | - Accuracy is dependent on the chosen functional and basis set- Does not directly observe the species- Computationally expensive for large systems | - Elucidating radical vs. ionic pathways in AgF₂ reactions- Predicting kinetic isotope effects- Calculating bond dissociation energies.[1] |
| Mass Spectrometry (MS) | - Mass-to-charge ratio of intermediates- Fragmentation patterns for structural elucidation | - High sensitivity for detecting low-concentration species- Can be used for in-situ reaction monitoring (with appropriate setup)- Provides direct evidence of the elemental composition of an intermediate | - Isomeric and isobaric species can be difficult to distinguish- Labile intermediates may not survive ionization- Interpretation of fragmentation can be complex | - Detection of organosilver(III) fluoride complexes- Analysis of radical trapping adducts (e.g., with TEMPO) by GC-MS.[2][3] |
| Single-Crystal X-ray Diffraction | - Precise three-dimensional atomic structure of crystalline intermediates | - Unambiguous determination of molecular structure and stereochemistry- Provides bond lengths and angles | - Requires the isolation of a stable, crystalline intermediate, which is often not possible for catalytic species- Does not provide information on species in solution | - Characterization of stable organosilver(III) fluoride complexes that are proposed intermediates.[4] |
| Radical Trapping Experiments | - Indirect evidence for the presence of radical intermediates | - Simple and effective method to probe for radical pathways- Can provide qualitative information about the nature of the radical species | - The trapping agent can sometimes interfere with the reaction- Does not provide detailed structural information on the primary intermediate- Absence of a trapped product does not definitively rule out a radical pathway | - Use of TEMPO to intercept radical intermediates in AgF₂-mediated fluorinations.[2][3] |
| NMR Spectroscopy | - Structural information about diamagnetic species in solution- Can be used for in-situ reaction monitoring | - Provides detailed structural information- Non-destructive | - Lower sensitivity compared to mass spectrometry- Paramagnetic species can lead to broad, uninformative spectra- Often difficult to detect low concentrations of transient intermediates | - Characterization of stable this compound complexes and reaction products. |
Experimental Data and Protocols
Density Functional Theory (DFT) Calculations
DFT has been instrumental in understanding the mechanism of AgF₂-mediated fluorination. For example, in the fluorination of pyridine, DFT calculations were used to compare two possible mechanisms: one involving an amido-silver(II)-fluoride complex and another proceeding through a pyridyl radical intermediate.[1][2] The calculations suggested that the radical pathway is more favorable.[1]
Typical Computational Protocol:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: A functional such as B3LYP or M06-2X is often employed.
-
Basis Set: A basis set like def2-TZVP is used for the atoms.
-
Solvation Model: A continuum solvation model (e.g., SMD or PCM) is used to account for solvent effects (e.g., acetonitrile).
-
Calculations: Geometry optimizations are performed to find the minimum energy structures of reactants, intermediates, transition states, and products. Frequency calculations are then carried out to confirm the nature of the stationary points (minima or transition states) and to obtain Gibbs free energies.
Mass Spectrometry
The first isolation and characterization of an organosilver(III) fluoride complex, [PPh₄][(CF₃)₃AgF], provided direct evidence for a class of intermediates previously only proposed in catalytic cycles.[4][5] Multistage mass spectrometry (MSⁿ) under collision-induced dissociation (CID) conditions was used to probe the stability and fragmentation of this complex.[4]
Experimental Protocol for MSⁿ Analysis of [(CF₃)₃AgF]⁻:
-
Instrumentation: A high-resolution mass spectrometer capable of MSⁿ experiments (e.g., an ion trap or Q-TOF instrument).
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used to generate the [(CF₃)₃AgF]⁻ anion in the gas phase.
-
Isolation: The parent ion of interest is mass-selected in the first stage of the mass spectrometer.
-
Activation: The isolated ion is subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or helium) to induce fragmentation.
-
Detection: The resulting fragment ions are mass-analyzed to determine their m/z ratios. This process can be repeated for subsequent stages of fragmentation (MS³).
The fragmentation pattern can reveal the connectivity of the atoms and the relative strengths of the bonds within the intermediate.
X-ray Crystallography
The definitive structure of the organosilver(III) fluoride intermediate, [PPh₄][(CF₃)₃AgF], was determined by single-crystal X-ray diffraction.[4] This provided precise bond lengths and angles, confirming the square-planar geometry around the silver center.
Data from X-ray Crystallography of [PPh₄][(CF₃)₃AgF]:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Ag-F Bond Length | 1.984(1) Å |
| Average Ag-C Bond Length | 2.078 Å |
| Coordination Geometry | Square Planar |
Data from Joven-Sancho et al.[4]
This structural information is invaluable for benchmarking DFT calculations and understanding the reactivity of the intermediate.
Radical Trapping Experiments
To probe for the involvement of radical intermediates in AgF₂-mediated reactions, radical trapping agents like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) are often used. In several studies, the addition of TEMPO was found to inhibit the fluorination reaction, and in some cases, TEMPO adducts of the proposed radical intermediates were detected by GC-MS.[2][3]
Experimental Protocol for TEMPO Trapping:
-
Reaction Setup: The standard reaction is set up with the substrate and AgF₂ in a suitable solvent (e.g., acetonitrile).
-
Addition of Trap: A stoichiometric excess (typically 2 equivalents) of TEMPO is added to the reaction mixture at the beginning of the reaction.
-
Control Experiment: A parallel reaction is run without the addition of TEMPO.
-
Monitoring and Analysis: The progress of both reactions is monitored by a suitable technique (e.g., GC-MS, NMR). The formation of the desired product is compared between the two reactions. The reaction mixture from the TEMPO experiment is analyzed for the presence of TEMPO adducts.
A significant decrease in product formation in the presence of TEMPO, along with the detection of TEMPO adducts, provides strong evidence for a radical-mediated pathway.
Visualizing Reaction Pathways
The following diagrams illustrate proposed mechanistic pathways in this compound catalysis based on the characterization data.
Caption: Proposed radical mechanism for AgF₂-mediated C-H fluorination.
Caption: A simplified pathway involving an organosilver(III) fluoride intermediate.
Conclusion
The characterization of reaction intermediates in this compound catalysis is a complex task that necessitates the synergistic application of multiple analytical techniques. While computational methods like DFT provide invaluable mechanistic insights, experimental techniques such as mass spectrometry, X-ray crystallography (for stable analogues), and radical trapping experiments offer crucial corroborating evidence. The continued development of in-situ and operando spectroscopic methods will be vital for the direct observation of these transient species, paving the way for a more profound understanding and rational design of novel fluorination reactions.
References
A Comparative Analysis of the Antimicrobial Efficacy of Nano-Silver Fluoride and Silver Diamine Fluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial properties of two prominent topical fluoride agents used in dentistry: nano-silver fluoride (NSF) and silver diamine fluoride (SDF). Both agents are recognized for their potent effects in preventing and arresting dental caries, largely attributed to their silver components. This document synthesizes experimental data on their antimicrobial efficacy, details the methodologies used in key studies, and illustrates their mechanisms of action and experimental workflows.
Antimicrobial Efficacy: A Quantitative Comparison
The antimicrobial activities of NSF and SDF have been evaluated in numerous in vitro and in vivo studies. The primary target for these agents in the oral cavity is Streptococcus mutans, a key bacterium implicated in the formation of dental caries. Other bacteria, such as Lactobacillus species, are also relevant. The following tables summarize the quantitative data from comparative studies.
| In Vitro Antibacterial Activity Against S. mutans | ||
| Study | Nano-Silver Fluoride (NSF) | Silver Diamine Fluoride (SDF) |
| Sharma P, et al.[1] | Mean zone of inhibition: 40.3 ± 0.25 mm | Mean zone of inhibition: 37.7 ± 0.18 mm |
| Targino et al. (as cited in Waikhom N, et al.)[2] | Demonstrated bacteriostatic and bactericidal activity | Demonstrated bacteriostatic and bactericidal activity, with NSF being comparable |
| Ammar et al. (as cited in a systematic review)[3] | Antibacterial efficacy was comparable to SDF | Antibacterial efficacy was comparable to NSF |
| Clinical Efficacy: Caries Arrest Rate | ||
| Study | Nano-Silver Fluoride (NSF) | Silver Diamine Fluoride (SDF) |
| Anonymous[4][5] | 90.0% caries arrest rate at 6 months | 90.3% caries arrest rate at 6 months (p = 0.94) |
| Mareddy AR, et al.[5] | 72.4% caries arrest rate (NSF 600) | 57.1% caries arrest rate (38% SDF) (p = 0.008) |
| Anonymous[6] | No significant difference in caries arrest at 12 months | No significant difference in caries arrest at 12 months |
| Clinical Efficacy: Reduction in Salivary Bacterial Counts (One Month Post-Treatment) | ||
| Study | Nano-Silver Fluoride (NSF) | Silver Diamine Fluoride (SDF) |
| Ammar et al.[7][8] | 6.0% reduction in S. mutans (p=0.002 within group) | 1.4% reduction in S. mutans (p=0.270 within group) |
| Ammar et al.[7][8] | 6.0% reduction in Lactobacilli (p<0.05 within group) | 6.0% reduction in Lactobacilli (p<0.05 within group) |
Mechanisms of Antimicrobial Action
Both NSF and SDF owe their primary antimicrobial effects to the action of silver ions (Ag+). However, the delivery and form of these silver components differ, which may influence their biological interactions.
Silver Diamine Fluoride (SDF)
SDF is a solution containing silver, ammonia, and fluoride ions.[9][10] Its antimicrobial action is multifaceted:
-
Bacterial Cell Wall Disruption: Silver ions can damage the bacterial cell wall and membrane structure.[9][10]
-
Enzyme Inhibition: Ag+ ions interact with sulfhydryl groups in proteins, leading to the inhibition of essential metabolic enzymes.[9][10]
-
DNA Replication Inhibition: Silver ions can bind to bacterial DNA, preventing its replication.[9][10][11]
-
Formation of Protective Layer: SDF reacts with proteins in carious dentin to form a silver-protein conjugate layer, which acts as a barrier against bacteria.[9]
Caption: Antimicrobial mechanism of Silver Diamine Fluoride (SDF).
Nano-Silver Fluoride (NSF)
NSF is a formulation that combines silver nanoparticles (AgNPs) with fluoride.[12][13] The antimicrobial properties are enhanced by the high surface area-to-volume ratio of the nanoparticles.[12][14]
-
Cell Membrane Damage: AgNPs can anchor to and penetrate the bacterial cell wall, leading to membrane damage and increased permeability.[2][14]
-
Free Radical Formation: AgNPs can generate reactive oxygen species (ROS), or free radicals, which cause oxidative stress and damage to cellular components.[2][12]
-
Interaction with Biomolecules: Similar to SDF, the silver in NSF can interact with proteins and DNA, disrupting their function.[2][12]
-
Anti-Biofilm Activity: NSF has been shown to inhibit the formation of bacterial biofilms.[12][14]
Caption: Antimicrobial mechanism of Nano-Silver Fluoride (NSF).
Experimental Protocols
The following sections detail common methodologies used to assess the antimicrobial efficacy of NSF and SDF.
Agar Well Diffusion Assay
This method is used to determine the extent to which a substance inhibits microbial growth.
-
Bacterial Culture Preparation: A standardized suspension of the test bacterium (e.g., S. mutans) is prepared in a suitable broth.
-
Agar Plate Inoculation: The bacterial suspension is uniformly spread over the surface of an appropriate agar medium (e.g., Mitis Salivarius agar for S. mutans).
-
Well Creation: Wells of a specific diameter are cut into the agar.
-
Agent Application: A defined volume of the test agent (NSF or SDF) is placed into the wells. A negative control (e.g., distilled water) is also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) is measured in millimeters.[3]
Caption: Workflow for an Agar Well Diffusion Assay.
Clinical Trial for Caries Arrest and Bacterial Count Reduction
This protocol outlines a typical randomized controlled clinical trial to compare the in vivo efficacy of NSF and SDF.
-
Participant Recruitment: A cohort of patients (often children) with active carious lesions is recruited.[4][5][8]
-
Baseline Data Collection:
-
Randomization: Participants are randomly assigned to receive treatment with either NSF or SDF.[4][5][8]
-
Intervention: The assigned agent is applied to the carious lesions according to a standardized protocol.
-
Follow-up: Participants are recalled at specified intervals (e.g., 1, 3, 6, and 12 months).[4][5][6][15]
-
Outcome Assessment:
-
Data Analysis: Statistical methods are used to compare the outcomes between the two groups.
Caption: Logical flow of a randomized controlled clinical trial.
Conclusion
Both nano-silver fluoride and silver diamine fluoride demonstrate potent antimicrobial efficacy against key cariogenic bacteria. Current evidence suggests that their clinical effectiveness in arresting dental caries is largely comparable. However, some studies indicate that NSF may offer superior antimicrobial activity in vitro and potentially a better aesthetic outcome due to less tooth staining. The choice between these agents may depend on specific clinical scenarios, patient preferences, and the desired balance between antimicrobial potency and aesthetic considerations. Further research is warranted to fully elucidate the long-term comparative effectiveness and potential cytotoxic differences between these two promising antimicrobial agents.
References
- 1. A Comparison of Antimicrobial Efficacy of Silver-based Preventive Restorations (Silver Nitrate, Silver Diamine Fluoride, and Silver Nanoparticles) against Streptococcus mutans Monospecies Biofilm Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial effectiveness of Nano Silver Fluoride Varnish in reducing Streptococcus mutans in saliva and plaque biofilm when compared with Chlorhexidine and Sodium Fluoride Varnishes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Antibacterial Effectiveness of SDF and Fluoride Varnish Agents for Application in Pediatric Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Nano this compound Versus Silver Diamine Fluoride in Prevention of Dental Caries: A Comparative Study | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative cariostatic efficacy of a novel Nano-silver fluoride varnish with 38% silver diamine fluoride varnish a double-blind randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of silver diamine fluoride and nanosilver on salivary bacterial counts in children with early childhood caries: a randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Silver Diammine Fluoride? [synapse.patsnap.com]
- 10. Mechanisms of silver diamine fluoride on arresting caries: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silver diamine fluoride: the science behind the action – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmainfo.in [pharmainfo.in]
- 13. Nano this compound: A Possible Solution to Preventing and Arresting Dental Caries? - Today's RDH [todaysrdh.com]
- 14. Frontiers | The Anticariogenic Efficacy of Nano this compound [frontiersin.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to Analytical Techniques for Verifying Silver Fluoride Purity
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. Silver fluoride (AgF), a key reagent in fluorination reactions and other specialized applications, is no exception. Ensuring its purity is critical for reaction efficiency, yield, and the prevention of unwanted side reactions. This guide provides an objective comparison of common analytical techniques for verifying the purity of this compound, complete with experimental protocols and performance data to aid in the selection of the most appropriate method for your specific needs.
Comparison of Analytical Techniques
The choice of analytical technique for this compound purity assessment depends on the specific information required. Key considerations include whether the goal is to identify crystalline impurities, quantify the silver and fluoride content (assay), or detect trace elemental contaminants.
| Technique | Primary Use for AgF Purity | Sample Type | Destructive? | Typical Performance |
| Powder X-Ray Diffraction (XRD) | Identification of crystalline phases and impurities (e.g., AgF₂, Ag₂F) | Solid Powder | No | Qualitative phase identification |
| Potentiometric Titration | High-accuracy assay of silver content | Solid (dissolved) | Yes | High precision (RSD < 0.5%) |
| Ion-Selective Electrode (ISE) | Quantification of fluoride content | Solid (dissolved) | Yes | Good precision (RSD 1-5%) |
| X-Ray Fluorescence (XRF) | Elemental analysis (major and trace metallic impurities) | Solid Powder | No | LOD: ppm range; Relative Accuracy: 5-10% without standards |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Ultra-trace elemental impurity analysis | Solid (digested) | Yes | LOD: ppb to ppt range |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed.
Powder X-Ray Diffraction (XRD) for Crystalline Impurity Identification
This method is ideal for identifying other crystalline forms of this compound or other crystalline impurities.
Methodology:
-
Sample Preparation:
-
Gently grind a small, representative sample of the this compound powder using an agate mortar and pestle to ensure a fine, uniform particle size.
-
Carefully pack the powdered sample into a standard powder XRD sample holder. Ensure the surface is flat and level with the holder's surface to avoid errors in peak positions.
-
-
Instrument Setup:
-
Use a diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å).
-
Set the instrument to operate at a voltage and current appropriate for the X-ray tube (e.g., 40 kV and 40 mA).
-
-
Data Collection:
-
Scan the sample over a 2θ range of 10° to 90° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
-
Data Analysis:
-
Process the resulting diffractogram to identify the peak positions and intensities.
-
Compare the experimental diffraction pattern with standard reference patterns from a database (e.g., the ICDD PDF database) for this compound (AgF), silver(II) fluoride (AgF₂), and silver subfluoride (Ag₂F) to identify the phases present.[1]
-
Potentiometric Titration for Silver Assay
This is a highly accurate method for determining the percentage of silver in the sample.[2][3]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 300-500 mg of the this compound sample into a 250 mL beaker.
-
Under a fume hood, carefully add 10 mL of concentrated nitric acid (HNO₃) to dissolve the sample. Gentle heating may be applied to facilitate dissolution.
-
Once dissolved, allow the solution to cool to room temperature and then dilute with approximately 100 mL of deionized water.
-
-
Titration:
-
Use an autotitrator equipped with a silver-ion selective electrode or a silver billet electrode.
-
Titrate the prepared sample solution with a standardized 0.1 M potassium chloride (KCl) or potassium bromide (KBr) solution.
-
The endpoint of the titration is determined by the point of maximum inflection on the titration curve.
-
-
Calculation:
-
Calculate the percentage of silver in the sample based on the volume of titrant used, its concentration, and the initial mass of the this compound sample.
-
Ion-Selective Electrode (ISE) for Fluoride Content
This method provides a direct measurement of the fluoride ion concentration.[4][5]
Methodology:
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in deionized water in a volumetric flask to a known concentration (e.g., 1 g/L). Note that AgF is highly soluble in water.
-
Pipette a known volume of the sample solution (e.g., 20 mL) into a polyethylene beaker.
-
Add an equal volume of Total Ionic Strength Adjustment Buffer (TISAB) to the beaker and stir. TISAB is used to maintain a constant ionic strength and pH, and to decomplex fluoride ions. A common TISAB solution is prepared by dissolving sodium chloride, acetic acid, and a chelating agent like CDTA in water and adjusting the pH to 5.0-5.5 with sodium hydroxide.[5]
-
-
Measurement:
-
Calibrate the fluoride ion-selective electrode using a series of standard fluoride solutions, each prepared with the same volume of TISAB as the sample.
-
Immerse the calibrated electrode in the prepared sample solution and record the potential (mV) reading once it has stabilized.
-
-
Calculation:
-
Determine the fluoride concentration in the sample from the calibration curve.
-
Calculate the percentage of fluoride in the original solid sample.
-
X-Ray Fluorescence (XRF) for Elemental Impurities
XRF is a non-destructive technique suitable for screening for metallic and other elemental impurities.[1][6]
Methodology:
-
Sample Preparation (Pressed Pellet Method):
-
Analysis:
-
Place the pressed pellet into the XRF spectrometer.
-
Analyze the sample under vacuum or in a helium atmosphere to improve the detection of lighter elements.
-
The instrument bombards the sample with X-rays, and the resulting fluorescent X-rays are detected.
-
-
Data Analysis:
-
The energy of the detected X-rays identifies the elements present, and the intensity is proportional to their concentration.
-
Quantification can be performed using standardless fundamental parameters (FP) methods or by creating a calibration curve with matrix-matched standards for higher accuracy.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Trace Metal Impurities
ICP-MS is the method of choice for quantifying trace and ultra-trace metallic impurities.
Methodology:
-
Sample Preparation (Acid Digestion):
-
Accurately weigh a small amount of the this compound sample (e.g., 0.1 g) into a clean Teflon digestion vessel.
-
Under a fume hood, add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl). A 2% HNO₃ - 1% HCl mixture can be effective in keeping silver chloride species soluble.[7]
-
Digest the sample using a microwave digestion system. A typical program involves ramping to a high temperature (e.g., 180-200°C) and holding for a set time to ensure complete dissolution.
-
After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute to a known volume with ultrapure water.
-
-
Analysis:
-
Introduce the diluted sample solution into the ICP-MS.
-
The high-temperature plasma atomizes and ionizes the elements in the sample.
-
The mass spectrometer separates the ions based on their mass-to-charge ratio, and the detector counts the ions for each element.
-
-
Data Analysis:
-
Quantify the concentration of each impurity element by comparing the signal intensities to those of certified reference standards.
-
Visualization of Analytical Workflow
The selection of an appropriate analytical technique is a logical process based on the desired information about the this compound sample. The following diagram illustrates a typical workflow.
Caption: Workflow for selecting an analytical technique for AgF purity.
By understanding the strengths and limitations of each of these analytical techniques, researchers can confidently select the most suitable method to verify the purity of their this compound, ensuring the integrity and success of their experimental work.
References
- 1. pelletpressdiesets.com [pelletpressdiesets.com]
- 2. CA2524234C - Method of separation/purification for high-purity silver chloride, and process for producing high-purity silver by the same - Google Patents [patents.google.com]
- 3. A Comparison of XRF and XRD | Anton Paar Wiki [wiki.anton-paar.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. epa.gov [epa.gov]
- 6. Checklist for making XRF pellets - Specac Ltd [specac.com]
- 7. ICP MS for silver amount change over time - Chromatography Forum [chromforum.org]
Performance of Silver Fluoride in Diverse Solvent Systems: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the choice of a fluorinating agent and the solvent system is critical for reaction efficiency, yield, and selectivity. Silver fluoride (AgF) is a versatile fluorinating agent, and its performance is intricately linked to the solvent in which it is employed. This guide provides an objective comparison of this compound's performance in various solvent systems, supported by experimental data, and contrasts it with other common fluorinating agents.
Solubility of this compound: The Foundation of Reactivity
The efficacy of a solid reagent like this compound is often dictated by its solubility in the reaction medium. Unlike other silver halides, AgF exhibits significant solubility in water and some organic solvents.[1][2] This property is crucial for its role as a fluoride ion source in solution-phase reactions.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Citation(s) |
| Water | 0 | 85.8 | [2] |
| Water | 10 | 119.8 | [2] |
| Water | 25 | 179.6 | [2] |
| Methanol | 25 | 1.9 | [2] |
| Acetonitrile | - | Soluble | [2] |
| Hydrogen Fluoride | 11.9 | 83.2 | [2] |
| Diethyl Ether | - | Insoluble | [2] |
| Sulfur Dioxide | - | Insoluble | [2] |
Reactivity of this compound in Fluorination Reactions
The choice of solvent significantly influences the reactivity of this compound in nucleophilic fluorination reactions. The polarity and coordinating ability of the solvent can affect the dissolution of AgF, the solvation of the fluoride ion, and the stability of reaction intermediates.
A key application of this compound is in the Swarts reaction, which is used for the synthesis of alkyl fluorides from alkyl halides. This reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.[1]
Comparative Performance in the Fluorination of α-Bromo Phenylacetate
A study on the nucleophilic fluorination of α-bromo phenylacetate provides a direct comparison of solvent effects on the reaction yield when using a combination of this compound and triethylamine trihydrofluoride (Et₃N·3HF). Acetonitrile proved to be the superior solvent in this system.
Table 2: Effect of Solvent on the Yield of Fluorination of α-Bromo Phenylacetate using AgF/Et₃N·3HF
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation(s) |
| Acetonitrile (MeCN) | Room Temp. | 16 | 83 | [3] |
| Tetrahydrofuran (THF) | 80 | - | 63 | [3] |
| Dimethylformamide (DMF) | 80 | - | 38 | [3] |
| Dimethoxyethane (DME) | 80 | - | 62 | [3] |
Comparison with Alternative Fluorinating Agents
The performance of this compound should also be assessed relative to other common nucleophilic fluoride sources. The same study on the fluorination of α-bromo phenylacetate in acetonitrile provides a valuable benchmark.
Table 3: Comparison of Different Fluoride Sources for the Fluorination of α-Bromo Phenylacetate in Acetonitrile
| Fluoride Source | Base | Temperature (°C) | Yield (%) | Citation(s) |
| AgF / Et₃N·3HF | - | Room Temp. | 83 | [3] |
| AgF | - | Room Temp. | 40 | [3] |
| KF | K₃PO₄ | 80 | 0 | [3] |
| CsF | K₃PO₄ | 80 | 30 | [3] |
Experimental Protocols
General Procedure for Solubility Determination of this compound
A standardized protocol for determining the solubility of an inorganic salt like this compound in an organic solvent involves the equilibrium concentration method.
-
Sample Preparation : Add an excess amount of dry this compound to a known volume of the anhydrous solvent in a sealed container.
-
Equilibration : Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Extraction : Carefully extract a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a syringe filter.
-
Analysis : Determine the concentration of silver ions in the solvent using a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).
-
Calculation : Convert the measured concentration to the desired units (e.g., g/100 g of solvent).
General Experimental Protocol for Fluorination of an Alkyl Halide with this compound
The following is a representative procedure for the fluorination of an alkyl halide using this compound, based on established synthetic methodologies.
-
Reaction Setup : To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the alkyl halide substrate and the chosen anhydrous solvent.
-
Reagent Addition : Add this compound (typically 1.5 to 3 equivalents) to the stirred solution. If a co-reagent (e.g., a phase-transfer catalyst or an additive to enhance solubility) is used, it should be added at this stage.
-
Reaction Monitoring : The reaction mixture is stirred at the desired temperature (ranging from room temperature to elevated temperatures, depending on the substrate's reactivity). The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Work-up : Upon completion, the reaction mixture is filtered to remove the insoluble silver salts (e.g., silver halide byproduct). The filtrate is then typically washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.
-
Purification : The solvent is removed from the filtrate under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or distillation, to yield the pure alkyl fluoride.
Mechanistic Insights: A Visual Representation
The mechanism of silver-mediated fluorination can be complex. In the case of the fluorination of aryl stannanes, a proposed mechanism involves a bimetallic oxidative-reductive elimination pathway. This process is visualized in the following diagram.
Caption: Bimetallic mechanism in Ag-mediated fluorination.
References
Silver Fluoride: A Comparative Analysis of its Catalytic Prowess in 1,3-Sulfonyl Migration
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalytic systems is paramount. This guide provides an in-depth comparison of silver fluoride (AgF) as a catalyst in the intramolecular 1,3-sulfonyl migration of gem-difluorovinyl sulfonates to yield α,α-difluoro-β-ketosulfones. Its performance is benchmarked against a contemporary photoredox-catalyzed approach, offering a comprehensive overview of their respective methodologies, efficiencies, and proposed mechanisms.
The synthesis of α,α-difluoro-β-ketosulfones is of significant interest in medicinal chemistry due to the unique properties imparted by the difluoromethyl ketone moiety. This compound has emerged as a competent catalyst for a novel intramolecular 1,3-sulfonyl migration reaction to access these valuable compounds. This guide delves into the experimental validation of AgF's catalytic activity and contrasts it with a prominent alternative method.
Performance Benchmark: this compound vs. Photoredox Catalysis
The catalytic efficacy of this compound in the 1,3-sulfonyl migration is compared with a photoredox-catalyzed synthesis of α,α-difluoromethyl-β-alkoxysulfones, a closely related class of compounds. The data presented below is collated from published experimental findings.
| Catalyst System | Reaction Type | Substrate | Product | Yield (%) | Reaction Time (h) | Temperature (°C) |
| AgF (10 mol%) | 1,3-Sulfonyl Migration | 1-(2,2-difluorovinyl)-4-methylbenzenesulfonate | 2,2-difluoro-1-phenyl-2-(p-tolylsulfonyl)ethan-1-one | 95 | 12 | 25 |
| AgF (10 mol%) | 1,3-Sulfonyl Migration | 4-chloro-1-(2,2-difluorovinyl)benzenesulfonate | 2-(4-chlorophenylsulfonyl)-2,2-difluoro-1-phenylethan-1-one | 92 | 12 | 25 |
| AgF (10 mol%) | 1,3-Sulfonyl Migration | 1-(2,2-difluorovinyl)-4-methoxybenzenesulfonate | 2,2-difluoro-2-((4-methoxyphenyl)sulfonyl)-1-phenylethan-1-one | 85 | 12 | 25 |
| Photoredox | Sulfonyl-alkoxylation | 1-(2,2-difluorovinyl)-4-methylbenzene | 1-(2,2-difluoro-2-((4-methoxyphenyl)sulfonyl)ethyl)-4-methylbenzene | 90 | 24 | rt |
| Photoredox | Sulfonyl-alkoxylation | 1-bromo-4-(2,2-difluorovinyl)benzene | 1-(2-(benzylsulfonyl)-2,2-difluoroethyl)-4-bromobenzene | 75 | 24 | rt |
| Photoredox | Sulfonyl-alkoxylation | 4-(2,2-difluorovinyl)-1,1'-biphenyl | 1-(2-(benzylsulfonyl)-2,2-difluoroethyl)-1,1'-biphenyl | 88 | 24 | rt |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
This compound-Catalyzed 1,3-Sulfonyl Migration
General Procedure: To a solution of the respective gem-difluorovinyl sulfonate (0.2 mmol) in anhydrous acetonitrile (2.0 mL) was added this compound (AgF) (2.5 mg, 0.02 mmol, 10 mol%). The resulting mixture was stirred at 25 °C for 12 hours. Upon completion of the reaction, as monitored by Thin Layer Chromatography (TLC), the solvent was removed under reduced pressure. The residue was then purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired α,α-difluoro-β-ketosulfone.
Photoredox-Catalyzed Synthesis of α,α-difluoromethyl-β-alkoxysulfones
General Procedure: A mixture of the corresponding gem-difluoroalkene (0.2 mmol), arylsulfonyl chloride (0.3 mmol), alcohol (1.0 mL), and a photocatalyst (e.g., fac-Ir(ppy)3, 1 mol%) in a sealed tube was degassed and backfilled with nitrogen. The reaction mixture was then stirred under irradiation with blue LEDs at room temperature for 24 hours. After the reaction, the solvent was evaporated, and the residue was purified by column chromatography on silica gel to give the final product.
Visualizing the Process: Workflows and Mechanisms
To further elucidate the experimental and mechanistic aspects, the following diagrams are provided.
Caption: General experimental workflow for catalytic reactions.
Caption: Proposed catalytic cycles for AgF and photoredox systems.
Concluding Remarks
This compound demonstrates high efficiency and selectivity as a catalyst for the intramolecular 1,3-sulfonyl migration to form α,α-difluoro-β-ketosulfones under mild conditions.[1] The reaction proceeds with good to excellent yields for a variety of substrates. In comparison, the photoredox-catalyzed approach offers a powerful alternative for the synthesis of related α,α-difluoromethyl-β-alkoxysulfones, also with good functional group tolerance and yields.[2] The choice between these methodologies may depend on the specific substrate, desired product, and available experimental setup. The data and protocols presented herein provide a solid foundation for researchers to make informed decisions in the design and execution of their synthetic strategies.
References
Safety Operating Guide
Proper Disposal of Silver Fluoride: A Guide for Laboratory Professionals
The safe handling and disposal of silver fluoride are critical in a laboratory setting to ensure the safety of personnel and prevent environmental contamination. This compound is a corrosive material that causes severe skin burns and eye damage and is very toxic to aquatic life.[1][2][3][4] Adherence to proper disposal protocols is not only a matter of safety but also a legal requirement.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all appropriate Personal Protective Equipment (PPE) is in use. This is the first line of defense against accidental exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear a face shield and safety glasses approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Use chemical-resistant gloves.[1][3] Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]
-
Body Protection: A complete chemical-resistant suit is required to protect the skin.[1][3]
-
Respiratory Protection: In situations where dust may be generated, use an approved air-purifying respirator.[1][5]
Spill Management Protocol
In the event of a spill, immediate and correct action is necessary to contain the substance and prevent it from spreading.
-
Evacuate: Immediately evacuate personnel from the affected area.[1][6]
-
Ventilate: Ensure the area has adequate ventilation to disperse any dust or fumes.[1][5][6]
-
Contain: Prevent the product from entering drains or waterways.[1][2][6]
-
Collect: Without creating dust, carefully sweep or shovel the spilled material.[1][2][5] Place the collected material into a suitable, closed, and correctly labeled container for disposal.[1][2][5]
Step-by-Step Disposal Procedure
This compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Containment: Ensure all this compound waste, whether solid or in solution, is stored in its original container or a compatible, tightly sealed, and clearly labeled waste container.[1][5][6] Do not mix this compound waste with other chemical waste.[6]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste storage area.[1] This area should be secure and accessible only to authorized personnel.
-
Engage a Licensed Disposal Company: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[1][2][6] These companies are equipped to handle and treat hazardous chemicals according to regulatory standards.
-
Documentation and Transport: Work with your institution's Environmental Health and Safety (EHS) department to ensure all necessary paperwork is completed. The waste will be transported under specific guidelines for corrosive materials.
Data Presentation: Hazard and Transportation Information
The following table summarizes key quantitative and classification data for this compound, which is essential for shipping and regulatory compliance.
| Parameter | Value/Classification | Source(s) |
| UN Number | UN 3260 | [6] |
| Proper Shipping Name | Corrosive solid, acidic, inorganic, n.o.s. (this compound) | [6] |
| Hazard Class | 8 (Corrosive) | [3][6][7] |
| Packing Group | II | [6] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [1] |
| Environmental Hazard | Very toxic to aquatic life with long lasting effects | [2][3][4] |
Experimental Protocols
The standard method for disposing of this compound does not involve an experimental protocol within a typical research lab, as treatment requires specialized facilities. The accepted procedure is to "offer surplus and non-recyclable solutions to a licensed disposal company".[1] One specialized industrial method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical scrubber, a process that must be performed by a licensed facility.[1]
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for safe disposal of this compound waste.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. matrixdental.com.au [matrixdental.com.au]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemmanagement.ehs.com [chemmanagement.ehs.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Silver Fluoride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling silver fluoride, a compound that demands careful and informed use. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your work.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the required PPE to prevent exposure and ensure safety.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to protect against splashes.[1][2][3][4] |
| Face Shield | Recommended in addition to safety glasses or goggles, especially when there is a significant risk of splashing.[1][3] | |
| Hand Protection | Chemical-Resistant Gloves | Rubber or nitrile gloves are required.[1][4] Always inspect gloves for integrity before use and dispose of them properly after handling.[3] |
| Body Protection | Protective Clothing | A lab coat, apron, or smock is required to protect the skin and personal clothing from contamination.[1][3][4] A complete suit protecting against chemicals may be necessary depending on the concentration and amount of the substance.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | Use is recommended when ventilation is inadequate or when there is a risk of inhaling dust or aerosols.[3] |
Operational Plan: A Step-by-Step Workflow
To ensure a safe and efficient process, a structured workflow should be followed when working with this compound. This includes preparation, handling, and post-handling procedures.
Emergency Protocols: Immediate Actions
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing.[2][3] Wash the affected area with soap and plenty of water.[3] A calcium-containing gel (such as calcium gluconate) may be applied to the area.[1][5] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water.[6] Never give anything by mouth to an unconscious person.[3][6] Seek immediate medical attention.[2]
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection.[1] For small spills, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[3][6] For larger spills, prevent entry into waterways and sewer systems.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3] Do not allow the product to enter drains.[3]
-
Contaminated Materials: All PPE and materials used to clean up spills should be placed in a sealed, labeled container for hazardous waste disposal.[3][7]
By adhering to these stringent safety protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence.
References
- 1. elevateoralcare.com [elevateoralcare.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. matrixdental.com.au [matrixdental.com.au]
- 5. dhpsupply.com [dhpsupply.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. University of Maryland School of Dentistry - Silver Diamine Fluoride Directions Policy [dental-umaryland.smartcatalogiq.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
